Product packaging for Quinoline-8-sulfonyl chloride(Cat. No.:CAS No. 18704-37-5)

Quinoline-8-sulfonyl chloride

Cat. No.: B092790
CAS No.: 18704-37-5
M. Wt: 227.67 g/mol
InChI Key: JUYUYCIJACTHMK-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonyl chloride (CAS 18704-37-5) is a high-value chemical intermediate extensively used in organic synthesis and medicinal chemistry research. This reagent is particularly valued for its role as a versatile scaffold in the design and synthesis of novel sulfonamide compounds. Recent studies highlight its application in developing potent enzyme inhibitors, with one 2023 publication identifying 8-quinolinesulfonamide derivatives as promising modulators of the glycolytic enzyme Pyruvate Kinase M2 (PKM2), a recognized therapeutic target in oncology . Another 2024 study utilized the closely related 8-hydroxyquinoline-5-sulfonyl chloride to create acetylene-sulfonamide hybrids with significant anticancer and antibacterial efficacy, demonstrating the utility of the sulfonyl chloride functional group for constructing complex bioactive molecules . The compound's mechanism of action is derived from its reactivity as a sulfonyl chloride, allowing it to undergo nucleophilic substitution with amines to form sulfonamides. These sulfonamide groups can then act as key pharmacophores, enabling synthetic derivatives to interact with biological targets through hydrogen bonding and electrostatic interactions . A patented industrial synthesis involves the reaction of quinoline with chlorosulfonic acid followed by thionyl chloride, ensuring a high-purity product suitable for sensitive synthetic protocols . Supplied as a white to orange or green powder with a typical purity of >98.0% and a melting point of 128-132°C, it is essential to store this moisture-sensitive compound in a cool, dark place under inert conditions . This product is intended for research and development purposes only and is not classified as a drug, food additive, or cosmetic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2S B092790 Quinoline-8-sulfonyl chloride CAS No. 18704-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-8-sulfonyl chloride
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InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JUYUYCIJACTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90171975
Record name 8-Quinolinesulfonyl chloride
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Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18704-37-5
Record name 8-Quinolinesulfonyl chloride
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Record name 8-QUINOLINESULFONYL CHLORIDE
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Record name Quinoline-8-sulphonyl chloride
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Record name 8-CHLOROSULFONYLQUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of Quinoline-8-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-sulfonyl chloride is a pivotal reagent and building block in synthetic organic and medicinal chemistry. Its utility in installing the "quinsul" protecting group and as a precursor to a diverse array of biologically active sulfonamides underscores the importance of its efficient and well-understood synthesis. This guide provides a detailed examination of the mechanistic underpinnings of its formation, primarily through the electrophilic halosulfonation of quinoline. We will dissect the reaction pathway, from the generation of the active electrophile to the regioselective sulfonation and subsequent conversion to the final sulfonyl chloride. By integrating mechanistic theory with practical, field-proven insights, this document aims to equip researchers with the knowledge to optimize reaction conditions, maximize yields, and ensure the synthesis of high-purity material essential for drug discovery and development.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse pharmacological activities. This compound (QSC) leverages this core structure, functionalizing it with a highly reactive sulfonyl chloride group. This dual-feature molecule serves several critical roles in modern synthesis:

  • Protecting Group Chemistry: It is widely used to protect primary and secondary amines. The resulting sulfonamides are exceptionally stable to a wide range of reaction conditions, yet can be cleaved when necessary.

  • Medicinal Chemistry Intermediate: The sulfonamide linkage is a key pharmacophore in many drugs. QSC is a direct precursor for synthesizing libraries of quinoline-8-sulfonamides for screening as potential therapeutic agents, including inhibitors of enzymes like pyruvate kinase M2 (PKM2).[1]

  • Versatile Synthetic Handle: The sulfonyl chloride group can be transformed into a variety of other functional groups, making QSC a versatile starting point for more complex molecular architectures.

The primary route to QSC is the direct halosulfonation of quinoline. While seemingly straightforward, this reaction is governed by the complex principles of electrophilic aromatic substitution on a heteroaromatic system, demanding precise control to achieve the desired regioselectivity and yield.

The Core Mechanism: Electrophilic Aromatic Halosulfonation

The formation of this compound from quinoline is a multi-step process that hinges on the principles of Electrophilic Aromatic Substitution (SEAr). The reaction can be conceptually divided into two main phases: the initial sulfonation of the quinoline ring, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride.

Regioselectivity in Quinoline Sulfonation

The quinoline ring system consists of two fused rings: an electron-deficient pyridine ring and a more electron-rich benzene ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the benzene ring.[2]

Attack is favored at positions C5 and C8. The preference for these positions can be explained by examining the stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack. Attack at C8 (and C5) allows for the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at C6 or C7.[2][3]

G Quinoline Quinoline TransitionState Wheland Intermediate (Sigma Complex) Quinoline->TransitionState Attack at C8 Electrophile Electrophile (SO₃) Electrophile->TransitionState Product Quinoline-8-sulfonic Acid TransitionState->Product Deprotonation

Phase 1: Sulfonation - Formation of Quinoline-8-sulfonic Acid

The reaction is typically initiated by treating quinoline with an excess of chlorosulfonic acid (ClSO₃H).[4] Chlorosulfonic acid serves as a potent source of the electrophile, sulfur trioxide (SO₃).

  • Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with its constituent species, providing a high concentration of the powerful electrophile, SO₃.

  • Electrophilic Attack: The SO₃ attacks the electron-rich C8 position of the quinoline ring, forming the resonance-stabilized sigma complex.

  • Rearomatization: A base (often HSO₄⁻ present in the medium) abstracts a proton from the C8 position, restoring the aromaticity of the ring and yielding quinoline-8-sulfonic acid.

G

Phase 2: Conversion to this compound

The intermediate quinoline-8-sulfonic acid is then converted to the desired sulfonyl chloride. This is often achieved in the same pot by the addition of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] Some protocols rely on the excess chlorosulfonic acid itself to perform this conversion, though the addition of a dedicated chlorinating agent is common for driving the reaction to completion.

The mechanism involves the activation of the sulfonic acid's hydroxyl group, converting it into a good leaving group, followed by a nucleophilic attack by a chloride ion. For example, with thionyl chloride:

  • The sulfonic acid reacts with SOCl₂ to form a chlorosulfite intermediate.

  • A chloride ion attacks the sulfur atom, displacing sulfur dioxide and a chloride ion, to form the final this compound.

Validated Experimental Protocol & Process Optimization

Achieving a high yield of pure this compound requires careful control over reaction parameters. The following protocol is a synthesis of common procedures found in the literature.[4][6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesPurity
QuinolineC₉H₇N129.161.0 g7.74 mmol>98%
Chlorosulfonic AcidClSO₃H116.526.0 g (3.4 mL)51.5 mmol>99%
Thionyl ChlorideSOCl₂118.972.0 g (1.2 mL)16.8 mmol>99%
Step-by-Step Methodology
  • Setup: Equip a 100 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture. The entire procedure must be performed in a well-ventilated fume hood.

  • Initial Charge: Charge the reaction flask with chlorosulfonic acid (6.0 g).[4]

  • Reactant Addition: Begin stirring and cool the flask in an ice bath to 0-5 °C. Add quinoline (1.0 g) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The reaction is highly exothermic; slow, cooled addition prevents runaway reactions and the formation of undesired byproducts.

  • Sulfonation Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 140 °C. Maintain this temperature with vigorous stirring for 10 hours.[4][6] Causality: High temperature is required to drive the electrophilic sulfonation to completion.

  • Chlorination Step: Cool the mixture to approximately 40 °C. Carefully add thionyl chloride (2.0 g) dropwise.[4]

  • Final Reaction: Heat the mixture to 70 °C and stir for an additional 4 hours to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.[4]

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 200 mL). Very slowly and carefully, pour the reaction mixture onto the ice with stirring. Causality: This step quenches the reaction and hydrolyzes excess chlorosulfonic acid and thionyl chloride. This is extremely exothermic and releases HCl gas, requiring great caution.

  • Isolation: The product will precipitate as a solid. Isolate the crude this compound by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral. Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., chloroform or carbon tetrachloride) can be performed for higher purity.

Safety and Hazard Management
  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic and corrosive fumes (HCl and H₂SO₄).[7][8][9] It causes severe chemical and thermal burns on contact.[8] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[9]

  • Thionyl Chloride & PCl₅: These are also corrosive and react with moisture to release HCl gas. Handle with the same precautions as chlorosulfonic acid.

  • Quenching: The workup procedure of pouring the reaction mixture into ice water is hazardous. It should be done slowly, in a fume hood, and behind a safety shield.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.[4]

  • Melting Point: 126-129 °C.

  • Mass Spectrometry (EI): Molecular Ion (M⁺) peak at m/z = 227.[10][11]

  • Infrared (IR) Spectroscopy: Characteristic strong absorptions for the sulfonyl chloride group (S=O) will be present around 1370 cm⁻¹ and 1180 cm⁻¹.

Conclusion

The synthesis of this compound is a classic yet challenging example of electrophilic aromatic substitution on a deactivated heterocyclic system. A thorough understanding of the underlying mechanism—particularly the factors governing regioselectivity—is paramount for successful synthesis. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, and by adhering to stringent safety protocols, researchers can reliably produce this valuable chemical intermediate. The insights and protocols detailed in this guide provide a robust framework for the safe, efficient, and reproducible formation of high-purity this compound, empowering further innovation in drug discovery and chemical science.

References

Introduction: The Strategic Importance of Quinoline-8-sulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quinoline-8-sulfonyl Chloride (CAS: 18704-37-5) for Advanced Research Applications

This compound is a highly versatile and reactive bifunctional molecule that has established itself as a cornerstone reagent in diverse fields of chemical research, most notably in pharmaceutical drug discovery and the development of advanced analytical tools.[1][2] Its structure marries the privileged quinoline scaffold, a heterocyclic aromatic system renowned for its presence in numerous biologically active compounds, with a highly reactive sulfonyl chloride functional group.[3][4] This unique combination provides a direct and efficient gateway for introducing the quinoline moiety into a vast array of molecular architectures, enabling the synthesis of complex molecules with tailored properties.[2]

The primary utility of this reagent lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[3] This reaction is fundamental to the construction of quinoline-sulfonamide hybrids, a class of compounds extensively investigated for their potent therapeutic activities, including anticancer and antimicrobial properties.[4][5] Furthermore, the inherent fluorescence of the quinoline ring system makes this compound an invaluable precursor for designing sophisticated fluorescent probes capable of detecting metal ions and monitoring biological processes in real-time.[1][6][7]

This guide provides an in-depth exploration of the core properties, reactivity, and applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into its practical application, handling, and the causality behind experimental choices.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective and safe use in any experimental protocol. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 18704-37-5[1][8]
Molecular Formula C₉H₆ClNO₂S[1][9]
Molecular Weight 227.67 g/mol [1][9]
IUPAC Name This compound
Synonyms 8-Chlorosulfonyl-1-benzazine, 8-Quinolylsulfonyl chloride[8][10]
Appearance Off-white to light yellow crystalline powder[1][10]
Melting Point 126-132 °C[1][9][10]
Boiling Point ~306-356 °C at 760 mmHg[1][10]
Density ~1.483 g/cm³[10]
Purity ≥98% (typically by HPLC or Titration)[1][9]
InChI Key JUYUYCIJACTHMK-UHFFFAOYSA-N[8][9]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2[8]
Calculated logP 2.162[11]

Spectral Data and Characterization

Spectroscopic analysis is essential for verifying the identity and purity of starting materials and for confirming the successful synthesis of their derivatives.

Technique Characteristic Features
¹H NMR Predicted (CDCl₃, 400 MHz): The spectrum will be dominated by signals in the aromatic region (~7.5-9.0 ppm). The six protons on the quinoline ring will appear as a series of complex multiplets. Protons adjacent to the nitrogen (at C2 and C7) and those ortho to the electron-withdrawing sulfonyl chloride group will be shifted furthest downfield.
¹³C NMR Predicted (CDCl₃, 100 MHz): Nine distinct signals are expected in the aromatic region (~120-155 ppm). The carbon atom directly attached to the sulfonyl chloride group (C8) will be significantly deshielded.
IR Spectroscopy The IR spectrum is highly characteristic. Strong, sharp absorption bands are observed for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically appearing around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , respectively.[12][13]
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak [M]⁺ at m/z 227 and a characteristic [M+2]⁺ peak at m/z 229 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[12][14] A prominent fragment corresponds to the loss of SO₂Cl.

Reactivity, Stability, and Handling

Core Reactivity: The Sulfonyl Chloride Group

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride moiety. The sulfur atom is highly electron-deficient due to the adjacent electronegative oxygen and chlorine atoms, making it an excellent target for nucleophilic attack. Its most common and synthetically valuable reaction is with primary or secondary amines to form highly stable sulfonamides, releasing hydrochloric acid as a byproduct.[3] This reaction typically requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

G start Setup Reaction Vessel (Inert Atmosphere) dissolve Dissolve this compound in Anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Pyridine (Base) cool->add_base add_amine Add Benzylamine (Dropwise) add_base->add_amine warm Warm to Room Temp. Stir for 4-12h add_amine->warm monitor Monitor by TLC warm->monitor monitor->warm Incomplete workup Quench with Water & Begin Workup monitor->workup Complete extract Extract with DCM workup->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry filter Filter and Concentrate (Rotary Evaporator) dry->filter purify Purify by Column Chromatography filter->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

References

Solubility of Quinoline-8-Sulfonyl Chloride: A Technical Guide to Principles, Determination, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry and materials science, serving as a key building block for pharmaceuticals, bioconjugates, and fluorescent probes.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the reproducibility of synthetic protocols. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical principles governing its dissolution, presents available solubility data, and offers detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling of this versatile compound.

Introduction: The Significance of Solubility in a Synthetic Context

This compound (QSC) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a rigid, aromatic quinoline scaffold.[1] Its utility in synthesis is broad, enabling the formation of sulfonamides, which are crucial linkages in many therapeutic agents.[1] The success of any chemical transformation involving QSC—from initial reaction to final purification—is fundamentally dependent on its solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and complex purification challenges. Conversely, a well-chosen solvent system can enhance reaction rates, improve product purity, and streamline downstream processing.

This guide moves beyond a simple tabulation of data to explain the causal relationships between molecular structure, solvent properties, and solubility. By understanding why QSC dissolves in certain solvents and not others, researchers can rationally design experiments, troubleshoot issues, and adapt procedures for scale-up and process development.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of a compound is dictated by its intrinsic physical and chemical properties. For this compound, the key characteristics are summarized below.

PropertyValueSource(s)Significance for Solubility
Molecular Formula C₉H₆ClNO₂S[1][2][3]Provides the elemental composition.
Molecular Weight 227.67 g/mol [1][3][4]Larger molecules can sometimes be more difficult to solvate.[5][6]
Appearance Off-white or white to light yellow crystal powder[1][2][7]As a solid, its dissolution involves overcoming crystal lattice energy.
Melting Point 126-132 °C[1][3][8]A relatively high melting point suggests significant crystal lattice energy, which the solvent must overcome to achieve dissolution.
Structure Aromatic quinoline ring fused with a sulfonyl chloride group[3][4][9]The molecule possesses both non-polar (aromatic rings) and highly polar (sulfonyl chloride) regions, resulting in a complex solubility profile.
Reactivity Moisture sensitive; Corrosive[4][8][10]The sulfonyl chloride group readily hydrolyzes in the presence of water and reacts with protic solvents (e.g., alcohols). This is a critical consideration for solvent selection and handling.

The molecular structure of QSC is the primary determinant of its solubility. The large, non-polar surface area of the quinoline ring system favors interactions with non-polar or moderately polar solvents. However, the highly polar and electrophilic sulfonyl chloride group (-SO₂Cl) introduces a strong dipole moment, favoring interactions with polar aprotic solvents. This dual character suggests that solvents of intermediate polarity may be most effective.

Caption: Molecular structure of QSC with key regions influencing solubility.

Theoretical Principles: "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility.[11][12] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding.

    • Protic Polar Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. Due to the high reactivity of the sulfonyl chloride group with such functionalities, these solvents are generally unsuitable for dissolving QSC without causing decomposition.[8][13]

    • Aprotic Polar Solvents (e.g., THF, Acetone, DMF, Acetonitrile, Methylene Chloride): These solvents are polar but lack O-H or N-H bonds. They can solvate polar molecules through dipole-dipole interactions. Solvents in this category are excellent candidates for dissolving QSC, as they can interact favorably with the polar -SO₂Cl group without reacting with it.[14]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. While they can interact with the non-polar quinoline ring of QSC, they are generally poor at solvating the highly polar sulfonyl chloride group, leading to limited solubility.

Solubility Profile of this compound

Based on the principles above and data from synthetic procedures, a qualitative and quantitative solubility profile can be constructed.

Qualitative Solubility Summary

The following table provides a general guide to the expected solubility of QSC in common laboratory solvents. This serves as a starting point for solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneInsoluble to Sparingly SolubleFavorable interactions with the quinoline ring are insufficient to overcome the crystal lattice energy and solvate the polar sulfonyl chloride group.[11]
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane, Acetonitrile (ACN)SolubleThese solvents balance polarity to interact with the -SO₂Cl group and a non-polar character to interact with the aromatic core. Several patents and procedures cite their use.[14]
Polar Protic Water, Methanol, EthanolReactive / Soluble with DecompositionThe sulfonyl chloride group reacts with the hydroxyl or amine functionalities, leading to solvolysis/decomposition.[8] While dissolution may occur, the solute's chemical identity is not preserved.
Quantitative Solubility Data

Quantitative solubility data for QSC is not widely published. The limited available information is presented below. The lack of comprehensive data underscores the need for researchers to perform their own determinations as part of methods development.

SolventSolubilityTemperatureSource(s)
Methanol~10 mg/mL (clear solution)Not Specified[8]

Note: The value for methanol likely represents solubility accompanied by a reaction (solvolysis), forming the methyl sulfonate ester. For applications where the integrity of the sulfonyl chloride is critical, this solvent is unsuitable.

Experimental Protocols for Solubility Determination

Given the scarcity of published data, experimental determination is crucial. The following protocols are designed to be robust and self-validating.

Workflow for Solubility Assessment

The process begins with a rapid qualitative assessment to identify promising solvents, followed by a more rigorous quantitative analysis for the most suitable candidates.

G start Start: Select Candidate Solvents qual_test Protocol 1: Qualitative Solubility Test start->qual_test is_soluble Is it visually soluble? qual_test->is_soluble quant_test Protocol 2: Quantitative Solubility Determination (UV-Vis) is_soluble->quant_test  Yes discard Discard Solvent (Insoluble) is_soluble->discard  No   report Report Solubility (e.g., in mg/mL or mol/L) quant_test->report

Caption: Experimental workflow for determining QSC solubility.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in multiple solvents.

Objective: To classify QSC as "soluble," "sparingly soluble," or "insoluble" in a range of solvents.

Materials:

  • This compound (QSC)

  • Small, dry test tubes or vials (e.g., 13x100 mm)

  • A selection of anhydrous organic solvents

  • Microspatula

  • Vortex mixer

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Solvent Addition: Add 1 mL of a single solvent to its corresponding labeled test tube.

  • Solute Addition: Weigh approximately 5 mg of QSC and add it to the test tube.

  • Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds.[15]

  • Observation: Visually inspect the mixture against a dark background.

    • Soluble: The solid completely disappears, leaving a clear, homogenous solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record: Record your observations in a laboratory notebook.

  • Repeat: Repeat steps 2-6 for each solvent to be tested.

Trustworthiness Check: The use of dry glassware and anhydrous solvents is critical. Any moisture can lead to hydrolysis of QSC, which may affect its apparent solubility.[10]

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy

This method determines the equilibrium (thermodynamic) solubility by quantifying the concentration of dissolved QSC in a saturated solution.[16][17] It is suitable for solvents in which QSC has a distinct UV absorbance and is stable.

Objective: To determine the maximum concentration of QSC that can be dissolved in a given solvent at a specific temperature.

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately prepare a stock solution of QSC in the chosen solvent at a concentration known to be below its solubility limit (e.g., 1 mg/mL).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five standards of known, decreasing concentrations.

  • UV-Vis Measurement: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for QSC. Use the pure solvent as a blank.

  • Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable calibration curve.

Part B: Preparation and Analysis of Saturated Solution

  • Equilibration: Add an excess amount of QSC solid (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 2 mL). This ensures that undissolved solid remains.

  • Incubation: Seal the vial and agitate it (e.g., on a shaker or stirring plate) at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).[18]

  • Phase Separation: Allow the vial to stand undisturbed for the solid to settle. To ensure no suspended particles are analyzed, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. Discard the first few drops of the filtrate to avoid any adsorption effects.[19]

  • Dilution & Measurement: Accurately dilute a known volume of the clear filtrate with the solvent to bring its concentration into the range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the saturated solution. This value is the solubility.

Self-Validation System:

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 12, 24, and 48 hours). The solubility value should be constant once equilibrium is reached.

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by melting point) to confirm that no degradation or phase change has occurred.[20]

Practical Implications in Research and Development

  • Reaction Chemistry: For homogeneous reactions, a solvent that dissolves at least 10-50 mg/mL of QSC is typically desired. Polar aprotic solvents like THF, DCM, and acetonitrile are often excellent choices.[14]

  • Purification by Recrystallization: An ideal recrystallization solvent is one in which QSC is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent pair, such as THF/hexane, where QSC is soluble in the first solvent (THF) and insoluble in the second (hexane), can also be effective.[21]

  • Drug Discovery Screening: In high-throughput screening (HTS), kinetic solubility is often measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[19][22] While QSC itself is a reagent, derivatives synthesized from it will undergo such testing, and understanding the solubility of the core scaffold is informative.

Conclusion

The solubility of this compound is a critical parameter that influences every stage of its use, from reaction design to product purification. Its unique molecular structure, with both polar and non-polar characteristics, dictates a preference for polar aprotic solvents like THF and dichloromethane. Due to the general lack of comprehensive, published quantitative data, researchers must rely on robust, in-house experimental determination. The protocols outlined in this guide provide a reliable framework for both rapid qualitative screening and precise quantitative analysis, empowering scientists to leverage the full synthetic potential of this important chemical building block.

References

An In-depth Technical Guide to the Reactivity of Quinoline-8-Sulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthesis, mechanisms, and applications of quinoline-8-sulfonamides derived from the reaction of quinoline-8-sulfonyl chloride with primary amines. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-tested insights to empower your research and development endeavors.

Introduction: The Significance of the Quinoline-8-Sulfonamide Scaffold

The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] When functionalized with a sulfonamide group at the 8-position, the resulting quinoline-8-sulfonamide scaffold gains a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties. This has led to its emergence as a critical pharmacophore in the development of novel enzyme inhibitors, fluorescent probes, and other valuable chemical entities.[2][3][4]

This compound serves as the primary gateway to this versatile class of molecules. Its reaction with primary amines is a cornerstone transformation, enabling the facile introduction of diverse functionalities and the systematic exploration of structure-activity relationships (SAR). Understanding the nuances of this reaction is therefore paramount for any scientist working in this area.

The Core Reaction: Sulfonamide Bond Formation

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide linkage and the liberation of hydrochloric acid (HCl).[5][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5][7]

Below is a diagram illustrating the general mechanism for this sulfonylation reaction.

G cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_products Products R_NH2 R-NH₂ (Primary Amine) Intermediate [Intermediate Complex] R_NH2->Intermediate Nucleophilic Attack QSO2Cl Quinoline-8-SO₂Cl (this compound) QSO2Cl->Intermediate Sulfonamide Quinoline-8-SO₂-NH-R (Quinoline-8-sulfonamide) Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl Salt Base-H⁺Cl⁻ (Salt) HCl->Salt Base Base (e.g., Pyridine, TEA) Base->Salt Neutralization

Caption: General mechanism of sulfonamide formation.

The Critical Role of the Base

The choice and stoichiometry of the base are crucial for the success of the reaction. A suitable base neutralizes the generated HCl, preventing the protonation of the primary amine and driving the reaction to completion.[8]

  • Commonly Used Bases : Tertiary amines such as triethylamine (TEA) and pyridine are frequently employed. Pyridine can also act as a nucleophilic catalyst.[4][6] Inorganic bases like potassium carbonate have also been reported.[8]

  • Stoichiometry : At least one equivalent of the base is required to neutralize the HCl produced. Often, a slight excess is used to ensure the reaction medium remains basic.

Solvent Selection

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride.[6][7]

  • Recommended Solvents : Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used.[3][7][9]

  • Moisture Sensitivity : this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[6] Therefore, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is highly recommended for optimal results.

Navigating Potential Side Reactions: The Challenge of Di-sulfonylation

A primary amine has two N-H protons, and under certain conditions, both can react with the sulfonyl chloride, leading to the formation of an undesired di-sulfonylated byproduct.[7] This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that can attack a second molecule of sulfonyl chloride.[7]

Factors Influencing Di-sulfonylation:
  • Strong Bases : The use of strong, non-hindered bases in excess can facilitate the deprotonation of the mono-sulfonamide, promoting di-sulfonylation.[7]

  • Reaction Temperature : Higher temperatures can increase the rate of the second sulfonylation.

  • Stoichiometry : Using a large excess of the sulfonyl chloride will favor the di-sulfonylated product.

Strategies to Mitigate Di-sulfonylation:
  • Control Stoichiometry : Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[7]

  • Slow Addition : Add the sulfonyl chloride solution dropwise to the amine solution. This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[7]

  • Temperature Control : Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for mono-sulfonylation.[3][7]

  • Choice of Base : Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, which are less likely to deprotonate the mono-sulfonamide.[7]

Experimental Design and Protocols

A well-designed experimental protocol is crucial for achieving high yields and purity. The following sections provide a generalized procedure and a troubleshooting workflow.

General Experimental Protocol for the Synthesis of Quinoline-8-Sulfonamides

This protocol is a generalized procedure based on common methodologies.[3][10]

Materials:

  • This compound (1.0 mmol)

  • Primary amine (1.0-1.1 mmol)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 mmol)

  • Anhydrous Dichloromethane (DCM) or Chloroform (10-20 mL)

Procedure:

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0-1.1 mmol) and the base (1.5-2.0 mmol) in the anhydrous solvent.

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition : Dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]

  • Work-up :

    • Quench the reaction by adding water or a dilute aqueous HCl solution to neutralize any excess base.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure quinoline-8-sulfonamide.[2][7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve primary amine and base in anhydrous solvent B Cool to 0 °C A->B C Dropwise addition of This compound solution B->C D Stir and monitor (TLC/LC-MS) C->D E Quench and extract D->E F Wash, dry, and concentrate E->F G Purify (Chromatography/ Recrystallization) F->G

Caption: Experimental workflow for sulfonamide synthesis.

Impact of Amine Structure on Reactivity

The nucleophilicity of the primary amine significantly influences the reaction rate.

Amine TypeRelative ReactivityRationale
Aliphatic Amines HighGenerally more nucleophilic than aromatic amines due to the electron-donating nature of alkyl groups.
Aromatic Amines (Anilines) Moderate to LowThe lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. Electron-withdrawing groups on the ring further decrease reactivity, while electron-donating groups increase it.[11]
Sterically Hindered Amines LowSteric bulk around the nitrogen atom can impede its approach to the sulfonyl chloride, slowing the reaction.[11][12]

Applications in Drug Discovery and Chemical Biology

The quinoline-8-sulfonamide core is a versatile platform for developing biologically active molecules.

Enzyme Inhibition

Derivatives of quinoline-8-sulfonamide have been successfully designed as inhibitors for various enzymes. For example, they have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[2][3] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the quinoline ring can engage in π-stacking interactions within the enzyme's active site.

Fluorescent Probes

The quinoline scaffold possesses inherent fluorescent properties.[13] The reaction of this compound with primary amines allows for the synthesis of fluorescent probes. These probes can be used for labeling and detecting biomolecules containing primary amine groups.[14][15] The fluorescence of these sulfonamides can be sensitive to the local environment, making them useful for studying biological processes.

Conclusion

The reaction between this compound and primary amines is a robust and versatile method for the synthesis of quinoline-8-sulfonamides. A thorough understanding of the reaction mechanism, careful control of reaction parameters to mitigate side reactions like di-sulfonylation, and rational selection of bases and solvents are essential for successful synthesis. The resulting quinoline-8-sulfonamide scaffold continues to be a valuable asset in the fields of medicinal chemistry and chemical biology, offering a promising avenue for the development of novel therapeutics and research tools.

References

An In-Depth Technical Guide to the Structural Analysis and Conformation of Quinoline-8-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-sulfonyl chloride is a pivotal reagent in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of a myriad of therapeutic agents and functional materials.[1][2] Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its reactivity and interaction with biological targets. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound. Drawing upon experimental data from analogous crystal structures and spectroscopic principles, complemented by insights from computational chemistry, we elucidate the key features of its solid-state and solution-state conformations. This document is intended to serve as an authoritative resource for researchers leveraging this essential building block in their scientific endeavors.

Introduction: The Significance of this compound in Modern Chemistry

The quinoline moiety is a well-established pharmacophore, forming the core of numerous approved drugs and investigational compounds.[1][3] this compound, in particular, offers a strategic advantage for synthetic chemists. The highly reactive sulfonyl chloride group at the 8-position provides a versatile handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides—a privileged functional group in a wide array of pharmaceuticals, including antibiotics, diuretics, and anticancer agents.[1][4] Understanding the precise arrangement of atoms and the preferred spatial orientation of the sulfonyl chloride group relative to the quinoline ring is paramount for rational drug design and the optimization of synthetic protocols.

This guide will delve into the nuanced structural details of this compound, exploring its conformation in both the solid and solution phases. We will examine the interplay of steric and electronic factors that govern its molecular geometry and discuss the advanced analytical techniques employed for its characterization.

Solid-State Conformation: Insights from X-ray Crystallography of a Close Analog

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database, a comprehensive analysis of its exceedingly close analog, quinoline-8-sulfonamide , provides invaluable insights into the likely solid-state conformation.[5] The substitution of a chlorine atom with an isoelectronic amino group is not expected to drastically alter the core torsional preference of the quinoline-sulfonyl linkage.

The crystal structure of quinoline-8-sulfonamide reveals a monoclinic crystal system with key intermolecular and intramolecular interactions that stabilize the conformation.

Key Structural Features of Quinoline-8-sulfonamide
ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)8.9431 (3)
b (Å)10.4542 (2)
c (Å)10.4648 (2)
β (°)109.313 (2)
V (ų)923.33 (4)
Z4

Table 1: Crystallographic data for quinoline-8-sulfonamide.

A critical feature of the quinoline-8-sulfonamide structure is the presence of an intramolecular hydrogen bond between one of the sulfamoyl protons and the quinoline nitrogen atom (N-H···N). This interaction creates a six-membered ring, which significantly influences the orientation of the sulfonamide group relative to the quinoline ring system.

In the case of this compound, while a classical hydrogen bond is absent, a similar stabilizing intramolecular interaction between the lone pair of the quinoline nitrogen and the electrophilic sulfur atom of the sulfonyl chloride group is highly probable. This interaction, coupled with steric hindrance between the sulfonyl oxygens and the peri-hydrogen at the C7 position of the quinoline ring, likely dictates a preferred conformation.

Conformational Analysis via Dihedral Angles

The key determinant of the overall shape of this compound is the dihedral angle defined by the C7-C8-S-Cl atoms. In related aryl sulfonyl chlorides, the torsion angle between the aromatic ring and the S-Cl bond is often found to be non-planar.[2] For instance, in 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, the C1–C2–S1–Cl2 torsion angle is 69.63(13)°.[2] This deviation from planarity is a strategy to minimize steric repulsion between the sulfonyl oxygens and adjacent substituents on the aromatic ring. A similar non-planar conformation is anticipated for this compound.

The following diagram illustrates the workflow for determining solid-state conformation.

G cluster_0 Solid-State Conformational Analysis Crystal_Growth Crystal Growth XRay_Diffraction X-ray Diffraction Data Collection Crystal_Growth->XRay_Diffraction Single Crystal Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Diffraction Pattern CIF_Analysis Analysis of Crystallographic Information File (CIF) Structure_Solution->CIF_Analysis Atomic Coordinates Conformation Determination of Bond Lengths, Angles, and Dihedral Angles CIF_Analysis->Conformation

Caption: Workflow for X-ray crystallographic analysis.

Solution-State Conformation: A Spectroscopic and Computational Perspective

The conformation of this compound in solution is likely to be more dynamic than in the solid state, with rotation around the C8-S bond being possible. The preferred conformation in solution will be a time-averaged representation of the lowest energy conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons of the quinoline ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the C7 position, being in close proximity to the electron-withdrawing sulfonyl chloride group, is expected to be deshielded and appear at a downfield chemical shift. Concentration-dependent NMR studies on quinoline derivatives have shown that intermolecular π-π stacking interactions can influence chemical shifts, suggesting that such interactions may also play a role in the solution-state behavior of this compound.[6]

¹³C NMR: The carbon atoms of the quinoline ring will also show distinct chemical shifts. The C8 carbon, directly attached to the sulfonyl chloride group, will be significantly deshielded. Computational methods can be employed to predict the ¹H and ¹³C chemical shifts, which can then be compared with experimental data to validate the proposed structure.

Computational Modeling

In the absence of extensive experimental data on the solution-state conformation, computational modeling provides a powerful means to predict the conformational preferences of this compound. Density Functional Theory (DFT) calculations can be used to map the potential energy surface as a function of the C7-C8-S-Cl dihedral angle.

Such calculations would likely reveal a rotational energy barrier around the C8-S bond, with one or two low-energy conformers being significantly populated at room temperature. These studies often show that for aryl sulfonyl compounds, conformations that minimize steric clashes between the sulfonyl oxygens and ortho-substituents are favored.[7]

The following diagram illustrates the workflow for computational conformational analysis.

G cluster_1 Computational Conformational Analysis Build_Structure Build 3D Structure of this compound Select_Method Select Computational Method (e.g., DFT) and Basis Set Build_Structure->Select_Method Dihedral_Scan Perform Dihedral Angle Scan (C7-C8-S-Cl) Select_Method->Dihedral_Scan Energy_Profile Generate Potential Energy Surface Dihedral_Scan->Energy_Profile Identify_Conformers Identify Low-Energy Conformers Energy_Profile->Identify_Conformers

Caption: Workflow for computational conformational analysis.

Experimental Protocols

Synthesis of this compound

A general and robust procedure for the synthesis of this compound involves the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride.[8]

Step-by-Step Protocol:

  • Under an inert atmosphere (e.g., nitrogen), carefully add chlorosulfonic acid to a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add quinoline to the cooled chlorosulfonic acid.

  • Gradually warm the reaction mixture to 140 °C and maintain this temperature with continuous stirring for approximately 10 hours.

  • Cool the reaction mixture to 40 °C and cautiously add thionyl chloride dropwise.

  • Increase the temperature to 70 °C and continue stirring for an additional 4 hours.

  • Allow the reaction to cool to room temperature.

  • Slowly pour the reaction mixture into ice water, which will cause the product to precipitate as a solid.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and dry it under vacuum to yield this compound.[8]

Self-Validation: The identity and purity of the synthesized this compound can be confirmed by melting point determination (literature: 126-129 °C), mass spectrometry (m/z: 228.0 [M+H]⁺), and NMR spectroscopy.[8]

Conclusion

The structural and conformational properties of this compound are critical to its function as a versatile building block in chemical synthesis. While a definitive crystal structure of the title compound remains to be reported, analysis of its close analog, quinoline-8-sulfonamide, provides a robust model for its solid-state conformation, which is likely governed by a combination of steric hindrance and intramolecular electronic interactions. In solution, the molecule is expected to exhibit conformational flexibility, with a preference for a non-planar arrangement of the sulfonyl chloride group relative to the quinoline ring. A synergistic approach combining X-ray crystallography of related compounds, high-resolution NMR spectroscopy, and computational modeling is essential for a complete understanding of the structural landscape of this important synthetic intermediate. This guide provides a foundational understanding to aid researchers in the rational design and application of this compound in their work.

References

Quinoline-8-Sulfonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

Quinoline-8-sulfonyl chloride is a highly reactive chemical intermediate indispensable in various facets of chemical research and development, particularly in organic and pharmaceutical synthesis.[1] Its utility stems from the unique combination of a quinoline moiety, a nitrogen-containing heterocyclic aromatic compound, and a reactive sulfonyl chloride functional group. This structure allows for the efficient synthesis of a wide array of sulfonamides and sulfonates, which are frequently key components of biologically active molecules. However, the very reactivity that makes it a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work safely and effectively with this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3][4][5][6][7] Understanding the causality behind these hazards is the first step in establishing a self-validating safety system in the laboratory. The sulfonyl chloride group is highly susceptible to nucleophilic attack, particularly by water (hydrolysis) or other nucleophiles present in biological tissues. This reactivity is the root cause of its corrosive nature.

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the primary hazards associated with this compound.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation1B/1CH314: Causes severe skin burns and eye damageDangercorrosion
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDangercorrosion
Corrosive to Metals-H290: May be corrosive to metalsWarningcorrosion

Data sourced from multiple safety data sheets.[2][3][5][6][7]

The immediate and severe nature of the corrosive hazard underscores the critical importance of preventing any direct contact with the substance.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

The Primacy of Engineering Controls

All work with this compound must be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory to prevent inhalation of any dust or fumes.[5][8] The fume hood not only protects the user from inhalation hazards but also provides a contained space in the event of a spill. Furthermore, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its proper selection and consistent use are non-negotiable.

  • Eye and Face Protection : Due to the severe risk of eye damage, standard safety glasses are insufficient.[2] Chemical splash goggles that seal around the eyes are required.[3] For operations with a higher risk of splashing, such as handling larger quantities or during quenching reactions, a full face shield should be worn in addition to goggles.[2][9]

  • Skin Protection : Impervious gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use. A lab coat is essential, and for larger scale work, a chemically resistant apron or suit should be considered.[3]

  • Respiratory Protection : If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used.[5][8]

PPE_Hierarchy cluster_researcher Researcher cluster_ppe Personal Protective Equipment Researcher Researcher Goggles Chemical Goggles Researcher->Goggles Wears Gloves Impervious Gloves Researcher->Gloves Wears LabCoat Lab Coat Researcher->LabCoat Wears FaceShield Full Face Shield Goggles->FaceShield Supplemented by

Caption: Hierarchy of Personal Protective Equipment for handling this compound.

Handling and Storage Protocols: Ensuring Stability and Purity

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent hazardous situations.

Prudent Handling Practices
  • Moisture Sensitivity : this compound is moisture-sensitive.[8][9] Exposure to moisture can lead to hydrolysis, liberating hydrochloric acid and quinoline-8-sulfonic acid, which can compromise the reagent's efficacy and create a more hazardous environment. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[8]

  • Preventing Dust Formation : As a solid, this compound can form dust, which poses an inhalation risk.[2][8] Handle it gently, avoiding actions that could generate airborne particles.

  • Addition to Reactions : A critical safety warning is to ALWAYS add this compound slowly to the reaction mixture. NEVER add liquids to the solid reagent, especially water, as this can cause a violent reaction.[2]

  • General Hygiene : Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Secure and Incompatible-Aware Storage
  • Storage Conditions : Store in a cool, dry, and well-ventilated area in a tightly sealed, original container.[2][9] Storage in a corrosives cabinet is recommended.[8] The compound should be stored locked up, accessible only to authorized personnel.[2][3]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases.[9] Do not store in aluminum or galvanized containers.[2]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.

First Aid Measures

Immediate medical attention is required for all exposure routes.[5][8]

  • Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[2][3] Do not delay in seeking medical attention. Removal of contact lenses should only be attempted by skilled personnel.[2]

  • Skin Contact : Immediately remove all contaminated clothing and footwear while flushing the affected area with large amounts of water, using a safety shower if available.[2] Continue flushing until medical advice is received.[2]

  • Inhalation : Remove the individual to fresh air and keep them warm and at rest in a position comfortable for breathing.[2][3][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][8] Seek immediate medical attention.[5]

  • Ingestion : Rinse the mouth thoroughly with water.[3] DO NOT INDUCE VOMITING .[2][3][8] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[2][8]

Emergency_Response Exposure Exposure Occurs Assess Assess Exposure Route Exposure->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing FlushWater Flush with Water (15+ min) Eye->FlushWater FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth (Do NOT induce vomiting) Ingestion->RinseMouth RemoveClothing->FlushWater Medical Seek Immediate Medical Attention FlushWater->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision workflow for emergency response to this compound exposure.

Spill and Leak Containment
  • Minor Spills : Evacuate unnecessary personnel. Wearing appropriate PPE, carefully clean up the spill using dry methods (e.g., sweeping with a non-sparking tool) to avoid generating dust.[2] Place the spilled material into a suitable, labeled container for disposal.[2]

  • Major Spills : Evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal: Responsible Stewardship

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[2][3] Do not dispose of it down the drain.[10] Containers should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional protocols.

Reactivity and Stability Profile

  • Chemical Stability : The compound is stable under recommended storage conditions.[9]

  • Reactivity Hazards : As mentioned, it is sensitive to moisture.[8][9]

  • Hazardous Decomposition Products : Upon combustion or thermal decomposition, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[8][9]

Conclusion: A Culture of Safety

This compound is a powerful reagent that enables significant advances in chemical synthesis. Its safe and effective use is not merely a matter of following a checklist but of cultivating a deep-seated culture of safety. This involves understanding the inherent reactivity of the molecule, implementing a multi-layered defense system of engineering controls and PPE, and being thoroughly prepared for any potential emergencies. By internalizing the principles outlined in this guide, researchers can harness the synthetic potential of this compound while ensuring the safety of themselves and their colleagues.

References

Methodological & Application

Protocol for sulfonamide synthesis using quinoline-8-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Synthesis of Novel Sulfonamides via Quinoline-8-Sulfonyl Chloride

Introduction: The Quinoline Sulfonamide Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, is classified as a "privileged structure" in medicinal chemistry. Its rigid framework, potential for hydrogen bonding, and ability to participate in pi-stacking interactions make it an ideal scaffold for engaging with biological targets. When functionalized with a sulfonamide group (–SO₂NH–), the resulting quinoline sulfonamide motif gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities. These activities include potent anticancer, antibacterial, antimalarial, and enzyme-inhibiting properties.[1][2][3]

Quinoline-based sulfonamides are recognized as potent and selective inhibitors of various enzymes, such as carbonic anhydrase, which is implicated in tumorigenesis.[4][5] The lipophilic nature of the quinoline core allows for effective passage through cellular membranes, a critical attribute for drug efficacy.[6] The sulfonamide moiety itself is a key pharmacophore that can act as a zinc-binding group in metalloenzymes and fine-tune the molecule's physicochemical properties for optimal drug delivery.[4][6]

This document provides a detailed protocol for the synthesis of N-substituted quinoline-8-sulfonamides through the reaction of this compound with primary or secondary amines. It outlines the underlying chemical principles, a step-by-step experimental workflow, characterization techniques, and critical safety considerations for researchers in organic synthesis and drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes a proton from the nitrogen atom to neutralize the resulting ammonium salt and yield the final, stable sulfonamide product. The base also serves to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[7]

This robust and high-yielding reaction is a cornerstone of medicinal chemistry for creating diverse libraries of sulfonamide-based drug candidates.[8][9]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Quinoline This compound (Electrophile) Attack Nucleophilic Attack of Amine on Sulfur Quinoline->Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Attack Base Tertiary Base (e.g., Triethylamine) Deprotonation Proton Abstraction by Base Base->Deprotonation Step 3 Intermediate Formation of Tetrahedral Intermediate Attack->Intermediate Step 1 Departure Chloride Leaving Group Departure Intermediate->Departure Step 2 Departure->Deprotonation Intermediate Product Sulfonamide N-Substituted Quinoline-8-Sulfonamide Deprotonation->Sulfonamide Salt Triethylammonium Chloride Salt Deprotonation->Salt

Diagram of the sulfonamide synthesis reaction mechanism.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the reaction between this compound and an amine. Researchers should optimize parameters such as solvent, temperature, and reaction time based on the specific reactivity of the chosen amine.

Reagents and Materials
Reagent / MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCIHighly reactive; handle with care in a fume hood.
Primary or Secondary AmineVariesVariesEnsure purity and dryness.
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Acros, Alfa AesarActs as an HCl scavenger. Must be anhydrous.[7]
Dichloromethane (DCM)Anhydrous, ≥99.8%VariesAnhydrous polar aprotic solvent is recommended.[7]
Hydrochloric Acid (HCl)1 M Aqueous SolutionVariesFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionVariesFor work-up.
Brine (Saturated NaCl)Aqueous SolutionVariesFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVariesFor drying the organic phase.
Round-bottom flask with stir barVariesVariesMust be oven- or flame-dried before use.
Addition funnelVariesVariesFor dropwise addition of reagents.
TLC plates (Silica gel 60 F₂₅₄)VariesVariesFor reaction monitoring.
Rotary EvaporatorN/AVariesFor solvent removal.
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the desired primary or secondary amine (1.1-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Reaction Execution:

    • Cool the solution of this compound to 0 °C using an ice-water bath.

    • Transfer the amine/triethylamine solution to an addition funnel and add it dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-12 hours. The exact time will depend on the amine's reactivity.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[7] A suitable eluent system is typically a mixture of hexane and ethyl acetate.

    • The reaction is considered complete upon the disappearance of the limiting reagent (typically the this compound spot).

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by either recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure N-substituted quinoline-8-sulfonamide.

Overall experimental workflow for sulfonamide synthesis.

Product Characterization

The identity and purity of the synthesized sulfonamide must be confirmed through spectroscopic analysis.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals for the quinoline ring protons typically appear in the δ 7.5-9.0 ppm range.[1] - Sulfonamide N-H: A broad singlet for the sulfonamide proton (if present) is often observed between δ 8.5-10.5 ppm.[10] - Alkyl Protons: Signals corresponding to the protons on the amine substituent will appear in their characteristic regions.
¹³C NMR - Aromatic Carbons: Signals for the quinoline ring carbons will be present in the aromatic region (δ 120-150 ppm).[1]
FT-IR - SO₂ Stretching: Two characteristic strong absorption bands for the sulfonyl group will be present: asymmetric stretching at ~1320-1350 cm⁻¹ and symmetric stretching at ~1140-1165 cm⁻¹.[10] - N-H Stretching: A band around 3250 cm⁻¹ indicates the N-H stretch of the sulfonamide group (for primary/secondary sulfonamides).[10]
HRMS - Molecular Ion Peak: High-Resolution Mass Spectrometry should show the molecular ion peak corresponding to the calculated exact mass of the target compound, confirming its elemental composition.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive reagents (hydrolyzed sulfonyl chloride). - Insufficiently reactive amine. - Presence of water in the reaction.- Use fresh or newly purchased this compound. - Increase reaction temperature or use a more polar solvent like DMF.[7] - Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC (Byproducts) - Over-reaction leading to di-sulfonation.[11] - Side reactions due to excess base or high temperature.- Use a controlled stoichiometry (closer to 1:1 amine to sulfonyl chloride). - Maintain a low reaction temperature (0 °C to RT). - Purify carefully using column chromatography.
Acidic Impurity in Product - Hydrolysis of unreacted sulfonyl chloride during work-up. - Hydrolysis of the sulfonamide product.[11]- Ensure a thorough wash with saturated sodium bicarbonate solution during the work-up procedure.[11]
Difficulty Removing Triethylammonium Salt - Salt is partially soluble in the organic solvent.- Wash the organic layer thoroughly with water or 1M HCl during work-up. The salt is highly soluble in aqueous layers.

Safety and Handling Precautions

All experimental work should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: This reagent is corrosive and a lachrymator. It reacts with water and moisture, releasing HCl gas. Always handle in a fume hood, wearing chemical-resistant gloves, safety goggles, and a lab coat.

  • Amines: Many amines are toxic, corrosive, and have strong, unpleasant odors. Consult the specific Safety Data Sheet (SDS) for the amine being used. Ensure adequate ventilation and avoid inhalation or skin contact.[12][13]

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area.

  • Dichloromethane (DCM): A volatile chlorinated solvent suspected of causing cancer. Minimize exposure by handling only in a fume hood.

  • Byproducts: The reaction generates hydrochloric acid, which is neutralized by triethylamine to form triethylammonium chloride.[14] This salt is largely removed during the aqueous work-up.

References

Quinoline-8-Sulfonyl Chloride for Amine Protection in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amine Protection in Peptide Synthesis

The synthesis of peptides, whether on solid phase or in solution, is a delicate orchestration of coupling and deprotection steps. A critical requirement for success is the transient masking of the highly nucleophilic α-amino group of amino acids to prevent uncontrolled polymerization and ensure the correct sequence assembly.[1] The choice of an amine protecting group is therefore a pivotal decision in the design of any peptide synthesis strategy, governed by the need for robust stability during chain elongation and facile, selective removal under conditions that preserve the integrity of the growing peptide chain and other protecting groups.[2]

While the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are the undisputed workhorses in modern peptide chemistry, the expanding complexity of synthetic targets, including cyclic peptides, branched peptides, and peptide conjugates, necessitates a broader arsenal of orthogonal protecting groups.[3][4] It is in this context that the quinoline-8-sulfonyl (Qs) group, introduced via quinoline-8-sulfonyl chloride (Qs-Cl), emerges as a compelling, albeit less conventional, option. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound for amine protection in peptide synthesis. We will delve into the underlying chemistry, provide detailed protocols for protection, and propose a deprotection strategy based on established methodologies for analogous sulfonamides.

The Quinoline-8-Sulfonyl (Qs) Group: Chemical Properties and Rationale for Use

This compound is a crystalline solid that reacts readily with primary and secondary amines to form highly stable sulfonamides.[5][6] The quinoline moiety, a fused aromatic heterocycle, imparts specific chemical characteristics to the protecting group.[7][8]

Key Attributes of the Qs Protecting Group:

  • Robust Stability: Aryl sulfonamides are renowned for their exceptional stability towards a wide range of reagents and reaction conditions, including the acidic and basic conditions used for the cleavage of Boc and Fmoc groups, respectively.[9] This inherent stability suggests that the Qs group is likely to be orthogonal to these mainstream protecting group strategies.

  • Crystalline Derivatives: The formation of the Qs-protected amino acid often results in a crystalline solid, which can facilitate purification and handling.[10]

  • Potential for Unique Reactivity: The quinoline ring system, with its nitrogen heteroatom, can influence the electronic properties of the sulfonamide and may offer opportunities for tailored applications.[11][12]

Mechanism of Amine Protection

The protection of an amino group with this compound proceeds via a classical nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Mechanism of Amine Protection with Qs-Cl.

Experimental Protocols

Protocol 1: Protection of an α-Amino Acid with this compound

This protocol describes a general procedure for the protection of the α-amino group of an amino acid.

Materials:

  • Amino acid

  • This compound (Qs-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq.).

  • Addition of Qs-Cl: Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add this compound (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amino acid.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Qs-protected amino acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters for Amino Acid Protection

ParameterRecommended ConditionNotes
Solvent Dioxane/Water (1:1)A biphasic system to dissolve both the amino acid salt and Qs-Cl.
Base Sodium BicarbonateA mild base to neutralize the HCl byproduct.
Stoichiometry Amino Acid:Qs-Cl:Base (1:1.1:2.5)A slight excess of Qs-Cl ensures complete reaction.
Temperature 0-5 °C (initial), then RTInitial cooling controls the exothermic reaction.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Protocol 2: Proposed Deprotection of a Qs-Protected Amine (Reductive Cleavage)

Disclaimer: The following protocol is a proposed method based on established procedures for the reductive cleavage of stable aryl sulfonamides, such as tosylamides.[5][13][14] This protocol has not been experimentally validated for the quinoline-8-sulfonyl group and should be optimized for each specific substrate. The stability of the quinoline ring to these reductive conditions should be considered, although it is generally robust.[15][16]

Method A: Reductive Cleavage with Samarium Diiodide (SmI₂)

This method is known for its mild conditions and good functional group tolerance.[3][13]

Materials:

  • Qs-protected amino acid or peptide

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylpropyleneurea (DMPU) or Hexamethylphosphoramide (HMPA) (use with caution, HMPA is a known carcinogen)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Qs-protected substrate (1.0 eq.) in anhydrous THF. Add DMPU or HMPA (4-6 eq.) to the solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of SmI₂: Slowly add the 0.1 M solution of SmI₂ in THF (4-6 eq.) via syringe until the characteristic deep blue color persists.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by the addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Decolorize the mixture by washing with saturated aqueous sodium thiosulfate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation and Purification: Filter and concentrate the organic phase. Purify the resulting free amine by appropriate chromatographic techniques.

Method B: Reductive Cleavage with Sodium in Liquid Ammonia

This is a powerful, classical method for the cleavage of stable sulfonamides.[16]

Materials:

  • Qs-protected amino acid or peptide

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Anhydrous ethanol or ammonium chloride (for quenching)

  • Dry solvent (e.g., THF or diethyl ether)

  • Dry ice/acetone condenser

Procedure:

  • Setup: In a three-neck flask equipped with a dry ice/acetone condenser and an ammonia inlet, dissolve the Qs-protected substrate in a minimal amount of dry THF or ether.

  • Condensation of Ammonia: Cool the flask to -78 °C and condense liquid ammonia into the flask.

  • Addition of Sodium: To the stirred solution, add small pieces of sodium metal until a persistent blue color is observed.

  • Reaction: Maintain the blue color by adding more sodium if necessary and stir at -78 °C for 30-60 minutes.

  • Quenching: Quench the reaction by the careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.

  • Evaporation: Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Work-up and Isolation: Dissolve the residue in water and extract the product with a suitable organic solvent. The free amine can then be isolated and purified.

Deprotection_Workflow cluster_workflow Proposed Deprotection Workflow Start Qs-Protected Amine MethodA Method A: SmI₂ / THF, -78°C Start->MethodA Mild Conditions MethodB Method B: Na / liq. NH₃, -78°C Start->MethodB Strong Conditions Quench Quenching MethodA->Quench MethodB->Quench Workup Aqueous Work-up Quench->Workup Purification Chromatographic Purification Workup->Purification End Free Amine Purification->End caption Proposed Deprotection Workflow for Qs-Amines.

Caption: Proposed Deprotection Workflow for Qs-Amines.

Scientific Integrity & Logic: Causality Behind Experimental Choices

Orthogonality of the Qs Group

The concept of orthogonality is paramount in multi-step synthesis, ensuring that the removal of one protecting group does not affect others.[4] Based on the known stability of aryl sulfonamides, the Qs group is anticipated to be orthogonal to the most common protecting groups used in peptide synthesis:

  • Fmoc Group: The Fmoc group is cleaved under basic conditions (e.g., piperidine in DMF). Sulfonamides are exceptionally stable to such conditions.

  • Boc Group: The Boc group is removed with strong acids, most commonly trifluoroacetic acid (TFA).[17] While very strong acids like TFMSA can cleave sulfonamides, the Qs group is expected to be stable to standard TFA cleavage cocktails used for Boc deprotection and peptide-resin cleavage.[1][18][19][20][21]

  • Side-Chain Protecting Groups: Most common benzyl- and t-butyl-based side-chain protecting groups are removed by strong acids (e.g., HF, TFMSA). The compatibility of the Qs deprotection with these will depend on the chosen reductive method. SmI₂ is known for its chemoselectivity, while Na/liq. NH₃ is a more powerful reducing agent that can also cleave benzyl ethers.

Comparative Stability of Amine Protecting Groups

Protecting GroupCleavage ConditionOrthogonal to Qs Group?
Fmoc 20% Piperidine in DMFYes
Boc TFAYes (under standard conditions)
Cbz H₂/Pd or HBr/AcOHYes
Qs Proposed: Reductive (SmI₂, Na/liq. NH₃)-
Rationale for Proposed Deprotection Methods

The N-S bond in aryl sulfonamides is notoriously robust due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the sulfonamide. This necessitates powerful cleavage conditions.

  • Reductive Cleavage: This is the most common strategy for cleaving stable sulfonamides.

    • SmI₂: Samarium diiodide is a single-electron transfer reagent that is effective at reducing a wide range of functional groups under mild, neutral conditions. Its use for sulfonamide deprotection is well-documented.[3][5][13][22][23] The proposed mechanism involves the reduction of the aromatic quinoline ring, which facilitates the cleavage of the N-S bond.

    • Dissolving Metal Reduction (Na/liq. NH₃): This is a classical and highly effective method for the cleavage of sulfonamides and other protecting groups.[16] The solvated electrons in liquid ammonia are potent reducing agents that can cleave the N-S bond.

  • Acidic Cleavage: While generally requiring harsh conditions (e.g., concentrated HBr at high temperatures or superacids like TFMSA), this approach is less likely to be compatible with complex peptides.[1][2][10][19][20][24][25] The stability of the quinoline ring under strongly acidic conditions is also a consideration.[7][17][26]

Conclusion and Future Outlook

The quinoline-8-sulfonyl group represents a potentially valuable addition to the repertoire of amine protecting groups for peptide synthesis, primarily due to its expected robust stability and orthogonality to the widely used Fmoc and Boc strategies. This guide provides a foundational protocol for the protection of amino acids with this compound.

The critical challenge remains the development of a mild and reliable deprotection protocol. The proposed reductive cleavage methods using samarium diiodide or sodium in liquid ammonia are based on sound chemical precedent for analogous stable sulfonamides and offer promising starting points for experimental validation. Further research is required to optimize these conditions for the Qs group and to fully evaluate its compatibility with the diverse functionalities present in complex peptide targets. The successful development of a robust deprotection strategy will unlock the full potential of the Qs group as a valuable tool for advanced peptide synthesis.

References

Application Note: High-Performance Liquid Chromatographic Analysis of Amino Acids Following Pre-Column Derivatization with Quinoline-8-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in qualitative and quantitative amino acid analysis.

Abstract

This technical guide provides a comprehensive framework for the derivatization of primary and secondary amino acids using Quinoline-8-sulfonyl chloride (QSC) for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This pre-column derivatization method offers a robust and sensitive approach for the quantification of amino acids in a variety of sample matrices. The protocol details the derivatization procedure, optimized HPLC conditions, and provides insights into the underlying chemical principles to ensure reliable and reproducible results.

Introduction: The Rationale for Amino Acid Derivatization

The analysis of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics to food science and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, the inherent chemical properties of most amino acids—lacking significant UV chromophores or native fluorescence—preclude their direct and sensitive detection.

Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the amino acid molecules prior to their introduction into the HPLC system. This compound (QSC) has emerged as an effective derivatizing reagent. It readily reacts with the primary and secondary amino groups of amino acids to form stable sulfonamide derivatives.[1] These derivatives possess the quinoline moiety, a strong chromophore and fluorophore, thereby significantly enhancing their detectability by UV-Vis or fluorescence detectors. The increased hydrophobicity of the resulting derivatives also improves their retention and separation on reversed-phase HPLC columns.

The Chemistry of Derivatization: Reaction Mechanism

The derivatization of amino acids with this compound is a nucleophilic substitution reaction. Under alkaline conditions, the amino group of the amino acid is deprotonated, rendering it a potent nucleophile. This nucleophilic nitrogen atom then attacks the electrophilic sulfur atom of the sulfonyl chloride group of QSC, displacing the chloride ion and forming a stable sulfonamide bond. The reaction is typically carried out in a buffered solution at an alkaline pH (9.0-10.0) to ensure the amino group is sufficiently nucleophilic.

Caption: Derivatization of an amino acid with QSC.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization of amino acids with QSC and their subsequent HPLC analysis.

Materials and Reagents
  • Reagents:

    • Amino Acid Standard Solution (e.g., 1 nmol/µL in 0.1 M HCl)

    • This compound (QSC), 98% purity

    • Acetonitrile (ACN), HPLC grade

    • Boric acid

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Ultrapure water (18.2 MΩ·cm)

  • Solutions:

    • Derivatization Buffer (200 mM Borate Buffer, pH 9.8): Dissolve 1.24 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.8 with a concentrated NaOH solution.

    • QSC Reagent Solution (10 mg/mL in Acetonitrile): Prepare fresh daily by dissolving 10 mg of QSC in 1 mL of acetonitrile. Protect from light and moisture.

    • Sample/Standard Diluent (0.1 M HCl): Prepare by diluting concentrated HCl in ultrapure water.

  • Equipment:

    • HPLC system with a UV-Vis or Fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Syringe filters (0.22 µm)

Step-by-Step Derivatization Protocol
  • Sample Preparation:

    • For protein hydrolysates, ensure complete hydrolysis and removal of particulate matter.

    • Dilute amino acid standards and samples to a suitable concentration (e.g., 10-100 pmol/µL) with the Sample/Standard Diluent (0.1 M HCl).

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine:

      • 10 µL of the amino acid standard or sample solution.

      • 70 µL of the Derivatization Buffer (200 mM Borate Buffer, pH 9.8).

    • Vortex the mixture thoroughly.

    • Add 20 µL of the freshly prepared QSC Reagent Solution.

    • Vortex immediately and vigorously for 30 seconds.

    • Incubate the reaction mixture in a heating block or water bath at 65°C for 20 minutes.

    • After incubation, cool the mixture to room temperature.

  • Sample Finalization:

    • Centrifuge the derivatized sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Finalization A Dilute Sample/Standard in 0.1 M HCl B Add 70 µL Borate Buffer (pH 9.8) A->B C Vortex B->C D Add 20 µL QSC Reagent C->D E Vortex Immediately D->E F Incubate at 65°C for 20 min E->F G Cool to Room Temperature F->G H Centrifuge at 10,000 x g G->H I Filter Supernatant (0.22 µm) H->I J Transfer to HPLC Vial I->J

Caption: Experimental workflow for QSC derivatization.

HPLC Analysis

The separation of the QSC-derivatized amino acids is achieved by reversed-phase HPLC. A gradient elution is employed to resolve the various amino acid derivatives.

Recommended HPLC Conditions
ParameterSetting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Acetate buffer, pH 6.5
Mobile Phase B Acetonitrile (ACN)
Gradient 10% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 230 nm
Fluorescence Detection Excitation: 320 nm, Emission: 520 nm
Elution Gradient Profile
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
30.04060
32.01090
35.01090
37.09010
45.09010

Performance and Troubleshooting

Stability of Derivatives

The N-(quinolin-8-ylsulfonyl)amino acid derivatives are generally stable. For optimal results, it is recommended to analyze the derivatized samples within 24 hours when stored at 4°C and protected from light. Long-term storage may lead to a gradual degradation of the derivatives.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Peak Areas or Poor Sensitivity Incomplete derivatization (incorrect pH, low temperature, insufficient reaction time).Ensure the pH of the reaction buffer is 9.8. Optimize incubation temperature and time. Prepare the QSC reagent fresh daily.
Degradation of derivatives.Analyze samples promptly after derivatization. Store derivatized samples at 4°C and protect from light.
Extra Peaks in Chromatogram Excess derivatization reagent or its hydrolysis products.Optimize the concentration of the QSC reagent. A slight excess is necessary to drive the reaction to completion, but a large excess can lead to interfering peaks.
Sample matrix interference.Employ appropriate sample cleanup procedures (e.g., solid-phase extraction) prior to derivatization.
Poor Peak Shape (Tailing or Splitting) Column overload.Dilute the sample.
Incompatible injection solvent.Ensure the final sample solvent is compatible with the initial mobile phase conditions.
Column degradation.Use a guard column and ensure the mobile phase pH is within the column's recommended range. Replace the column if necessary.

Conclusion

The pre-column derivatization of amino acids with this compound followed by reversed-phase HPLC analysis is a sensitive, reliable, and robust method for their quantification. The stable derivatives formed allow for reproducible analysis with either UV or fluorescence detection, providing flexibility for various laboratory setups. By carefully controlling the derivatization conditions and optimizing the chromatographic separation, this method can be effectively applied to a wide range of sample types in research and industrial settings.

References

Application Notes and Protocols: Fluorescent Labeling of Proteins with Quinoline-8-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescence labeling is a cornerstone technique in modern biological and biochemical research, enabling the sensitive and specific detection of proteins in a multitude of applications.[1] Extrinsic fluorophores offer significant advantages over intrinsic protein fluorescence, providing greater photostability, higher quantum yields, and tunable spectral properties.[1] Among the diverse palette of fluorescent probes, quinoline-based derivatives have garnered considerable interest due to their unique photophysical properties, including sensitivity to the local environment, which can provide insights into protein conformation and interactions.[2][3]

Quinoline-8-sulfonyl chloride and its derivatives are amine-reactive fluorescent probes that covalently label proteins, forming stable sulfonamide bonds.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the fluorescent labeling of proteins using this compound. The protocols detailed herein are adapted from established methods for similar sulfonyl chloride reagents, such as Dansyl chloride, and provide a robust framework for successful protein conjugation.[2][6][7]

Principle of the Reaction

The labeling reaction is based on the nucleophilic attack of unprotonated primary amino groups on the sulfonyl chloride moiety of this compound.[2] The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group.[2] The reaction is highly pH-dependent, requiring alkaline conditions (typically pH 9.0-10.0) to ensure the amino groups are in their nucleophilic, unprotonated state.[2] The result is the formation of a highly stable sulfonamide linkage between the quinoline fluorophore and the protein.[4]

Figure 1: Reaction of this compound with a protein's primary amine.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer

  • Fluorometer

  • pH meter

  • Vortex mixer

  • Microcentrifuge

  • Dialysis tubing or size-exclusion chromatography system

  • Stir plate and stir bars

  • Ice bucket

Reagents
  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Carbonate-Bicarbonate buffer, pH 9.5. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for labeling.[2]

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution (optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[8]

  • Size-exclusion chromatography resin (e.g., Sephadex G-25)

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Purified Protein

This protocol is adapted from established procedures for Dansyl chloride and provides a general method for labeling proteins with this compound.[2][6][8] Optimization of the dye-to-protein molar ratio may be necessary for different proteins and applications.

1. Protein Preparation: a. Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. Ensure the protein solution is clear and free of precipitates. If necessary, centrifuge the solution to remove any aggregates.

2. Preparation of this compound Stock Solution: a. Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or acetonitrile. b. Caution: this compound is moisture-sensitive. Handle in a dry environment and cap the vial tightly.

3. Labeling Reaction: a. While gently stirring the protein solution, add the this compound stock solution dropwise to achieve the desired molar excess of dye to protein. A starting point of a 20-fold molar excess is recommended. b. Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed at 4°C overnight.

4. Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for 30 minutes at room temperature. This step will react with any excess this compound, preventing non-specific labeling in subsequent steps.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Prep_Protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Mix Add Dye to Protein Solution (20-fold molar excess) Prep_Protein->Mix Prep_Dye Prepare Dye Stock Solution (10-50 mM in DMF/Acetonitrile) Prep_Dye->Mix Incubate Incubate 1-2h at RT (Protect from light) Mix->Incubate Purify Purify Labeled Protein (SEC or Dialysis) Incubate->Purify Characterize Characterize Conjugate (UV-Vis & Fluorescence) Purify->Characterize

Figure 2: General workflow for protein labeling with this compound.
Protocol 2: Purification of the Labeled Protein

It is critical to remove unreacted, free fluorophore from the labeled protein to avoid high background fluorescence and inaccurate characterization.[1] Size-exclusion chromatography is a highly effective method for this separation.

1. Column Preparation: a. Pack a size-exclusion chromatography column (e.g., Sephadex G-25) with a bed volume at least 10 times the volume of the reaction mixture. b. Equilibrate the column with at least 3-5 column volumes of Purification Buffer (PBS, pH 7.4).

2. Sample Loading and Elution: a. Carefully load the quenched reaction mixture onto the top of the column. b. Allow the sample to enter the column bed completely. c. Begin eluting the sample with Purification Buffer. d. The labeled protein, being larger, will elute first, while the smaller, unreacted dye and quenching reagents will be retained longer on the column.

3. Fraction Collection: a. Collect fractions of an appropriate volume (e.g., 0.5-1.0 mL). b. Monitor the elution of the labeled protein by measuring the absorbance of each fraction at 280 nm and the approximate absorbance maximum of the quinoline dye (around 330-340 nm). c. The first peak to elute, which absorbs at both wavelengths, contains the purified labeled protein. d. Pool the fractions containing the purified conjugate.

Protocol 3: Characterization of the Labeled Protein

1. Determination of Protein Concentration and Degree of Labeling (DOL):

The Degree of Labeling (DOL), or the average number of fluorophore molecules per protein molecule, is a critical parameter for ensuring reproducibility.[9] It is determined using UV-Vis spectrophotometry.[10][11]

a. Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the quinoline-8-sulfonamide adduct (Aₘₐₓ). Note: The exact λₘₐₓ for the protein conjugate should be determined by scanning the absorbance from ~300-400 nm.

b. The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:[12]

c. The concentration of the dye is calculated using the Beer-Lambert law:

d. The DOL is the molar ratio of the dye to the protein:

2. Measurement of Fluorescence Properties: a. Using a fluorometer, determine the excitation and emission maxima of the purified protein conjugate. b. Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). c. The fluorescence signal should be measured in a standardized buffer, as the fluorescence of quinoline derivatives can be sensitive to environmental factors such as pH and polarity.[3]

Data Presentation

Table 1: Recommended Reaction Parameters (Adapted from Dansyl Chloride Labeling)[2]
ParameterRecommended Value/RangeRationale & Key Insights
pH 9.0 - 10.0Ensures deprotonation of lysine and N-terminal amino groups for nucleophilic attack. Above pH 10, hydrolysis of the sulfonyl chloride increases significantly.[3]
Buffer System 100 mM Sodium Bicarbonate or Carbonate-BicarbonateMust be free of primary amines to prevent competition with the protein for the labeling reagent.[2]
Dye:Protein Molar Ratio 10 to 100-fold excessA significant molar excess drives the reaction to completion. The optimal ratio should be determined empirically to achieve the desired DOL.[6]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) for longer incubation times (overnight) can be gentler on sensitive proteins. Room temperature reactions are typically faster (1-2 hours).
Solvent for Dye Anhydrous DMF or AcetonitrileThis compound is moisture-sensitive and should be dissolved in a dry, organic solvent immediately before use.
Table 2: Representative Photophysical Properties of a Quinoline-Sulfonamide Fluorophore*
PropertyRepresentative ValueNotes
Excitation Maximum (λ_ex) ~360 nmThe excitation spectrum should be experimentally determined for the specific protein conjugate.
Emission Maximum (λ_em) ~470 nmThe emission of quinoline-sulfonamides can be blue-shifted upon binding to a protein compared to the free dye in solution.[13]
Molar Absorptivity (ε) To be determined empiricallyThis value is crucial for accurate DOL calculations and is not readily available in the literature for this specific compound.[14]
Quantum Yield (Φ) 0.1 - 0.8Can be highly dependent on the local environment and the specific quinoline derivative. Some quinoline-fused compounds have shown quantum yields in this range.[15]

*Values are based on the related compound 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) and other quinoline derivatives, and are for illustrative purposes only.[13][15] Researchers must experimentally determine the specific photophysical properties of their this compound-protein conjugate.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Incorrect pH: Buffer pH is too low, leaving amino groups protonated and non-reactive. 2. Hydrolysis of Reagent: this compound was exposed to moisture or aqueous buffer for too long before reacting with the protein. 3. Competing Amines: Reaction buffer (e.g., Tris) contains primary amines.1. Verify the pH of the reaction buffer is between 9.0 and 10.0. 2. Prepare the dye stock solution fresh in anhydrous solvent and add it to the protein solution immediately. 3. Use a non-amine buffer like sodium bicarbonate or phosphate.
Protein Precipitation during Labeling 1. High Degree of Labeling: Over-labeling can alter the protein's surface charge and solubility. 2. Solvent Shock: The organic solvent used to dissolve the dye causes the protein to precipitate.1. Reduce the molar excess of the dye in the reaction to lower the DOL. 2. Add the dye stock solution slowly while vortexing. Ensure the final concentration of the organic solvent is low (typically <10% v/v).
High Background Fluorescence Incomplete Removal of Free Dye: The purification step was not sufficient to separate the labeled protein from the unreacted fluorophore.Use a longer size-exclusion column or perform a second purification step (e.g., dialysis against a large volume of buffer with several buffer changes).
Loss of Protein Activity Labeling of Critical Residues: The fluorophore has attached to lysine residues within the active site or a binding interface, causing steric hindrance.1. Reduce the DOL by lowering the dye:protein ratio. 2. If possible, use site-directed mutagenesis to remove reactive lysines in critical regions or introduce a cysteine residue in a non-critical region for labeling with a thiol-reactive dye.

References

Application Notes & Protocols: Synthesis of Bioconjugates Using Quinoline-8-Sulfonyl Chloride Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Quinoline-8-Sulfonyl Moiety in Bioconjugation

In the landscape of modern drug development and molecular biology, the precise chemical linkage of biomolecules to other entities—a process known as bioconjugation—is a cornerstone technology.[1][2] It underpins the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sophisticated diagnostic probes, and the functionalization of materials for biomedical applications.[3] The choice of a chemical linker is paramount, as it dictates the stability, functionality, and ultimate performance of the resulting bioconjugate.

Quinoline-8-sulfonyl chloride emerges as a highly valuable, albeit specialized, linker for such applications.[3] Its utility stems from two key structural features:

  • The Quinoline Scaffold : This bicyclic aromatic structure is a well-recognized pharmacophore, a molecular framework frequently found in approved drugs and investigational compounds due to its diverse pharmacological activities.[4] Incorporating this moiety can influence the physicochemical properties of the final conjugate, potentially enhancing cell permeability or participating in specific molecular interactions.

  • The Sulfonyl Chloride Group : This functional group is a highly reactive electrophile that readily and selectively forms robust sulfonamide bonds with primary amines, such as the ε-amino group of lysine residues on the surface of proteins.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the synthesis of stable and functional bioconjugates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure reproducible and successful conjugation outcomes.

Part 1: The Chemistry of Sulfonamide Bioconjugation

The Reaction Mechanism: Forming a Stable Linkage

The core of this bioconjugation strategy is the nucleophilic substitution reaction between the sulfonyl chloride group of the linker and a primary amine on a biomolecule (e.g., a protein). The lone pair of electrons on the amine nitrogen attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield a highly stable sulfonamide linkage.[6]

The reaction is typically performed in an aqueous buffer at a mildly alkaline pH (typically pH 8.0-9.0). This pH range is a critical compromise: it is high enough to deprotonate a significant fraction of the primary amines (e.g., lysine ε-amino groups, which have a pKa of ~10.5), rendering them nucleophilic, yet gentle enough to avoid denaturation of most proteins.

Figure 1: Reaction mechanism for sulfonamide bond formation.
Critical Parameters Influencing Conjugation

Success in bioconjugation hinges on the precise control of reaction parameters. Each parameter is chosen to maximize conjugation efficiency while preserving the biomolecule's structural integrity and function.

  • pH: As discussed, a mildly alkaline pH (8.0-9.0) is optimal. Below pH 8, the rate of reaction decreases significantly as the amine groups become protonated. Above pH 9.5, the risk of protein denaturation increases, and competing hydrolysis of the sulfonyl chloride linker becomes more pronounced.

  • Linker-to-Biomolecule Molar Ratio: This ratio is the primary determinant of the final degree of labeling (DOL) or drug-to-antibody ratio (DAR).[1] A higher molar excess of the linker will generally lead to a higher DOL. However, excessive labeling can lead to protein aggregation, loss of function, and altered pharmacokinetic properties.[7] It is essential to determine the optimal ratio empirically for each specific biomolecule and payload.

  • Co-solvent: this compound has low aqueous solubility. Therefore, it is typically dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being added to the reaction mixture. The final concentration of the co-solvent should be kept to a minimum (typically <10% v/v) to prevent protein denaturation.

  • Temperature and Time: Most conjugations are performed at room temperature (20-25°C) or 4°C. Lower temperatures can be used to slow down the reaction and minimize potential protein degradation, but will require longer reaction times. The reaction progress should be monitored over time to determine the optimal endpoint.

Part 2: Experimental Protocols

This section provides a self-validating, step-by-step protocol for the conjugation of a model protein (e.g., an antibody) with this compound.

Protocol: Protein Conjugation with this compound

Objective: To covalently attach a quinoline-8-sulfonyl moiety to a protein via lysine residues.

Materials & Reagents:

  • Protein: e.g., IgG antibody at 5-10 mg/mL in Phosphate Buffered Saline (PBS).

  • This compound: (MW: 227.67 g/mol ).[8][9] Store desiccated at 2-8°C.[3]

  • Reaction Buffer: 100 mM Sodium Borate or Sodium Bicarbonate buffer, pH 8.5.

  • Co-solvent: Anhydrous Dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200) and compatible buffer (e.g., PBS, pH 7.4).

  • Equipment: pH meter, magnetic stirrer, reaction vessels, UV-Vis spectrophotometer, chromatography system.

Protocol Steps:

  • Buffer Exchange (Pre-conjugation):

    • Rationale: To remove any primary amine-containing buffers (like Tris) from the protein solution and to transfer the protein into the optimal reaction buffer.

    • Procedure: Exchange the protein into the Reaction Buffer (pH 8.5) using a desalting column or dialysis. After buffer exchange, determine the precise protein concentration using its extinction coefficient at 280 nm.

  • Linker Stock Solution Preparation:

    • Rationale: The sulfonyl chloride group is sensitive to hydrolysis. This step must be performed immediately before initiating the conjugation.

    • Procedure: Prepare a 10 mM stock solution of this compound in anhydrous DMF. For example, weigh 2.28 mg and dissolve it in 1 mL of anhydrous DMF. Vortex briefly until fully dissolved.

  • Conjugation Reaction:

    • Rationale: This is the core step where the linker is added to the protein under controlled conditions to form the conjugate.

    • Procedure: a. Place the protein solution in a reaction vessel with gentle stirring. b. Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). c. Add the calculated volume of the linker stock solution to the stirring protein solution in a dropwise manner. d. Allow the reaction to proceed for 1-2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C for 4-6 hours.

  • Reaction Quenching:

    • Rationale: To stop the conjugation reaction by adding an excess of a primary amine that will react with any remaining unreacted linker.

    • Procedure: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Rationale: To remove unreacted linker, quenched linker, and any protein aggregates, yielding a pure bioconjugate.[10]

    • Procedure: a. Load the quenched reaction mixture onto a pre-equilibrated SEC column. b. Elute the column with PBS, pH 7.4. c. Collect fractions and monitor the elution profile at 280 nm. The first major peak corresponds to the purified bioconjugate. d. Pool the fractions containing the purified conjugate.

ParameterRecommended Starting ConditionRationale
Reaction pH 8.5Optimal for deprotonation of lysine amines without causing protein denaturation.
Molar Ratio (Linker:Protein) 5:1 to 20:1Influences the degree of labeling; must be optimized for the specific protein.
Co-solvent (DMF) <10% (v/v)Ensures linker solubility while minimizing its denaturing effect on the protein.
Temperature 20-25°C (Room Temp)Provides a balance between reaction rate and protein stability.
Reaction Time 1 - 4 hoursSufficient for significant conjugation; should be monitored and optimized.
Table 1: Recommended Starting Conditions for Protein Conjugation.
Protocol: Characterization of the Final Bioconjugate

Objective: To verify the purity, integrity, and degree of labeling of the synthesized bioconjugate.

Workflow Crude Crude Conjugate (Post-Quenching) Purification Purification (e.g., SEC) Crude->Purification Pure_Conj Purified Bioconjugate Purification->Pure_Conj Characterization Characterization Pure_Conj->Characterization SDS_PAGE Purity & MW Shift (SDS-PAGE) Characterization->SDS_PAGE Assess SEC_HPLC Purity & Aggregation (SEC-HPLC) Characterization->SEC_HPLC Assess MS DOL & Identity (Mass Spectrometry) Characterization->MS Confirm UV_Vis Concentration & DOL (UV-Vis) Characterization->UV_Vis Quantify

Figure 2: General workflow for bioconjugate purification and characterization.
TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and apparent molecular weight.A single band, slightly higher than the unconjugated protein. Absence of fragmentation.
SEC-HPLC Determine purity and quantify aggregates.[11]A single, sharp peak for the monomeric conjugate. High monomeric purity (>95%).
Mass Spectrometry (MALDI or ESI-MS) Confirm covalent modification and determine the distribution of species.[10]A mass spectrum showing peaks corresponding to the protein plus integer multiples of the linker mass.
UV-Vis Spectroscopy Determine protein concentration and estimate the Degree of Labeling (DOL).The quinoline moiety has a distinct UV absorbance that can be used, with the protein absorbance at 280 nm, to calculate the DOL.
Table 2: Key Techniques for Bioconjugate Characterization.

Part 3: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency / Low DOL 1. pH is too low.2. Linker has hydrolyzed before use.3. Insufficient molar excess of linker.1. Verify reaction buffer pH is 8.5-9.0.2. Prepare linker stock solution fresh in anhydrous solvent immediately before use.3. Increase the linker-to-protein molar ratio incrementally.
Protein Aggregation 1. Co-solvent concentration is too high.2. Over-labeling (DOL is too high).3. pH or temperature stress.1. Keep final co-solvent concentration below 10% (v/v).2. Reduce the linker-to-protein molar ratio or shorten the reaction time.3. Perform the reaction at a lower temperature (4°C).
Low Protein Recovery After Purification 1. Non-specific binding to the chromatography column.2. Precipitation of the conjugate.1. Ensure column is properly equilibrated; consider adding a non-ionic detergent to the buffer.2. Check for visible precipitate before loading; analyze a sample of the precipitate by SDS-PAGE.
Table 3: Troubleshooting Guide for Bioconjugation.

Conclusion

This compound is a versatile and effective reagent for the synthesis of bioconjugates.[3] The resulting sulfonamide bond provides a stable linkage suitable for therapeutic and diagnostic applications. By carefully controlling key reaction parameters—namely pH, linker-to-protein ratio, and co-solvent concentration—researchers can achieve reproducible and efficient conjugation while maintaining the integrity of the target biomolecule. The protocols and insights provided in this guide offer a robust framework for the successful implementation of this valuable bioconjugation chemistry in drug discovery and development programs.

References

Application Notes and Protocols: Quinoline-8-sulfonyl Chloride in the Preparation of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the strategic use of quinoline-8-sulfonyl chloride as a key building block in the synthesis of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes critical to various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[1][2] This document details the underlying chemistry, provides step-by-step synthetic protocols, outlines methods for inhibitor evaluation, and discusses the structure-activity relationships of quinoline-based sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, this guide aims to be a practical resource for the design and synthesis of novel CA inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, CO₂ transport, electrolyte balance, and biosynthesis.[1][2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making isoform-selective inhibition a key goal in drug design.[3][4]

The therapeutic potential of CA inhibitors is well-established. For instance, inhibition of CA II in the ciliary processes of the eye decreases aqueous humor secretion, leading to a reduction in intraocular pressure, a cornerstone in glaucoma management.[5][6] Furthermore, the overexpression of certain isoforms, such as CA IX and XII, in hypoxic tumors has made them attractive targets for anticancer drug development.[2][3]

Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors.[7][8] The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site and displacing the catalytically essential zinc-bound hydroxide ion.[7][9][10] The quinoline scaffold has emerged as a particularly valuable component in the design of these inhibitors, offering a rigid aromatic system that can be strategically modified to enhance potency and isoform selectivity.[8][11] this compound is a versatile reagent that facilitates the introduction of this key structural motif.

The Chemistry of this compound in Sulfonamide Synthesis

This compound is a reactive intermediate that serves as the primary precursor for the synthesis of 8-quinolinesulfonamides. The core of the synthesis is a nucleophilic acyl substitution-like reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[12][13]

Mechanism of Sulfonamide Formation:

The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct and to deprotonate the amine, increasing its nucleophilicity.

  • Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound.

  • Step 2: Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Step 3: Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled, regenerating the S=O double bonds.

  • Step 4: Deprotonation: The base removes a proton from the nitrogen atom, yielding the final sulfonamide product.

G cluster_process Reaction R_NH2 Amine (R-NH2) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Q_SO2Cl This compound Q_SO2Cl->Intermediate Sulfonamide Quinoline-8-sulfonamide Intermediate->Sulfonamide Elimination of Cl- Base Base (e.g., Pyridine) Base->R_NH2 Activates Salt Base·HCl Salt Base->Salt Neutralizes HCl HCl HCl->Salt G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_buffer Add Buffer & Inhibitor/DMSO prep_inhibitor->add_buffer prep_enzyme Prepare CA Enzyme Solution add_enzyme Add CA Enzyme prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Substrate add_substrate Initiate with p-NPA Substrate prep_substrate->add_substrate add_buffer->add_enzyme incubate Incubate (15 min) add_enzyme->incubate incubate->add_substrate read_plate Kinetic Read at 405 nm add_substrate->read_plate calc_rate Calculate Reaction Rates (V) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

References

Application Notes & Protocols: The Strategic Use of Quinoline-8-Sulfonyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety and the Role of a Key Synthetic Workhorse

The quinoline scaffold is a privileged heterocyclic aromatic structure, forming the core of numerous approved and investigational drugs. Its presence is associated with a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] Consequently, the development of robust synthetic routes to functionalize the quinoline ring is a cornerstone of modern medicinal chemistry.

Quinoline-8-sulfonyl chloride (CAS: 18704-37-5) emerges as a pivotal intermediate in this context. It is a highly reactive and versatile building block that serves two primary strategic purposes in pharmaceutical synthesis: the introduction of the quinoline-8-sulfonamide pharmacophore and the protection of amine functionalities.[4][5] The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles like primary and secondary amines to form stable sulfonamide linkages.[6] This reaction is fundamental to creating libraries of novel drug candidates for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the applications of this compound, detailing the causality behind experimental choices and providing validated protocols for its effective use in the synthesis of pharmaceutical intermediates.

Physicochemical Properties & Safety Data

Before handling, it is crucial to be familiar with the properties and safety considerations for this compound.

PropertyValueReference
Molecular Formula C₉H₆ClNO₂S[7]
Molecular Weight 227.67 g/mol [7]
Appearance White to light yellow crystalline powder[8][9]
Melting Point 126-129 °C[8][10]
Boiling Point ~306-356 °C at 760 mmHg[8][9]
CAS Number 18704-37-5[11]
Hazard Codes C (Corrosive)[8][9]
Safety Statements S26, S36/37/39, S45[8]
Storage Store at room temperature or 2-8°C, keep dry and sealed[8][10]
Sensitivity Moisture sensitive[8]

Note: Always consult the latest Material Safety Data Sheet (MSDS) from your supplier before use. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

Core Applications in Pharmaceutical Synthesis

A. Synthesis of Quinoline-8-Sulfonamides: A Cornerstone Application

The most prevalent application of this compound is the synthesis of N-substituted quinoline-8-sulfonamides. The sulfonamide functional group (-SO₂NR₂) is a key feature in a multitude of drug classes, including antibiotics, diuretics, and anticancer agents.[12] The reaction of this compound with a primary or secondary amine is a classic nucleophilic substitution at the sulfonyl sulfur.[6][13]

Causality & Mechanism: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. An amine, acting as a nucleophile, attacks this sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). The base serves a dual purpose: it acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[6][14]

G QSCl This compound (Electrophile) Sulfonamide N-Substituted Quinoline-8-Sulfonamide QSCl->Sulfonamide Amine Primary/Secondary Amine (Nucleophile) Amine->Sulfonamide Base Base (e.g., Pyridine, TEA) Acid Scavenger Salt Ammonium Salt (Byproduct) Base->Salt Reacts with HCl

Fig. 1: General workflow for quinoline-8-sulfonamide synthesis.

This synthetic strategy is central to the development of novel therapeutics. For example, quinoline-8-sulfonamide derivatives have been designed and synthesized as potent inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][15]

B. Amine Protection

In complex, multi-step syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule. This process is known as protection.[5] The quinoline-8-sulfonyl ("Qs") group can be used as a protecting group for amines.

Causality & Rationale: The reaction of an amine with this compound converts the nucleophilic amine into a non-nucleophilic sulfonamide.[5] This protected amine is stable to a wide range of reaction conditions, such as those used in oxidation, reduction, or organometallic reactions. The choice of a specific sulfonyl chloride for protection depends on the stability of the resulting sulfonamide and the conditions required for its subsequent removal (deprotection). While the Qs group is robust, its removal can be challenging, often requiring harsh reductive or acidic conditions. Therefore, it is typically employed when a very stable protecting group is necessary.

G Start Molecule with Primary/Secondary Amine Protected Protected Amine (Qs-NRR') Start->Protected + Qs-Cl, Base Reaction Further Synthetic Steps (Amine is unreactive) Protected->Reaction Deprotected Deprotected Amine (Amine is restored) Reaction->Deprotected Deprotection (e.g., HBr, Reductive Cleavage)

Fig. 2: Workflow for amine protection using Qs-Cl.
C. Coupling Agent in Oligonucleotide Synthesis

This compound and its derivatives, such as 8-quinolinesulfonyltetrazolide, have been utilized as coupling agents in the synthesis of oligonucleotides.[8][16] In this context, they activate the phosphodiester linkage, facilitating the formation of stable bonds between nucleotide units. While effective, it has been noted that using this compound directly can sometimes lead to side reactions or require careful control to achieve high yields.[16]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-Quinoline-8-Sulfonamides

This protocol provides a generalized, robust procedure for the reaction between this compound and a diverse range of primary or secondary amines.[14]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Substituted amine (1.0 - 1.1 equiv)

  • Pyridine or Triethylamine (TEA) (2-3 equiv, or as solvent)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and minimize side-product formation.

  • Addition of Amine & Base: To the cooled, stirring solution, add the substituted amine (1.0-1.1 equiv) followed by the dropwise addition of pyridine or TEA (2-3 equiv).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed. A typical eluent system is Ethyl Acetate/Hexane.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) to yield the pure N-substituted quinoline-8-sulfonamide.

Expected Yields: Typically in the range of 80-95%, depending on the amine substrate.[14][15]

Protocol 2: Synthesis of N-(prop-2-yn-1-yl)quinoline-8-sulfonamide

This protocol is adapted from a study on the synthesis of pyruvate kinase M2 (PKM2) inhibitors and serves as a specific example for producing a key pharmaceutical intermediate.[15]

Materials & Reagents:

  • This compound (1.0 equiv, e.g., 2.28 g, 10 mmol)

  • Propargylamine (1.1 equiv, e.g., 0.61 g, 11 mmol)

  • Triethylamine (TEA) (2.0 equiv, e.g., 2.02 g, 20 mmol)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous ACN in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add triethylamine (TEA) to the solution, followed by the dropwise addition of propargylamine at room temperature.

  • Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours).

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation & Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any water-soluble salts (e.g., triethylammonium chloride).

    • Dry the product under vacuum. The resulting compound, N-(prop-2-yn-1-yl)quinoline-8-sulfonamide, is often of sufficient purity for the next step, but can be recrystallized if necessary.

Reported Yield: 91%.[15]

ParameterProtocol 1 (General)Protocol 2 (Specific Example)
Amine Various Primary/Secondary AminesPropargylamine
Base Pyridine or TEATriethylamine (TEA)
Solvent Dichloromethane (DCM)Acetonitrile (ACN)
Temperature 0 °C to Room Temp.Room Temperature
Work-up Liquid-Liquid ExtractionPrecipitation
Typical Yield 80-95%91%

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. Below is a logic guide for addressing common issues.

G Start Problem: Low or No Yield CheckReagents Are reagents pure and dry? (Qs-Cl is moisture sensitive) Start->CheckReagents CheckBase Is the base appropriate? (Hindered amines may require stronger, non-nucleophilic bases) CheckReagents->CheckBase [If Yes] Sol_Reagents Solution: Use freshly opened or purified solvents/reagents. Run under inert gas. CheckReagents->Sol_Reagents [If No] CheckTemp Was the initial temperature controlled? (High temp can cause degradation) CheckBase->CheckTemp [If Yes] Sol_Base Solution: Increase base equivalents or switch to a stronger base like DBU. CheckBase->Sol_Base [If No] CheckAmine Is the amine substrate sterically hindered or electronically deactivated? CheckTemp->CheckAmine [If Yes] Sol_Temp Solution: Maintain 0°C during addition and warm slowly. CheckTemp->Sol_Temp [If No] Sol_Amine Solution: Increase reaction time, increase temperature to 40-50°C, or add a catalyst like DMAP. CheckAmine->Sol_Amine [If No]

Fig. 3: Troubleshooting logic for low yield in sulfonamide synthesis.

Conclusion

This compound is an indispensable reagent in the toolkit of the medicinal chemist. Its high reactivity and the pharmacological significance of the resulting sulfonamide derivatives make it a cornerstone for the synthesis of novel pharmaceutical intermediates.[2][4] By understanding the underlying principles of its reactivity and employing validated, optimized protocols, researchers can efficiently generate diverse molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

The Architect's Reagent: A Guide to Quinoline-8-Sulfonyl Chloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Quinoline Scaffold

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antibacterial properties.[1][2] The strategic functionalization of this privileged scaffold is paramount in the quest for novel drug candidates. Quinoline-8-sulfonyl chloride has emerged as a versatile and powerful reagent, enabling the introduction of the sulfonyl group and facilitating the construction of diverse molecular architectures, most notably the synthesis of quinoline sulfonamides.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-proven protocols, and showcase the application of this reagent in the synthesis of molecules with significant therapeutic potential.

Core Principles: The Chemistry of this compound

This compound is a reactive intermediate that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group, coupled with the presence of a good leaving group (chloride), renders the sulfur atom highly electrophilic. This inherent reactivity is the foundation of its utility in organic synthesis.

The Sulfonamide Bond Formation: A Mechanistic Perspective

The most prevalent application of this compound is in the synthesis of sulfonamides via its reaction with primary or secondary amines.[3] Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is multifaceted and critical for the success of the reaction.

The Role of the Base: More Than a Simple Proton Scavenger

  • Activation of the Sulfonyl Chloride: In some cases, particularly with less reactive amines, the base can act as a nucleophilic catalyst. For instance, pyridine can react with the sulfonyl chloride to form a highly reactive pyridinium-1-sulfonate intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the original sulfonyl chloride.[4]

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting amine. Protonated amines are not nucleophilic and would therefore halt the reaction.

  • Facilitating the Final Deprotonation: The base assists in the deprotonation of the nitrogen atom in the tetrahedral intermediate, leading to the formation of the stable sulfonamide product.

The general mechanism can be visualized as follows:

G cluster_0 Reaction Mechanism Reagents This compound + Amine (R-NH2) + Base Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Quinoline-8-sulfonamide + Base-HCl Intermediate->Product Proton Transfer & Elimination of Cl-

Caption: General mechanism of sulfonamide formation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, with explanations for each critical step to ensure reproducibility and success.

Protocol 1: General Synthesis of N-Substituted Quinoline-8-Sulfonamides

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et3N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive this compound to the corresponding sulfonic acid, which is unreactive towards amines.

  • Addition of Base: Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Causality: The base is added to neutralize the in-situ generated HCl. A slight excess ensures complete neutralization.

  • Addition of this compound: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution at 0 °C (ice bath).

    • Causality: Slow, dropwise addition at a low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Causality: The HCl wash removes any unreacted amine and the basic catalyst. The NaHCO3 wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer. d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[5]

    • Causality: Column chromatography separates the desired sulfonamide from any remaining impurities or side products based on their differential adsorption to the silica gel.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.[1]

Protocol 2: Synthesis of a Bioactive Quinoline-8-Sulfonamide: An Anticancer Agent Example

This protocol is adapted from the synthesis of quinoline-based sulfonamides with demonstrated anticancer activity.[1]

Target Molecule: N-(aryl)-quinoline-8-sulfonamide derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Ice

  • Dilute HCl

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine.

  • Addition of this compound: Cool the solution in an ice bath and add this compound (1.0 eq) portion-wise with stirring.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Work-up: a. Pour the reaction mixture into ice-cold water. b. Acidify the solution with dilute HCl to precipitate the crude product. c. Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure N-(aryl)-quinoline-8-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques.

Applications in the Synthesis of Bioactive Molecules

This compound has been instrumental in the synthesis of a variety of bioactive molecules. The following table summarizes some examples:

Bioactive Molecule ClassTarget/ActivityReference
Anticancer Agents Various cancer cell lines[6][7][8]
Antibacterial Agents Gram-positive and Gram-negative bacteria[1][2]
Pyruvate Kinase M2 (PKM2) Inhibitors Potential anticancer therapy
NF-κB Pathway Inhibitors Anti-inflammatory and anticancer potential[9][10][11]
Carbonic Anhydrase Inhibitors Glaucoma treatment, anticancer

Visualization of a Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a quinoline-8-sulfonamide.

G cluster_workflow Synthetic Workflow A 1. Reaction Setup (Amine, Base, Solvent) B 2. Addition of this compound A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Work-up (Extraction & Washes) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography/Recrystallization) E->F G 7. Characterization (NMR, MS) F->G H Pure Bioactive Molecule G->H

Caption: A typical experimental workflow.

Conclusion and Future Perspectives

This compound is a reagent of significant value in the synthesis of bioactive molecules. Its reactivity, coupled with the biological importance of the quinoline scaffold and the sulfonamide functional group, makes it an indispensable tool for medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this reagent in their drug discovery endeavors. As our understanding of disease pathways deepens, the strategic application of versatile reagents like this compound will undoubtedly continue to fuel the development of the next generation of therapeutic agents.

References

Application Notes and Protocols: The Use of Quinoline-8-Sulfonyl Chloride in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

The field of bioimaging has become an indispensable, non-invasive tool for the early diagnosis of diseases and for visualizing biological processes at the molecular level.[1][2] At the heart of this technology are fluorescent probes—molecules designed to light up in the presence of a specific analyte or environmental change.[3] Among the vast array of available fluorophores, quinoline-based scaffolds are widely explored due to their compelling photophysical properties and versatile biological and pharmacological activities.[1][2]

Quinoline, a heterocyclic aromatic compound, serves as a robust platform for developing molecular probes and chemosensors.[1][4] Its inherent fluorescence can be modulated to monitor interactions with target molecules, leading to changes in emission intensity or wavelength.[1] This guide focuses on a key building block in this field: Quinoline-8-sulfonyl chloride . This reagent is a versatile intermediate, enabling the synthesis of a wide array of fluorescent probes through its reactive sulfonyl chloride group. The resulting quinoline-sulfonamide derivatives are valuable tools in diagnostics, drug development, and fundamental biological research.[5]

This document provides a comprehensive overview of the design principles, synthesis, and application of fluorescent probes derived from this compound, intended for researchers, scientists, and drug development professionals.

The Chemistry of this compound

This compound is prized for its reactive sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂-NHR).[6][7] This reaction is the cornerstone of its use in probe development, providing a straightforward method to conjugate the quinoline fluorophore to a variety of recognition moieties.

The quinoline core provides the foundational fluorescent properties, while the sulfonamide linker not only connects the fluorophore to a sensing unit but also influences the electronic properties of the entire molecule, thereby modulating its absorbance and emission characteristics.[5]

Reagents This compound + Primary/Secondary Amine (R-NH₂) Reaction Sulfonylation Reaction (Base, Aprotic Solvent) Reagents->Reaction Product Fluorescent Quinoline Sulfonamide Probe Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: General synthesis of quinoline sulfonamide probes.

Design Principles of Quinoline-Based Probes

The design of a successful fluorescent probe hinges on modulating its fluorescence in response to a specific event. Several photophysical mechanisms are commonly employed in probes derived from this compound.

  • Photoinduced Electron Transfer (PET): In a PET-based "turn-on" sensor, the fluorescence of the quinoline core is initially quenched by an electron-rich recognition unit (e.g., an amine). Upon binding to the target analyte, the electron-donating ability of the recognition unit is suppressed, which inhibits the PET process and restores fluorescence.[1][8]

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for metal ion sensing. The probe is designed to have a flexible structure that allows for non-radiative decay pathways (e.g., molecular vibrations), resulting in weak fluorescence. When the probe chelates a metal ion, it forms a rigid complex.[9] This rigidity restricts molecular motion, closes non-radiative decay channels, and leads to a significant enhancement in fluorescence intensity.[1][8][10]

  • Intramolecular Charge Transfer (ICT): In ICT probes, an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system.[11] Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. The emission properties of ICT probes are often highly sensitive to the polarity of their environment, making them useful for sensing changes in the cellular milieu or binding to hydrophobic structures like lipid droplets.[1][12][13]

cluster_0 Probe - OFF State cluster_1 Probe - ON State Probe_OFF Quinoline Fluorophore Linker Recognition Moiety (Quencher) Quenching PET / Non-radiative decay Probe_OFF:f2->Quenching e⁻ transfer Excitation_OFF Light Excitation (hν) Excitation_OFF->Probe_OFF Probe_ON Quinoline Fluorophore Linker Analyte-Bound Recognition Moiety Fluorescence Fluorescence (Light Emission) Probe_ON:f0->Fluorescence Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_ON:f2 Excitation_ON Light Excitation (hν) Excitation_ON->Probe_ON

Caption: Mechanism of a "turn-on" fluorescent sensor.

Applications in Analyte Detection

The versatility of the this compound scaffold has led to the development of probes for a wide range of biological analytes.

Metal Ion Detection

Metal ions like zinc (Zn²⁺) and copper (Cu²⁺) are essential for numerous physiological processes, but their dysregulation is linked to various diseases.[10][14] Quinoline-based probes are excellent candidates for detecting these ions.

  • Zinc (Zn²⁺) Probes: 8-Amidoquinoline derivatives are particularly effective as fluorescent sensors for Zn²⁺.[8][10] The design often incorporates a chelating moiety that selectively binds Zn²⁺, leading to a "turn-on" fluorescence response through the CHEF mechanism.[8][10] These probes have been successfully used to image Zn²⁺ in living cells.[9]

  • Copper (Cu²⁺) Probes: Probes have been designed for the sequential detection of Cu²⁺ and sulfide (S²⁻) ions.[14] Typically, the probe's fluorescence is quenched upon binding to Cu²⁺. Subsequent addition of S²⁻, which has a high affinity for copper, strips the Cu²⁺ from the probe, thereby restoring fluorescence.[14][15]

Reactive Oxygen Species (ROS) Detection

ROS are chemically reactive species containing oxygen that are generated as byproducts of normal metabolism.[16][17] Oxidative stress, an imbalance between ROS production and detoxification, is implicated in many diseases.[16][17]

  • Superoxide (O₂⁻) Probes: A "turn-on" fluorescent probe for superoxide was developed by synthesizing a quinoline-based sensor containing a phenylselanyl group.[18] The probe is selective for superoxide over other ROS and biothiols, exhibiting a 21-fold increase in fluorescence intensity upon detection.[18]

  • Hypochlorous Acid (HOCl) Probes: HOCl is a potent ROS involved in the immune response.[11] Quinoline-based probes can be engineered to react specifically with HOCl, leading to a change in their fluorescence properties and enabling the detection of this important biomolecule.

Photophysical Properties of Representative Probes

The following table summarizes the characteristics of several quinoline-sulfonamide based probes described in the literature.

Probe TargetExcitation (λex)Emission (λem)Stokes ShiftQuantum Yield (Φ)Sensing MechanismReference
General337-342 nm411-430 nm~80 nm0.015 - 0.558N/A[5]
Cu²⁺ / S²⁻368 nm546 nm178 nmN/AQuench/Restore[14]
Superoxide (O₂⁻)347 nm497 nm150 nmN/ATurn-on[18]
Zn²⁺370 nm490 nm120 nmN/ACHEF / Turn-on[8][10]

Experimental Protocols

Protocol 1: Synthesis of a Quinoline-8-Sulfonamide Fluorescent Probe

This protocol describes a general method for synthesizing a quinoline-8-sulfonamide probe by reacting this compound with a primary amine. This procedure is adapted from methodologies described for creating similar sulfonamides.[19][20]

Materials:

  • This compound

  • Amine of interest (e.g., propargylamine)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Chloroform, Acetonitrile, or Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (2.0 mmol) and triethylamine (3.0 mmol) in 30 mL of anhydrous chloroform.

  • Cooling: Cool the solution to 0-5 °C using an ice bath while stirring.

  • Addition of Sulfonyl Chloride: Add this compound (1.0 mmol) to the cooled solution in small portions over 10-15 minutes. Causality Note: Slow, portion-wise addition helps to control the exothermic reaction and prevent side product formation.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the final product's structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[19]

Protocol 2: Evaluation of a Metal Ion Probe

This protocol outlines the steps to validate the function of a newly synthesized quinoline-sulfonamide probe for detecting a specific metal ion (e.g., Zn²⁺).

Materials:

  • Synthesized quinoline-sulfonamide probe

  • High-purity solvent (e.g., DMSO or Acetonitrile) and buffer (e.g., HEPES)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare Probe Solution: Prepare a stock solution of the probe (e.g., 1 mM) in DMSO. Create a working solution (e.g., 10 µM) in the desired assay buffer (e.g., CH₃CN/HEPES, 9:1, v/v).[15]

  • Determine Photophysical Properties: Record the absorption and emission spectra of the probe solution. Determine the emission maximum (λem) by exciting at the absorption maximum (λex).

  • Titration Experiment:

    • To a cuvette containing the probe's working solution, add incremental amounts of the target metal ion stock solution (e.g., 0 to 3 equivalents).

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum. A significant increase or decrease in fluorescence intensity at λem indicates a response.[21]

  • Selectivity Test:

    • Prepare a series of cuvettes, each containing the probe's working solution.

    • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion from the stock solutions (Cu²⁺, Fe³⁺, Ca²⁺, Mg²⁺, etc.).

    • Add the target metal ion (e.g., Zn²⁺) to a separate cuvette as a positive control.

    • Measure the fluorescence intensity of each solution. An ideal probe will show a strong response only to the target ion.[22]

  • Limit of Detection (LOD) Calculation: Perform a titration with very low concentrations of the target ion. The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity vs. concentration plot.[9][18]

Start Start Synthesis Synthesize & Purify Probe Start->Synthesis Characterize Characterize Structure (NMR, MS) Synthesis->Characterize Photophys Determine Photophysical Properties (λex, λem) Characterize->Photophys Titration Perform Analyte Titration Photophys->Titration Selectivity Test Selectivity vs. Interfering Species Titration->Selectivity LOD Calculate Limit of Detection (LOD) Selectivity->LOD Imaging Apply in Bioimaging (Cellular Studies) LOD->Imaging End End Imaging->End

Caption: Experimental workflow for probe development and validation.

Conclusion

This compound is a powerful and versatile building block for the rational design of fluorescent probes. Its straightforward reactivity with amines allows for the modular synthesis of sensors for a diverse range of biologically significant analytes, including metal ions and reactive oxygen species. By leveraging fundamental photophysical principles like PET, CHEF, and ICT, researchers can develop highly sensitive and selective tools for applications in chemical biology, medical diagnostics, and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for professionals seeking to harness the potential of this important chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline-8-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Quinoline-sulfonamides are a vital class of compounds in medicinal chemistry, recognized for their diverse biological activities.[1] However, their synthesis, particularly the formation of the sulfonamide bond, can be challenging, often resulting in suboptimal yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and improve the efficiency and reliability of your synthesis.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific, common problems encountered during the synthesis of quinoline-8-sulfonamides. The underlying causality for each issue is explained, followed by actionable solutions.

Question 1: My reaction yield is extremely low, or I am recovering only starting material. What are the most likely causes?

This is the most common issue and typically points to a problem with one of three areas: reagent integrity, reaction conditions, or the presence of contaminants.

  • Cause A: Degraded Sulfonyl Chloride. Quinoline-8-sulfonyl chloride is highly reactive and susceptible to hydrolysis.[2] Exposure to atmospheric moisture can convert it to the unreactive quinoline-8-sulfonic acid, which will not couple with the amine.

    • Expert Insight: The sulfonyl chloride is the electrophilic partner in the reaction. If it has been hydrolyzed, the key reactive site is lost. You can often detect degradation by a pungent, acidic smell (due to HCl formation) or clumping of the solid reagent.

    • Recommended Solution:

      • Always use freshly opened or properly stored this compound. Store it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

      • If you suspect degradation, you can attempt to purify the sulfonyl chloride by recrystallization from an anhydrous non-polar solvent, though purchasing a fresh batch is often more reliable.

      • Consider synthesizing the sulfonyl chloride fresh from quinoline using chlorosulfonic acid and thionyl chloride immediately before use if you have the capability.[3]

  • Cause B: Presence of Water in the Reaction. Even trace amounts of water can hydrolyze the sulfonyl chloride faster than it reacts with the amine, drastically reducing the yield.

    • Expert Insight: Water acts as a competing nucleophile, attacking the sulfonyl chloride to form the sulfonic acid. This side reaction is often faster than the desired reaction with the amine.

    • Recommended Solution:

      • Use anhydrous solvents. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) and handled under an inert atmosphere.

      • Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas before use.

      • Ensure your amine starting material and base are also anhydrous.

  • Cause C: Inappropriate Base or Insufficient Amount. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to scavenge this acid.[4]

    • Expert Insight: If the amine is protonated by the generated HCl, it can no longer act as a nucleophile to attack the sulfonyl chloride, thus halting the reaction. An organic base like pyridine or triethylamine (TEA) is typically used. Pyridine can also act as a nucleophilic catalyst.

    • Recommended Solution:

      • Use at least one equivalent of a suitable tertiary amine base, such as triethylamine or pyridine. Often, using pyridine as the solvent or co-solvent is an effective strategy.[5]

      • Ensure the base is added correctly. In many protocols, the amine and base are mixed before the slow addition of the sulfonyl chloride solution.[6]

Question 2: My TLC shows the formation of the product, but also multiple side products. How can I improve the reaction's selectivity?

The appearance of multiple spots on TLC indicates competing side reactions. Temperature control and reagent stoichiometry are critical for minimizing these.

  • Cause A: Reaction Temperature is Too High. While heating can increase the reaction rate, it can also provide the activation energy for undesired pathways, leading to decomposition or side product formation.[1]

    • Expert Insight: Exothermic reactions can "run away" if not properly cooled, leading to a complex mixture. The initial addition of the highly reactive sulfonyl chloride is often the most critical phase to control.

    • Recommended Solution:

      • Begin the reaction at a low temperature (e.g., 0-5°C) using an ice bath, especially during the addition of the sulfonyl chloride.[6]

      • After the initial addition, allow the reaction to warm slowly to room temperature and stir overnight. Monitor progress by TLC to determine if gentle heating is required to push the reaction to completion.

  • Cause B: Incorrect Stoichiometry. Using a large excess of either the amine or the sulfonyl chloride can lead to side reactions.

    • Expert Insight: While a slight excess of one reagent can sometimes be used to drive a reaction to completion, a large excess can promote side reactions. For example, an excess of sulfonyl chloride could potentially react with other functional groups on the amine.

    • Recommended Solution:

      • Start with a 1:1 or 1:1.1 molar ratio of the amine to the sulfonyl chloride.

      • Carefully calculate and weigh your reagents. Ensure the purity of the starting materials is accounted for in these calculations.

Question 3: The reaction starts but seems to stall before all the starting material is consumed. What can I do?

A stalled reaction suggests that one of the components has been consumed or deactivated, or that the product is inhibiting the reaction.

  • Cause A: Poor Solubility of Reactants. If one of the starting materials has low solubility in the chosen solvent, the reaction rate will be slow and may appear to stop once the dissolved material has reacted.

    • Expert Insight: The reaction can only occur when the molecules are in solution and can interact.

    • Recommended Solution:

      • Choose a solvent in which both reactants are soluble. Polar aprotic solvents like DMF, acetonitrile, or DCM are common choices.[4]

      • If solubility is still an issue, gentle heating (e.g., to 40-50°C) after the initial addition at low temperature may help, but must be balanced against the risk of side products.

  • Cause B: Insufficient Base. As mentioned, the HCl generated can quench the reaction. If the base is consumed or is not efficient enough, the reaction will stop.

    • Expert Insight: This is a common issue, especially if the base is volatile or slightly wet.

    • Recommended Solution:

      • After several hours, check the reaction mixture's pH (by spotting on wet pH paper). If it is acidic, add another 0.5 equivalents of your base and continue to monitor the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare quinoline-8-sulfonamides? A1: The most prevalent and direct method is the coupling of this compound with a primary or secondary amine.[6] An alternative route involves reacting 8-aminoquinoline with a desired sulfonyl chloride.[5] The choice depends on the availability of the starting materials. Both methods rely on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Q2: How should I select the appropriate solvent and base? A2: The choice is critical for success.

  • Solvents: Anhydrous polar aprotic solvents are preferred as they can dissolve the reactants without interfering.[4]

    • Dichloromethane (DCM): A good general-purpose solvent, less polar.

    • Acetonitrile (ACN): A polar solvent, often used for reactions at room temperature or slightly elevated temperatures.[7]

    • Dimethylformamide (DMF): A highly polar solvent, excellent for dissolving stubborn starting materials but can be difficult to remove during work-up.

  • Bases: A non-nucleophilic organic base is needed to neutralize the HCl produced.

    • Triethylamine (TEA): A common, effective, and relatively inexpensive acid scavenger.

    • Pyridine: Can serve as both a base and a nucleophilic catalyst, accelerating the reaction. It is often used as a co-solvent or the main solvent.[5]

Q3: What are the best practices for monitoring the reaction? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[4]

  • Prepare your TLC plate: Spot the amine starting material, the sulfonyl chloride, and a co-spot of both on the baseline.

  • Take a reaction sample: Use a capillary tube to take a small aliquot from the reaction mixture and spot it on the plate.

  • Elute the plate: Use a solvent system that gives good separation (Rf values between 0.2 and 0.8). A common eluent is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Visualize: Check the plate under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new, more non-polar spot (the product) has appeared.

Q4: How are quinoline-8-sulfonamides typically purified? A4: Purification is essential to remove unreacted starting materials, the base, and any side products.

  • Work-up: The reaction is often quenched by pouring the mixture into a beaker of ice-cold water.[4] This precipitates the crude sulfonamide product, which is typically insoluble in water, while the hydrochloride salt of the base remains dissolved.

  • Filtration: The precipitated solid is collected by vacuum filtration and washed with cold water.

  • Column Chromatography: This is the most widely used technique for achieving high purity. Silica gel is used as the stationary phase, and a gradient elution with a solvent system like hexane/ethyl acetate or DCM/methanol is employed to separate the product from impurities.[6]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be an effective final purification step.

Data & Protocols
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
Starting MaterialsBase / SolventTime (h)Temp (°C)Yield (%)Reference
8-hydroxyquinoline-5-sulfonyl chloride + Amine- / Acetonitrile24RT68-78[4]
8-methoxyquinoline-5-sulfonyl chloride + AmineTEA / Acetonitrile5RT65-95[4]
N-(7-chloroquinolinyl-4-yl)-benzenediamine + Sulfonyl ChlorideTEA / DMF12-16RT - 6085-92[4]
8-aminoquinoline + Sulfonyl ChloridePyridine (as solvent)0.5110-120-[5]
This compound + PropargylamineTEA / Chloroform-5 to RT91[6]
Protocol 1: General Synthesis of N-substituted-quinoline-8-sulfonamides

This protocol is a generalized procedure based on common methodologies.[4][6]

  • Preparation: In a round-bottom flask dried in an oven and cooled under nitrogen, dissolve the desired amine (1.0 mmol) and triethylamine (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 10 mL). Equip the flask with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the amine starting material is no longer visible.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 20 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane) to yield the pure quinoline-8-sulfonamide.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Dissolve Amine (1.0 eq) and Base (1.2 eq) in Anhydrous Solvent cool Cool to 0°C reagents->cool add Add Sulfonyl Chloride (1.05 eq) Dropwise cool->add stir Stir Overnight at Room Temperature add->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Quinoline-8-Sulfonamide purify->product

Caption: General workflow for quinoline-8-sulfonamide synthesis.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield Observed reagent_check Are reagents pure and dry? start->reagent_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No conditions_check Are reaction conditions correct? reagent_yes->conditions_check solve_reagent Solution: - Use fresh sulfonyl chloride. - Use anhydrous solvents/reagents. - Store reagents in desiccator. reagent_no->solve_reagent conditions_yes Yes conditions_check->conditions_yes Yes conditions_no No conditions_check->conditions_no No solubility_check Are reactants fully dissolved? conditions_yes->solubility_check solve_conditions Solution: - Add reagents at 0°C. - Ensure sufficient base (1.2 eq). - Check stoichiometry (1:1 ratio). conditions_no->solve_conditions solubility_yes Yes solubility_check->solubility_yes Yes solubility_no No solubility_check->solubility_no No end_node Re-evaluate synthetic strategy or consult further literature. solubility_yes->end_node solve_solubility Solution: - Switch to a more polar solvent (e.g., DMF). - Apply gentle heat after initial addition. solubility_no->solve_solubility

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Quinoline-8-Sulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of quinoline-8-sulfonyl chloride reaction products. As a Senior Application Scientist, I understand that purifying these compounds presents unique challenges due to their chemical properties. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding all recommendations in fundamental chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues encountered during column chromatography in a question-and-answer format.

Q1: I have very low or zero recovery of my desired product. The fractions are clean, but the yield is terrible. Where did my compound go?

A1: This is a classic and frustrating problem, often pointing to on-column decomposition or irreversible binding. This compound and its derivatives are susceptible to degradation on standard silica gel.

Primary Cause: Hydrolysis and Irreversible Adsorption The most likely culprit is the acidic nature of standard silica gel combined with its inherent water content. This compound is highly moisture-sensitive and will readily hydrolyze to quinoline-8-sulfonic acid.[1][2] This sulfonic acid is extremely polar and will bind irreversibly to the silica gel, failing to elute with common organic solvents. Similarly, the basic nitrogen on the quinoline ring can interact very strongly with acidic silanol (Si-OH) groups on the silica surface, leading to significant streaking or complete retention.[3]

Diagnostic Steps & Solutions:

  • Run a Silica Gel Stability Test: Before committing your entire batch to a column, perform a simple check. Spot your crude reaction mixture on a TLC plate, and then spot it again on a separate plate but add a small amount of silica gel directly onto the crude spot. Let it sit for 20-30 minutes, then elute both plates. If the spot corresponding to your product is diminished or absent on the plate with added silica, you have confirmed on-column degradation.[4]

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of silica in your mobile phase containing 0.5-1% triethylamine (Et₃N) or pyridine.[3] This base will occupy the acidic sites, preventing your compound from binding irreversibly.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether.

    • Neutral Alumina: An excellent choice for basic compounds like quinolines. Ensure it is activity grade II or III, as highly activated alumina can also cause degradation.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating less polar compounds.[4]

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents for your mobile phase and for dissolving your sample.[5] If possible, pack and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Workflow: Troubleshooting Low Product Recovery

The following decision tree illustrates the logical steps to diagnose and solve low recovery issues.

low_recovery_troubleshooting start Low or No Product Recovery stability_test Perform TLC Stability Test (Spot crude with & without silica) start->stability_test product_degraded Product Degrades on TLC? stability_test->product_degraded deactivate_silica Solution: Deactivate Silica Gel (Add 1% Et3N to eluent) product_degraded->deactivate_silica Yes no_degradation Product is Stable on TLC product_degraded->no_degradation No use_alumina Solution: Use Neutral Alumina or Florisil deactivate_silica->use_alumina If problem persists check_polarity Is the product spot still at the baseline on the clean TLC plate? check_polarity->use_alumina No, but still no recovery (Suggests irreversible binding) increase_polarity Issue: Insufficient Eluent Polarity check_polarity->increase_polarity Yes optimize_solvent Action: Re-optimize mobile phase. Try DCM/MeOH or add modifiers. increase_polarity->optimize_solvent no_degradation->check_polarity

Caption: A decision tree for diagnosing the cause of low product recovery.

Q2: My product is coming off the column, but the fractions are impure and show significant tailing/streaking. How can I improve the separation?

A2: Tailing (or streaking) is a common sign of non-ideal interactions between your compound and the stationary phase, leading to poor resolution.

Primary Causes & Solutions:

  • Acid-Base Interactions: As mentioned previously, the basic quinoline nitrogen's interaction with acidic silanol groups is a primary cause of tailing.[3]

    • Solution: Adding a basic modifier like 0.5-1% triethylamine or pyridine to your eluent is highly effective. This competes for the acidic sites on the silica, allowing your compound to travel down the column in a more compact band.

  • Inappropriate Solvent Polarity: If the mobile phase is too weak (non-polar), your compound will move too slowly and have more time for diffusional band broadening. If it's too strong (polar), it may move too quickly with other impurities, resulting in co-elution.

    • Solution: The ideal mobile phase should give your target compound an Rf value of 0.25-0.35 on TLC. This provides the optimal balance for good separation. Systematically screen solvent systems (see table below) to achieve this target Rf.

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.

    • Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1 for simple separations, and up to 100:1 for difficult ones.[3] If you see streaking even on your analytical TLC, you may be spotting too much material.

Protocol: Column Packing with Deactivated Silica Gel
  • Prepare the Eluent: Prepare a sufficient volume of your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v).

  • Make the Slurry: In a beaker, add the calculated amount of silica gel. Slowly pour in the triethylamine-containing eluent while stirring with a glass rod until you have a homogenous, pourable slurry.

  • Pack the Column: Secure the column vertically. Ensure the stopcock is closed. Pour the slurry into the column in one continuous motion.

  • Settle the Packing: Open the stopcock and drain some solvent, collecting it for reuse. Gently tap the side of the column with a piece of rubber tubing to ensure the silica packs down evenly without cracks or air bubbles.

  • Equilibrate: Once packed, add a protective layer of sand to the top and run at least two column volumes of the mobile phase through the system to ensure it is fully equilibrated before loading your sample.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying quinoline-based sulfonamides?

For most applications, deactivated silica gel is the best starting point. It combines the high resolving power of silica with minimized unwanted acid-base interactions. If your compound is particularly base-sensitive, neutral alumina (Brockmann Grade II or III) is an excellent alternative.

Q2: How do I choose the right mobile phase?

The process should always begin with Thin-Layer Chromatography (TLC).

  • Start Simple: Begin with a binary solvent system like Hexanes/Ethyl Acetate.

  • Systematic Screening: If separation is poor, systematically try solvents with different properties. A good approach is to test solvent systems from different selectivity groups (see table below).[6]

  • Aim for Target Rf: Adjust the solvent ratio until your desired product has an Rf of 0.25-0.35, and there is maximum separation between it and the nearest impurities.

  • Add a Modifier: Once you have a good solvent system, add 0.5-1% triethylamine to your mobile phase to mitigate tailing.

Table: Common Solvent Systems for Normal Phase Chromatography
Solvent System (Non-Polar:Polar)PolaritySelectivity Notes
Hexanes / Ethyl Acetate (EtOAc)Low to HighExcellent general-purpose system. Good for a wide range of polarities.
Hexanes / Dichloromethane (DCM)Low to MediumGood for less polar compounds, offers different selectivity from EtOAc.
Dichloromethane (DCM) / Methanol (MeOH)Medium to Very HighFor highly polar compounds that do not move in Hex/EtOAc.[3]
Hexanes / AcetoneLow to HighAcetone provides different hydrogen bonding characteristics than EtOAc.[6]
Q3: Should I use wet or dry loading for my sample?

This depends on the solubility of your crude product.

  • Wet Loading: Ideal when your compound is readily soluble in a small amount of the mobile phase (or a slightly more polar solvent). Dissolve the sample in the minimum amount of solvent to create a concentrated solution, then carefully pipette it onto the top of the column bed.[7]

  • Dry Loading: Essential if your compound is poorly soluble in the starting eluent or requires a large volume of solvent to dissolve.[7][8]

Protocol: Dry Loading a Sample
  • Dissolve your crude product in a suitable, low-boiling-point solvent (e.g., DCM or Acetone) in a round-bottom flask.

  • Add a small amount of silica gel to the flask (typically 5-10 times the mass of your crude product).

  • Swirl the flask to ensure the silica is fully wetted by the solution.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel impregnated with your sample.

  • Carefully pour this powder onto the top of your packed column bed.

  • Gently tap the column to settle the layer, add a protective layer of sand, and begin elution.

Q4: What are the critical safety precautions when handling this compound?

This compound is a hazardous chemical and must be handled with appropriate care.

  • Corrosive: It causes severe skin burns and eye damage.[1][9] Always wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Moisture Sensitive: It reacts with water, potentially releasing corrosive hydrogen chloride gas.[2][10] Handle under an inert atmosphere whenever possible and store in a desiccator.

  • Inhalation Hazard: Do not breathe the dust.[1] Always handle this compound in a well-ventilated chemical fume hood.

Workflow: Mobile Phase Selection

This diagram outlines the systematic process for selecting and optimizing a mobile phase.

mobile_phase_selection start Start: Crude Reaction Mixture tlc_screen Perform TLC Screening (e.g., 7:3 Hex:EtOAc) start->tlc_screen analyze_rf Analyze Rf of Product tlc_screen->analyze_rf rf_too_high Rf > 0.4 analyze_rf->rf_too_high rf_too_low Rf < 0.2 analyze_rf->rf_too_low rf_good 0.2 < Rf < 0.4 analyze_rf->rf_good decrease_polarity Action: Decrease Polarity (e.g., 9:1 Hex:EtOAc) rf_too_high->decrease_polarity increase_polarity Action: Increase Polarity (e.g., 1:1 Hex:EtOAc or switch to DCM/MeOH) rf_too_low->increase_polarity check_separation Is separation from impurities adequate? rf_good->check_separation decrease_polarity->tlc_screen increase_polarity->tlc_screen run_column Proceed to Column Chromatography (Add 1% Et3N to mobile phase) check_separation->run_column Yes change_system Action: Try a different solvent system (e.g., Hex/Acetone) check_separation->change_system No change_system->tlc_screen

Caption: A systematic workflow for selecting an optimal mobile phase using TLC.

References

Hydrolysis of quinoline-8-sulfonyl chloride and prevention methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling, stability, and use of this critical reagent. Our goal is to empower you with the knowledge to mitigate common challenges, particularly hydrolysis, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the use of this compound, with a focus on problems related to its primary degradation pathway: hydrolysis.

Issue 1: Low or No Yield in Sulfonamide Synthesis

  • Question: I am reacting this compound with my amine of interest, but I am observing a very low yield of the desired sulfonamide, and my starting amine is mostly recovered. What could be the cause?

  • Answer: This is a classic symptom of significant hydrolysis of your this compound. The sulfonyl chloride is highly susceptible to reaction with water, which converts it to the unreactive quinoline-8-sulfonic acid. This sulfonic acid will not couple with your amine.

    Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (nitrogen or argon) before use.

    • Solvent Purity: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF)). Solvents from previously opened bottles can absorb atmospheric moisture. Consider using a solvent from a solvent purification system if available.

    • Reagent Quality: Ensure your amine is free of water. If it is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use. The base used to scavenge the HCl produced during the reaction (e.g., triethylamine or pyridine) must also be anhydrous.

    • Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. Add reagents via syringe through a rubber septum.

    • Reagent Addition Order: Typically, the amine and a non-nucleophilic base are dissolved in the anhydrous solvent first, followed by the slow, portion-wise addition of the solid this compound or a solution of it in the same anhydrous solvent. This ensures the amine is readily available to react with the sulfonyl chloride as it is introduced, outcompeting residual water.

Issue 2: Formation of a Water-Soluble Impurity

  • Question: After my reaction work-up, I have a significant amount of a polar, water-soluble impurity that I believe is contaminating my product. Could this be related to the this compound?

  • Answer: Yes, it is highly probable that this impurity is quinoline-8-sulfonic acid, the product of hydrolysis. During an aqueous work-up, any unreacted this compound will be rapidly hydrolyzed.

    Troubleshooting Steps:

    • Monitor Reaction Completion: Before proceeding to a work-up, ensure your reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will minimize the amount of unreacted sulfonyl chloride.

    • Anhydrous Work-up: If your product is not water-soluble, consider a non-aqueous work-up. This can involve filtering the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride) and then removing the solvent under reduced pressure. The crude product can then be purified by chromatography.

    • Careful Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize the rate of hydrolysis. Wash the organic layer containing your product with a saturated sodium bicarbonate solution to remove the acidic quinoline-8-sulfonic acid, followed by a brine wash to remove residual water.

Issue 3: Inconsistent Reaction Outcomes

  • Question: I am running the same reaction under what I believe are identical conditions, but I am getting variable yields of my desired sulfonamide. What could be causing this lack of reproducibility?

  • Answer: Inconsistent exposure to atmospheric moisture is the most likely culprit. The amount of water that can contaminate your reaction from the air can vary significantly based on the ambient humidity and your experimental technique.

    Troubleshooting Steps:

    • Standardize Anhydrous Technique: Implement a strict and consistent protocol for all anhydrous reactions. This includes the method of drying glassware, the source and handling of anhydrous solvents, and the procedure for setting up the reaction under an inert atmosphere.

    • Use of a Glove Box: For highly sensitive reactions, consider performing the experiment in a glove box to completely exclude atmospheric moisture.

    • Fresh Reagents: Use a freshly opened bottle of this compound for each reaction or store it properly in a desiccator under an inert atmosphere.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis of this compound?

A1: The hydrolysis of this compound, like other aromatic sulfonyl chlorides, proceeds through a nucleophilic substitution at the sulfur atom.[3] Water acts as the nucleophile, attacking the electrophilic sulfur center. This is generally considered to be an SN2-type mechanism. The reaction is accelerated in the presence of bases, which can deprotonate water to the more nucleophilic hydroxide ion.[3]

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of aromatic sulfonyl chlorides is significantly influenced by pH. In neutral to acidic conditions, the hydrolysis rate is relatively slow. However, under basic conditions (high pH), the rate of hydrolysis increases dramatically due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[3]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.

Q4: Can I use protic solvents like ethanol or methanol for reactions with this compound?

A4: It is generally not recommended to use protic solvents for reactions where the desired outcome is the reaction with a different nucleophile (e.g., an amine). Protic solvents can act as nucleophiles themselves, leading to the formation of sulfonate esters as byproducts and consuming the sulfonyl chloride. For example, boiling this compound in ethanol will lead to its hydrolysis to the sulfonic acid.[4] Anhydrous aprotic solvents are the preferred choice.

Q5: How can I monitor the hydrolysis of this compound?

A5: Several analytical techniques can be used to monitor the hydrolysis. HPLC is a robust method where you can observe the disappearance of the this compound peak and the appearance of the more polar quinoline-8-sulfonic acid peak. It is also possible to use techniques like Karl Fischer titration to determine the water content of your reagents and solvents to minimize the risk of hydrolysis.[5][6]

Q6: Are there any alternatives to this compound that are more resistant to hydrolysis?

A6: While sulfonyl chlorides are widely used due to their reactivity, corresponding sulfonyl fluorides are generally more stable towards hydrolysis. However, they are also less reactive, which may require more forcing reaction conditions for coupling with nucleophiles. The choice between a sulfonyl chloride and a sulfonyl fluoride depends on the specific requirements of the synthesis.

Data Presentation

Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides

Substituent (para)Relative Rate of HydrolysisElectronic Effect
-OCH₃SlowerElectron-donating
-CH₃SlowerElectron-donating
-HBaseline-
-ClFasterElectron-withdrawing
-NO₂Much FasterStrongly electron-withdrawing

This table is illustrative and based on general principles of physical organic chemistry. The quinoline ring system is generally considered to be electron-withdrawing, which would suggest that this compound is relatively reactive towards hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol provides a standardized workflow to minimize the risk of hydrolysis of this compound.

  • Glassware Preparation: All glassware (round-bottom flask, magnetic stir bar, syringes, needles) is oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator under vacuum.

  • Reaction Setup: The reaction flask is equipped with a rubber septum and purged with a stream of dry nitrogen or argon for 10-15 minutes. A positive pressure of the inert gas is maintained throughout the reaction via a balloon or a bubbler.

  • Reagent Preparation:

    • The amine (1.0 mmol) and a dry, non-nucleophilic base (e.g., triethylamine, 1.2 mmol) are dissolved in anhydrous dichloromethane (5 mL) in the reaction flask.

    • This compound (1.1 mmol) is weighed out quickly and dissolved in a separate, dry flask in anhydrous dichloromethane (5 mL) under an inert atmosphere.

  • Reaction Execution: The solution of this compound is drawn into a dry syringe and added dropwise to the stirred solution of the amine and base over 10-15 minutes at 0 °C (ice bath).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up:

    • Upon completion, the reaction mixture is diluted with dichloromethane (10 mL) and washed sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure sulfonamide.

Mandatory Visualization

Hydrolysis Mechanism

Hydrolysis_Mechanism cluster_reactants Reactants QSC This compound (Q-SO2Cl) TS Transition State QSC->TS Nucleophilic Attack H2O Water (H2O) H2O->TS Products Quinoline-8-Sulfonic Acid (Q-SO3H) + HCl TS->Products Chloride leaving

Caption: SN2 mechanism for the hydrolysis of this compound.

Experimental Workflow for Anhydrous Sulfonamide Synthesis

Anhydrous_Workflow start Start: Dry Glassware & Inert Atmosphere dissolve_amine Dissolve Amine & Base in Anhydrous Solvent start->dissolve_amine add_qsc Add this compound Solution Dropwise at 0°C dissolve_amine->add_qsc react Stir at Room Temperature & Monitor add_qsc->react workup Aqueous Work-up react->workup purify Purification (Chromatography) workup->purify end Pure Sulfonamide purify->end

References

Optimizing reaction conditions for quinoline-8-sulfonyl chloride and anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl quinoline-8-sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the coupling reaction between quinoline-8-sulfonyl chloride and various anilines. The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry. Our goal is to empower you to not only execute this reaction but to optimize it for your specific substrates and desired outcomes.

Frequently Asked Questions (FAQs)

Here we address common foundational questions regarding the reaction of this compound with anilines.

Q1: What is the fundamental mechanism of this reaction?

The reaction is a classic nucleophilic substitution at a sulfur center. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This is followed by the expulsion of the chloride leaving group. The entire process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the aniline nucleophile.[2][3]

Q2: Why is the use of a base essential?

A base is critical for two primary reasons:

  • To Scavenge HCl: As the reaction proceeds, it produces HCl. Without a base, this acid will protonate the starting aniline, converting it into an ammonium salt. This salt is no longer nucleophilic, and the reaction will stall.[4]

  • To Maintain a Nucleophilic Aniline: By neutralizing the generated acid, the base ensures that the aniline remains in its free, nucleophilic state, allowing the reaction to proceed to completion.

Q3: What are the key differences between common bases like pyridine and triethylamine (TEA)?

While both are tertiary amine bases used to scavenge acid, their roles can differ slightly:

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base. Its primary role is to act as an acid scavenger. It is relatively volatile, which can simplify its removal during workup.[5]

  • Pyridine: Functions as both a base and a potential nucleophilic catalyst. It can react with the sulfonyl chloride to form a more reactive pyridinium-sulfonyl intermediate, which is then attacked by the aniline. This can be advantageous for less reactive (electron-poor) anilines. However, pyridine has a higher boiling point and can be more difficult to remove.[6]

Q4: Why are anhydrous conditions so critical for this reaction?

This compound is highly susceptible to hydrolysis.[7] Any moisture present in the reaction (e.g., from wet solvents or glassware) will rapidly convert the sulfonyl chloride into the corresponding quinoline-8-sulfonic acid. This sulfonic acid is unreactive towards the aniline under these conditions, leading to a significant reduction in yield.[7]

Visualizing the Process

General Reaction Mechanism

Reaction_Mechanism Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack QSC This compound (Electrophile) QSC->Intermediate Sulfonamide N-Aryl Quinoline-8-Sulfonamide HCl HCl ProtonatedBase Protonated Base (e.g., [Et3NH]+Cl-) HCl->ProtonatedBase Base Base (e.g., TEA, Pyridine) Base->ProtonatedBase Intermediate->Sulfonamide Collapse & Loss of Cl-

Caption: Mechanism of sulfonamide formation.

Standard Experimental Workflow

Experimental_Workflow start Start reagents Dissolve aniline and base in anhydrous solvent (e.g., DCM) under an inert atmosphere (N2). start->reagents end End cool Cool reaction mixture in an ice bath (0 °C). reagents->cool addition Add this compound solution dropwise. cool->addition reaction Allow to warm to room temperature. Stir for 2-12 hours. addition->reaction monitor Monitor reaction progress by TLC. reaction->monitor monitor->reaction Incomplete workup Perform aqueous workup: 1. Wash with dilute HCl (aq) 2. Wash with NaHCO3 (aq) 3. Wash with brine monitor->workup Reaction Complete dry Dry organic layer (e.g., Na2SO4), filter, and concentrate. workup->dry purify Purify crude product via column chromatography or recrystallization. dry->purify characterize Characterize pure product (NMR, HRMS, etc.). purify->characterize characterize->end

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

  • Probable Cause A: Deactivated Reagents.

    • Diagnosis: this compound is a moisture-sensitive solid.[7][8] If it appears clumpy or has been stored improperly, it has likely hydrolyzed to the unreactive sulfonic acid. Similarly, anilines can degrade or oxidize over time.

    • Solution:

      • Always use freshly purchased or properly stored this compound from a reliable supplier.

      • Ensure your aniline is pure. If it is dark or discolored, consider purifying it by distillation or filtration through a plug of silica/alumina before use.

      • Confirm the integrity of your reagents by analytical methods (e.g., NMR, melting point) before starting the reaction.

  • Probable Cause B: Inadequate Reaction Conditions.

    • Diagnosis: The aniline may be a poor nucleophile due to strong electron-withdrawing groups on the aromatic ring.[9] The reaction may be too slow at room temperature.

    • Solution:

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40 °C or reflux in DCM). Monitor for potential side product formation by TLC.

      • Change Solvent: Switch to a higher-boiling point aprotic solvent like acetonitrile or DMF.[7][10]

      • Use a Catalyst: If using a non-nucleophilic base like TEA, add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). Alternatively, switch to pyridine as the solvent/base.[6]

  • Probable Cause C: Insufficient Base.

    • Diagnosis: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the aniline will be protonated and the reaction will stop.

    • Solution: Ensure you are using at least 1.1-1.2 equivalents of your chosen base (e.g., TEA). For weakly nucleophilic anilines where the reaction is slow, using a larger excess of base (e.g., 2-3 equivalents) can be beneficial.[5]

Problem 2: Multiple Spots on TLC, Difficult Purification

  • Probable Cause A: Hydrolysis of Starting Material.

    • Diagnosis: A baseline, highly polar spot appears on the TLC plate, corresponding to quinoline-8-sulfonic acid. This is often accompanied by unreacted aniline.

    • Solution:

      • Strictly adhere to anhydrous conditions. Use oven-dried or flame-dried glassware.

      • Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.

  • Probable Cause B: Formation of Di-sulfonated Byproduct.

    • Diagnosis: A less polar spot than the desired product may be visible on TLC. This is more common with primary anilines and when an excess of sulfonyl chloride is used.

    • Solution:

      • Carefully control the stoichiometry. Use the sulfonyl chloride as the limiting reagent (1.0 equivalent) and the aniline in slight excess (1.05-1.1 equivalents).

      • Add the sulfonyl chloride slowly or dropwise as a solution to avoid localized high concentrations.

  • Probable Cause C: Residual Base.

    • Diagnosis: If pyridine was used as a base or solvent, it can be difficult to remove completely by evaporation and may co-elute with the product during chromatography.

    • Solution: During the aqueous workup, perform a thorough wash with a dilute acidic solution (e.g., 1M HCl). This will protonate the pyridine, making it water-soluble and easily removed in the aqueous layer.

Troubleshooting Decision Tree

Troubleshooting_Tree start Experiment Outcome q1 Low or No Yield? start->q1 q2 Difficult Purification? start->q2 q1->q2 No, yield is good c1a Reagents Deactivated? (Hydrolyzed QSC) q1->c1a Yes c2a Hydrolysis Side Product? q2->c2a Yes s1a Solution: Use fresh/pure reagents. Confirm identity via analytics. c1a->s1a c1b Poor Aniline Nucleophilicity? c1a->c1b No s1b Solution: Increase temperature. Use catalyst (DMAP). Switch to pyridine. c1b->s1b s2a Solution: Use anhydrous solvents. Work under inert atmosphere. c2a->s2a Yes c2b Other Byproducts? c2a->c2b No s2b Solution: Check stoichiometry (avoid excess QSC). Add QSC solution slowly. c2b->s2b Yes

Caption: Decision tree for troubleshooting common issues.

Optimized Experimental Protocol & Data

This protocol provides a robust starting point for the synthesis of N-aryl quinoline-8-sulfonamides. Adjustments may be necessary based on the specific aniline used.

Protocol: Synthesis of N-(phenyl)quinoline-8-sulfonamide

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.05 g, 11.3 mmol, 1.1 equiv) and anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.7 mL, 12.3 mmol, 1.2 equiv) to the solution.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: In a separate flask, dissolve this compound (2.34 g, 10.3 mmol, 1.0 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure sulfonamide.

Table 1: Effect of Reaction Parameters on Yield

This table summarizes typical outcomes based on variations in key reaction parameters. Yields are illustrative and will vary with the specific aniline substrate.

EntryAniline SubstituentBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1HTEA (1.2)DCMRT485-95
24-MeO (EDG)TEA (1.2)DCMRT2>90
34-NO₂ (EWG)TEA (1.2)DCMRT1240-50
44-NO₂ (EWG)Pyridine (2.0)CH₃CN50670-80
5HTEA (1.2)Wet DCMRT4<20

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

References

Technical Support Center: Quinoline-8-Sulfonyl Chloride Reaction Byproduct Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline-8-sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their experiments. As a versatile reagent in pharmaceutical and organic synthesis, understanding and controlling the side reactions of this compound is paramount for achieving high purity and yield of the desired products. This resource provides in-depth, experience-driven insights in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a reaction with an amine?

A1: The most frequently observed byproduct is quinoline-8-sulfonic acid . This results from the hydrolysis of the sulfonyl chloride group by residual water in your reaction solvent or reagents.[1] Another common issue arises from the purity of the starting this compound itself, which can contain unreacted starting materials from its synthesis, such as quinoline or chlorosulfonic acid.[2] Depending on your reaction conditions, you might also encounter:

  • Self-condensation products: Under certain conditions, particularly with heating, this compound can react with itself or other quinoline species.

  • Products from reaction with solvent: Protic solvents like alcohols can react with the sulfonyl chloride to form the corresponding sulfonate esters.[1] While less common, highly reactive solvents may also lead to unexpected byproducts.

  • Disulfonylated products: If your amine substrate has multiple reactive sites, you may see the formation of products with more than one quinoline-8-sulfonyl group attached.

Q2: My reaction mixture turned a dark color. Is this indicative of a specific byproduct?

A2: A dark coloration, often brown or black, can be indicative of decomposition or polymerization reactions. Quinoline derivatives can be sensitive to air and light, and prolonged reaction times at elevated temperatures can promote the formation of complex, often polymeric, byproducts. While not a specific, single byproduct, this coloration suggests that your reaction conditions may be too harsh. Consider reducing the reaction temperature, shortening the reaction time, or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: I'm seeing a precipitate form in my reaction that is not my desired product. What could it be?

A3: An unexpected precipitate could be the hydrochloride salt of your amine starting material. The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl).[4] If a base is not included in the reaction mixture to neutralize this HCl, it will react with the unreacted amine to form the insoluble salt.

Another possibility, especially if you observe the precipitate upon addition of an aqueous solution during workup, is the precipitation of quinoline-8-sulfonic acid, which has limited solubility in some organic solvents.

Troubleshooting Guides

Problem 1: Low yield of the desired sulfonamide and a significant amount of a water-soluble byproduct.
  • Likely Cause: Hydrolysis of this compound to quinoline-8-sulfonic acid.[1] This is exacerbated by wet solvents or reagents.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Use molecular sieves to dry aprotic solvents. If possible, perform the reaction under an inert atmosphere.

    • Order of addition: Add the this compound slowly to the solution of the amine and base. This ensures that the amine is available to react preferentially over any trace water.

    • Choice of base: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl produced during the reaction.[5] This prevents the formation of the amine hydrochloride salt and drives the reaction towards the desired product.

Problem 2: My final product is contaminated with a significant amount of unreacted amine starting material.
  • Likely Cause: Incomplete reaction or deactivation of the this compound.

  • Troubleshooting Steps:

    • Check stoichiometry: Ensure you are using a slight excess (1.05-1.2 equivalents) of the this compound to drive the reaction to completion.

    • Reaction temperature: While high temperatures can lead to decomposition, some less reactive amines may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

    • Purity of this compound: Use high-purity this compound (≥98%). Impurities can affect the reactivity and lead to lower yields.

Problem 3: I've isolated my product, but NMR analysis shows a complex mixture of aromatic signals that I cannot identify.
  • Likely Cause: Formation of multiple byproducts due to harsh reaction conditions or the presence of impurities in the starting materials.

  • Troubleshooting Steps:

    • Reaction optimization: Perform a series of small-scale reactions varying parameters such as temperature, reaction time, and solvent to identify cleaner reaction conditions.

    • Purification strategy: A multi-step purification approach may be necessary. This could involve an initial acid-base extraction to remove quinoline-8-sulfonic acid, followed by column chromatography to separate the desired product from other non-polar byproducts.

    • Analytical characterization: Utilize LC-MS to identify the molecular weights of the major components in the mixture. This can provide valuable clues as to their identities. High-resolution mass spectrometry (HRMS) can provide exact mass and elemental composition.

Data Presentation

ByproductCommon CauseKey Analytical SignatureMitigation Strategy
Quinoline-8-sulfonic acid HydrolysisWater-soluble, distinct spot on TLC (often at the baseline), characteristic mass in LC-MS.[1]Use anhydrous conditions, add sulfonyl chloride slowly.
Amine Hydrochloride Salt No or insufficient baseInsoluble in many organic solvents, will not show up on TLC/LC-MS of the organic phase.Add a non-nucleophilic base (e.g., triethylamine).
Sulfonate Esters Reaction with alcohol solventsHigher molecular weight than the starting sulfonyl chloride, distinct NMR signals for the alkyl group of the alcohol.Use aprotic solvents (e.g., DCM, THF, acetonitrile).
Degradation Products High temperature, prolonged reaction timeDark coloration of the reaction mixture, complex mixture on TLC/LC-MS.Reduce temperature, shorten reaction time, use an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoline-8-sulfonamides
  • To a solution of the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.[5]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Identification of Quinoline-8-sulfonic Acid Byproduct by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Scan Range: m/z 100-500.

  • Data Analysis: Look for a peak corresponding to the molecular weight of quinoline-8-sulfonic acid (m/z 209.02 in negative mode, [M-H]⁻).

Visualizations

Diagram 1: Key Reaction Pathways

G QSC This compound Product Desired Sulfonamide Product QSC->Product + Amine QSA Quinoline-8-sulfonic acid (Byproduct) QSC->QSA + H2O (Hydrolysis) Ester Sulfonate Ester (Byproduct) QSC->Ester + Alcohol Amine Primary/Secondary Amine HCl HCl Product->HCl Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt + HCl Water H2O (Trace) Alcohol Alcohol (Solvent)

Caption: Primary reaction pathways involving this compound.

Diagram 2: Troubleshooting Workflow

G Start Reaction Issue Observed (e.g., low yield, impurity) Analysis Analyze Crude Reaction (TLC, LC-MS) Start->Analysis Identify Byproduct Identified? Analysis->Identify Hydrolysis Quinoline-8-sulfonic acid detected Identify->Hydrolysis Yes Amine_Salt Insoluble Precipitate (Amine-HCl) Identify->Amine_Salt Yes Complex Complex Mixture Identify->Complex Yes/Unclear Anhydrous Implement Anhydrous Conditions Hydrolysis->Anhydrous Add_Base Add Non-nucleophilic Base Amine_Salt->Add_Base Optimize Optimize Conditions (Temp, Time, Solvent) Complex->Optimize End Improved Outcome Anhydrous->End Add_Base->End Optimize->End

Caption: A logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Quinoline-8-Sulfonyl Chloride Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline-8-sulfonyl chloride (QSC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a highly reactive compound, the stability and handling of QSC are paramount to ensure the integrity of your experiments and the quality of your results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use.

Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis, primarily due to the reactive sulfonyl chloride moiety.[1][2] This reactivity, however, is also the source of its instability. The principal degradation pathway is hydrolysis, which occurs upon exposure to moisture.

The Hydrolysis Pathway: The Root of Instability

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction results in the formation of the significantly less reactive quinoline-8-sulfonic acid and hydrochloric acid. This degradation is often accelerated by elevated temperatures.

Hydrolysis_Pathway cluster_products QSC This compound TS Transition State QSC->TS Nucleophilic Attack H2O Water (Moisture) H2O->TS Products Degradation Products TS->Products Elimination SulfonicAcid Quinoline-8-Sulfonic Acid HCl Hydrochloric Acid

Caption: Hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C, with some suppliers suggesting storage at <-15°C for long-term stability.[3] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3] The container should be tightly sealed.

Q2: I opened my container of this compound and noticed a color change. Is it still usable?

A2: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. While a slight color change may not significantly impact every application, it is a warning sign. It is highly recommended to assess the purity of the material before use, especially for sensitive applications. You can use the analytical methods described in the troubleshooting section below to check for the presence of quinoline-8-sulfonic acid.

Q3: What solvents are compatible with this compound?

A3: Due to its reactivity with protic solvents, it is essential to use anhydrous aprotic solvents. Suitable solvents include acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Always ensure your solvents are properly dried before use. Avoid alcohols, water, and any solvents containing primary or secondary amines.

Q4: Can I handle this compound on the open bench?

A4: It is strongly advised to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas.[4] This minimizes its exposure to atmospheric moisture. If a controlled atmosphere is not available, work quickly and efficiently, and ensure all glassware is thoroughly dried. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it is corrosive and causes severe skin burns and eye damage.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, providing actionable solutions.

Issue 1: Inconsistent or Low Yields in Reactions

Symptoms:

  • Your reaction yields are lower than expected.

  • You observe the formation of unexpected byproducts.

  • Reaction reproducibility is poor.

Potential Cause: The most likely culprit is the degradation of your this compound starting material due to improper storage or handling, leading to a lower effective concentration of the active reagent.

Troubleshooting Workflow:

Troubleshooting_Yields start Low/Inconsistent Yields check_purity Assess Purity of QSC start->check_purity degraded Significant Degradation Detected check_purity->degraded Yes pure Purity is High check_purity->pure No purify Purify QSC or Procure New Batch degraded->purify check_conditions Review Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) pure->check_conditions purify->check_conditions optimize Optimize Reaction Conditions check_conditions->optimize Conditions Suboptimal success Improved Yields check_conditions->success Conditions Optimal optimize->success

Caption: Workflow for troubleshooting low reaction yields.

Experimental Protocol: Purity Assessment by Derivatization-HPLC

Direct analysis of sulfonyl chlorides by HPLC can be challenging due to their reactivity with common mobile phases. A more robust method involves derivatization to a stable sulfonamide followed by reversed-phase HPLC analysis.

Step 1: Derivatization

  • Accurately weigh approximately 10 mg of your this compound into a clean, dry vial.

  • Add 1 mL of anhydrous acetonitrile to dissolve the sample.

  • Add a solution of a primary or secondary amine (e.g., benzylamine or diethylamine, ~2 equivalents) in anhydrous acetonitrile.

  • Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the sulfonyl chloride to a stable sulfonamide.

Step 2: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to elute the more nonpolar sulfonamide. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Interpretation: The presence of a significant peak corresponding to quinoline-8-sulfonic acid (which will be much more polar and elute earlier than the sulfonamide derivative) indicates degradation. By comparing the peak area of the sulfonamide to that of the sulfonic acid, you can estimate the purity of your starting material.

Issue 2: Identifying Degradation Products

Symptoms:

  • You suspect your this compound has degraded but need to confirm the identity of the impurities.

Analytical Techniques for Identification:

TechniqueExpected Observations for this compound (QSC)Expected Observations for Quinoline-8-Sulfonic Acid (Degradation Product)
¹H NMR Complex aromatic signals.Significant downfield shift of the proton ortho to the sulfonic acid group due to strong electron-withdrawing effects. The overall spectrum will show characteristic shifts for the quinoline ring system.
FTIR Characteristic S=O stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹.Broad O-H stretching band around 3000-3400 cm⁻¹. The S=O stretching bands will still be present.
Mass Spec Expected molecular ion peak.Expected molecular ion peak corresponding to the sulfonic acid.

By comparing the spectra of your stored material to reference spectra of pure this compound and quinoline-8-sulfonic acid, you can definitively identify and quantify the extent of degradation.

References

Technical Support Center: A Troubleshooting Guide for Quinoline-8-Sulfonyl Chloride Mediated Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline-8-sulfonyl chloride mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this compound in the synthesis of sulfonamides and related compounds. As a versatile reagent in organic synthesis, its successful application hinges on a nuanced understanding of its reactivity and potential pitfalls. This resource, presented in a question-and-answer format, provides in-depth technical guidance and field-proven insights to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a this compound mediated coupling with an amine?

A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[1]

Q2: Why is the choice of base so critical in these coupling reactions?

A2: The base plays a crucial role in scavenging the HCl produced during the reaction.[1] Without a base, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine. The choice of base can influence reaction rates and suppress side reactions. For instance, a non-nucleophilic, sterically hindered base might be preferred to avoid competition with the primary or secondary amine nucleophile.

Q3: Can I use this compound to couple with alcohols or phenols?

A3: Yes, this compound can react with alcohols and phenols to form sulfonate esters. The mechanism is analogous to the formation of sulfonamides, with the oxygen of the hydroxyl group acting as the nucleophile. These reactions are also typically carried out in the presence of a base to neutralize the HCl byproduct.

Q4: What are the primary safety precautions I should take when working with this compound?

A4: this compound is a corrosive solid and is moisture-sensitive.[2] It can cause severe skin burns and eye damage.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust. In case of contact, rinse the affected area immediately with copious amounts of water. Due to its moisture sensitivity, it should be stored in a tightly sealed container in a dry environment.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My coupling reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Degraded this compound

  • Explanation: Sulfonyl chlorides are susceptible to hydrolysis upon exposure to moisture, forming the corresponding sulfonic acid which is unreactive in the coupling reaction.[4][5] This is a primary cause of reaction failure.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your this compound is fresh and has been stored under anhydrous conditions. If the reagent is old or has been improperly stored, consider purchasing a new batch.

    • Use a Slight Excess: Using a slight excess (e.g., 1.1-1.2 equivalents) of the sulfonyl chloride can sometimes compensate for minor degradation.

    • Handling Precautions: Handle the reagent quickly and in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) to minimize exposure to atmospheric moisture.

Potential Cause 2: Ineffective Base or Incorrect Stoichiometry

  • Explanation: The base may not be strong enough or may be sterically hindered to effectively neutralize the generated HCl. Alternatively, an insufficient amount of base will lead to the protonation of the amine nucleophile, quenching the reaction.

  • Troubleshooting Steps:

    • Optimize Base Choice: Pyridine and triethylamine (TEA) are commonly used and effective bases.[6] If your amine is particularly valuable or the reaction is sluggish, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Verify Stoichiometry: Ensure you are using at least one equivalent of the base for each equivalent of sulfonyl chloride. Often, using a slight excess of the base (e.g., 1.5-2.0 equivalents) can be beneficial.

Potential Cause 3: Poor Solubility of Reactants

  • Explanation: If the reactants are not fully dissolved, the reaction will be slow or incomplete as it can only occur at the surface of the undissolved material.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent that effectively dissolves all reactants. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good starting points.[5][6]

    • Increase Polarity: For poorly soluble substrates, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can improve solubility and reaction rates.

Potential Cause 4: Inappropriate Reaction Temperature

  • Explanation: Many sulfonamide formation reactions proceed efficiently at room temperature. However, sterically hindered amines or less reactive nucleophiles may require heating to overcome the activation energy barrier.

  • Troubleshooting Steps:

    • Monitor at Room Temperature First: Start the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Gentle Heating: If the reaction is sluggish, consider gently heating the mixture (e.g., to 40-60 °C). Be cautious, as excessive heat can lead to decomposition or side reactions.

Issue 2: Formation of Multiple Side Products

Q: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

A: The formation of multiple products is often due to side reactions. Identifying the likely side products is key to mitigating their formation.

Potential Cause 1: Di-sulfonylation of Primary Amines

  • Explanation: Primary amines (R-NH₂) can potentially react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂-R')₂), especially if an excess of the sulfonyl chloride and a strong base are used.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base to maintain a low concentration of the electrophile and favor mono-sulfonylation.

Potential Cause 2: Hydrolysis of this compound

  • Explanation: As mentioned previously, the sulfonyl chloride can react with trace amounts of water in the reaction mixture to form quinoline-8-sulfonic acid. This will appear as a polar, baseline spot on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere.

Potential Cause 3: Reaction with a Nucleophilic Base

  • Explanation: If a nucleophilic base like pyridine is used in excess or under forcing conditions, it can potentially react with the sulfonyl chloride.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base: If this is suspected, switch to a sterically hindered, non-nucleophilic base such as DIPEA or 2,6-lutidine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.5 mmol) in an anhydrous solvent (e.g., DCM, 10 mL).

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve common issues in this compound mediated couplings.

TroubleshootingWorkflow Start Reaction Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Multiple Products? CheckYield->CheckPurity No Reagent 1. Check Reagent Quality (Freshness, Storage) CheckYield->Reagent Yes Success Successful Coupling CheckPurity->Success No Disulfonylation 1. Di-sulfonylation? (Adjust Stoichiometry, Slow Addition) CheckPurity->Disulfonylation Yes Base 2. Optimize Base (Choice, Stoichiometry) Reagent->Base Solubility 3. Improve Solubility (Solvent Choice) Base->Solubility Temp 4. Adjust Temperature (Gentle Heating) Solubility->Temp Temp->CheckPurity Hydrolysis 2. Hydrolysis? (Ensure Anhydrous Conditions) Disulfonylation->Hydrolysis BaseReaction 3. Reaction with Base? (Use Non-nucleophilic Base) Hydrolysis->BaseReaction BaseReaction->Success

A decision tree for troubleshooting common coupling issues.

Diagram 2: Reaction Mechanism

This diagram illustrates the step-by-step mechanism of sulfonamide formation.

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_base Acid Neutralization Amine R-NH₂ (Amine) Attack Nucleophilic Attack Amine->Attack SulfonylChloride Quinoline-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Product Quinoline-SO₂-NHR (Sulfonamide) Elimination->Product HCl HCl Elimination->HCl Base Base (e.g., Et₃N) HCl->Base Salt Et₃N·HCl Base->Salt

The mechanism of sulfonamide formation from an amine and this compound.

References

Technical Support Center: Catalyst Selection for Quinoline-8-Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of quinoline-8-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this critical synthetic transformation. Here, we move beyond simple protocols to explore the causal relationships behind experimental choices, providing you with the expertise to troubleshoot and enhance your reaction efficiency.

This compound is a vital intermediate in organic synthesis, particularly in the pharmaceutical industry, where the quinoline scaffold is a privileged structure in many therapeutic agents.[1] The reactive sulfonyl chloride group allows for the efficient synthesis of a wide array of sulfonamides and sulfonates. However, the conversion of quinoline-8-sulfonic acid to its corresponding sulfonyl chloride can be challenging, often plagued by low yields, harsh reaction conditions, and difficult purifications.

This guide provides a structured approach to catalyst and reagent selection, troubleshooting common issues, and understanding the underlying reaction mechanisms to empower you to achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The synthesis of this compound typically starts from one of two common precursors: quinoline or quinoline-8-sulfonic acid.

  • From Quinoline-8-Sulfonic Acid: This is the most direct route, involving the chlorination of the sulfonic acid. The key challenge is selecting an effective chlorinating agent and catalyst system to drive the conversion. Common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃).[2]

  • From Quinoline: This two-step approach first involves the sulfonation of quinoline, typically using chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid, to generate quinoline-8-sulfonic acid in situ.[2][3] This is often followed by treatment with a chlorinating agent like thionyl chloride to yield the final product.[2] Controlling the regioselectivity of the initial sulfonation to favor the 8-position is critical.[4]

Q2: What is the role of a "catalyst" in the conversion of quinoline-8-sulfonic acid to the sulfonyl chloride?

In this context, the term "catalyst" often refers to an additive that activates the primary chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The most common and effective catalyst is N,N-dimethylformamide (DMF).

DMF reacts with the chlorinating agent to form a highly electrophilic Vilsmeier-Haack reagent in situ.[5][6] This reagent, an N,N-dimethyliminium salt, is the true active species that reacts with the sulfonate salt to facilitate the displacement of the hydroxyl group and form the sulfonyl chloride.[6] This catalytic approach is significantly milder and more efficient than using the chlorinating agent alone.

Q3: Which chlorinating agent and catalyst system is most effective? How do they compare?

The choice of chlorinating agent is critical and depends on factors such as substrate tolerance, desired reaction conditions, and ease of workup. Thionyl chloride in the presence of catalytic DMF is often the preferred system for its efficiency and milder conditions.

Reagent/Catalyst SystemTypical ConditionsAdvantagesDisadvantagesKey Byproducts
SOCl₂ / cat. DMF 0 °C to 80 °C[2]High efficiency, milder conditions, volatile byproducts are easy to remove.SOCl₂ is corrosive and moisture-sensitive.[7]SO₂, HCl, DMF
POCl₃ / DMF Chilled to room temp.[5]Forms the Vilsmeier reagent; effective for formylations and chlorinations.POCl₃ can be difficult to remove during workup; byproducts are non-volatile.Phosphoric acids
PCl₅ Reflux in inert solvent[2]Strong chlorinating agent, can be effective when others fail.Harsh conditions, solid reagent can be difficult to handle, produces solid byproducts.POCl₃, HCl
(Cl₃CO)₂CO / Base 0 °C to 100 °C[8]Solid, safer alternative to phosgene; effective with an organic base catalyst.Can be less reactive than other agents; requires stoichiometric base.CO₂, HCl
Q4: Why is DMF so effective with thionyl chloride? Can I use other amides?

DMF is highly effective because it readily reacts with thionyl chloride (or POCl₃) to form the Vilsmeier reagent, specifically the N,N-dimethylchloroiminium ion.[6] This iminium ion is a potent electrophile that activates the sulfonic acid for chlorination. The mechanism involves the attack of the sulfonic acid (or its salt) on the Vilsmeier reagent, followed by elimination to generate the sulfonyl chloride.

While other tertiary amides can form analogous Vilsmeier-type reagents, DMF is the most commonly used due to its high reactivity, low cost, and favorable physical properties. Using other amides is possible but may require optimization of reaction conditions.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental issues in a question-and-answer format to guide you through the process of identifying and resolving common problems.

Problem: My reaction yield is very low or zero. What are the likely causes?

Possible Cause 1: Presence of Moisture The single most common cause of failure is the presence of water. Chlorinating agents like thionyl chloride and the intermediate Vilsmeier reagent react violently with water.[7] Furthermore, the this compound product is susceptible to hydrolysis, which reverts it back to the starting sulfonic acid.[9][10]

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Dry Starting Material: Ensure your quinoline-8-sulfonic acid is completely dry, potentially by co-evaporation with anhydrous toluene or drying under high vacuum.

Possible Cause 2: Inactive or Insufficient Reagents Thionyl chloride can degrade over time, especially if the bottle has been opened multiple times. The catalytic amount of DMF may be insufficient if significant moisture is present.

  • Solution:

    • Use Fresh Reagents: Use a fresh, unopened bottle of thionyl chloride or purify older stock by distillation.

    • Optimize Stoichiometry: While DMF is catalytic, you may need to increase its loading slightly (e.g., from 0.1 eq to 0.2 eq). Ensure you are using a sufficient excess of the primary chlorinating agent (typically 1.5 to 5 equivalents).

Possible Cause 3: Suboptimal Temperature The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.

  • Solution:

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material.

    • Systematic Temperature Study: If the reaction is sluggish at room temperature, try gently warming it to 40-60 °C.[2] A patent describes reacting a mixture of quinoline sulfonate and chlorosulfonate with thionyl chloride at temperatures between 60-80 °C for 3-6 hours for optimal results.[2]

Problem: My main isolated product is the starting material, quinoline-8-sulfonic acid.

This strongly indicates hydrolysis has occurred, either during the reaction or, more commonly, during the aqueous workup.[9]

  • Solution:

    • Minimize Contact with Water: When the reaction is complete, quench it by pouring it carefully onto crushed ice.[2] The product should precipitate as a solid.

    • Rapid Workup: Filter the solid product quickly and wash with ice-cold water to remove inorganic salts. Do not allow the product to sit in an aqueous solution for an extended period.

    • Anhydrous Workup: If the product is extremely sensitive, consider an anhydrous workup. Remove the excess SOCl₂ under vacuum, dissolve the residue in a dry organic solvent (like CH₂Cl₂), and filter off any solids.

Problem: My TLC shows multiple new spots, and I've isolated a mixture of products.

This could be due to the formation of isomers or di-sulfonated products, especially if you are starting from quinoline.

  • Solution:

    • Control Sulfonation Conditions: If starting from quinoline, the initial sulfonation step is key. Lower temperatures generally favor sulfonation at the 5- and 8-positions.[3][4] Careful control of temperature and sulfonating agent stoichiometry can improve regioselectivity.

    • Avoid Harsh Conditions: Overly harsh conditions (high temperature, large excess of chlorinating agent) can lead to side reactions or product degradation.[9] Stick to the mildest effective conditions.

    • Purification Strategy: If a mixture is unavoidable, purification via column chromatography or recrystallization will be necessary.

Troubleshooting Workflow Diagram

G start Low Yield of this compound check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry check_moisture->check_reagents Dry System Thoroughly check_temp Optimize Reaction Temperature check_reagents->check_temp Use Fresh Reagents & Optimize Molar Ratios hydrolysis Product Hydrolysis During Workup? check_temp->hydrolysis Monitor by TLC & Adjust Temp (40-80°C) rapid_workup Perform Rapid, Cold Workup Minimize Water Contact hydrolysis->rapid_workup Yes success Yield Improved hydrolysis->success No rapid_workup->success

Caption: A decision-making workflow for troubleshooting low yields.

Key Experimental Protocols

Disclaimer: These protocols are intended as a guide. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Thionyl Chloride and Catalytic DMF

This protocol is adapted from established methods for converting sulfonic acids to sulfonyl chlorides.[2][7]

  • Materials:

    • Quinoline-8-sulfonic acid (1.0 eq)

    • Thionyl chloride (SOCl₂, 3.0-5.0 eq)

    • N,N-Dimethylformamide (DMF, 0.1-0.2 eq)

    • Anhydrous Toluene (as solvent, optional)

    • Crushed ice and deionized water

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add quinoline-8-sulfonic acid (1.0 eq). If using a solvent, add anhydrous toluene.

    • Slowly add thionyl chloride (3.0-5.0 eq) to the flask at room temperature with vigorous stirring.

    • Add catalytic DMF (0.1-0.2 eq) dropwise. Gas evolution (HCl, SO₂) should be observed.

    • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Remove excess thionyl chloride under reduced pressure (ensure your vacuum pump is protected from corrosive gases with a base trap).

    • Workup: Carefully and slowly pour the reaction residue onto a large beaker of crushed ice with vigorous stirring.

    • The this compound should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash it thoroughly with ice-cold deionized water, and then a small amount of cold diethyl ether.

    • Dry the product under high vacuum.

Mechanistic Insights

Understanding the reaction mechanism is crucial for rational optimization. The use of a DMF catalyst fundamentally changes the reaction pathway from a direct attack on SOCl₂ to a Vilsmeier-reagent-mediated process.

Vilsmeier Reagent Catalytic Cycle

G cluster_0 Catalyst Activation cluster_1 Sulfonyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier SOCl2 SOCl₂ SOCl2->Vilsmeier Intermediate Reactive Intermediate Quinoline-SO₂-O-CH=N⁺(CH₃)₂ Vilsmeier->Intermediate SulfonicAcid Quinoline-SO₃H SulfonicAcid->Intermediate Product Quinoline-SO₂Cl Intermediate->Product Product->DMF Regenerates Catalyst Chloride Cl⁻ Chloride->Product

Caption: Catalytic cycle for sulfonyl chloride formation using SOCl₂/DMF.

This pathway highlights why catalytic DMF is so effective. It generates a highly reactive electrophile (the Vilsmeier reagent) that is more susceptible to nucleophilic attack by the sulfonic acid than thionyl chloride itself, leading to a more efficient and controlled reaction.

By understanding these principles and applying the troubleshooting strategies outlined, you can significantly improve the efficiency and reliability of your this compound synthesis.

References

Validation & Comparative

A Researcher's Guide to the NMR Characterization of Quinolines-8-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of quinoline-8-sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Quinoline-8-sulfonamides are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.

This guide will provide a comprehensive comparison of the NMR spectral features of quinoline-8-sulfonamides, supported by experimental data and insights into the underlying principles. We will explore the nuances of ¹H and ¹³C NMR spectra, the influence of substituents, and provide a practical protocol for acquiring high-quality data.

The Quinoline-8-Sulfonamide Scaffold: An NMR Perspective

The quinoline-8-sulfonamide core presents a fascinating landscape for NMR analysis. The bicyclic aromatic system of the quinoline ring and the electron-withdrawing nature of the sulfonamide group create a distinct electronic environment, leading to a characteristic pattern of chemical shifts and coupling constants. A thorough understanding of these features is crucial for unambiguous structure verification.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of a quinoline-8-sulfonamide is typically characterized by a series of signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoline ring, and a signal for the sulfonamide N-H proton, which can vary significantly in its chemical shift.

Characteristic Chemical Shifts and Coupling Constants

The protons of the quinoline ring system exhibit a predictable pattern of chemical shifts, although these can be influenced by the nature and position of substituents. The protons on the pyridine ring (H2, H3, H4) are generally found at a lower field compared to those on the benzene ring (H5, H6, H7) due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Quinoline-8-Sulfonamide Protons

ProtonTypical Chemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)
H28.8 - 9.2ddJ = 4.2, 1.8
H37.5 - 7.8ddJ = 8.4, 4.2
H48.4 - 8.6ddJ = 8.4, 1.8
H58.1 - 8.4dJ = 8.4
H67.6 - 7.8tJ = 7.8
H78.2 - 8.5dJ = 7.8
NH9.8 - 11.0s-

Note: These are approximate ranges and can vary based on the solvent and substituents.

The coupling constants (J-values) are invaluable for confirming the positions of the protons. Vicinal couplings (³J) are typically in the range of 7-9 Hz, while meta couplings (⁴J) are smaller, around 1-3 Hz.[3][4] The characteristic "doublet of doublets" (dd) pattern for H2, H3, and H4 arises from their coupling to two non-equivalent neighboring protons.

The Influence of Sulfonamide Substituents

Substituents on the sulfonamide nitrogen can significantly impact the chemical shift of the N-H proton and, to a lesser extent, the protons of the quinoline ring. Electron-withdrawing groups on the substituent will generally shift the N-H proton to a lower field (higher ppm) due to deshielding. Conversely, electron-donating groups will cause an upfield shift. The nature of the substituent can also influence the conformation of the molecule, which in turn can affect the chemical shifts of nearby protons on the quinoline ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the quinoline-8-sulfonamide molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering valuable insights into the substitution pattern.

Characteristic Carbon Chemical Shifts

The carbon atoms of the quinoline ring typically resonate in the range of δ 120-155 ppm. The carbons directly attached to the nitrogen (C2 and C8a) are generally found at a lower field. The sulfonamide group also influences the chemical shift of the carbon to which it is attached (C8).

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Representative Quinoline-8-Sulfonamides

CarbonQuinoline-8-sulfonamideN-phenyl-quinoline-8-sulfonamideN-(4-methylphenyl)-quinoline-8-sulfonamide
C2~151~152~152
C3~122~123~123
C4~137~137~137
C4a~129~129~129
C5~130~130~130
C6~126~127~127
C7~134~134~134
C8~138~138~138
C8a~143~143~143

Note: These are representative values and can be influenced by solvent and other substituents.

The chemical shifts of the carbons in the substituent on the sulfonamide nitrogen will appear in their characteristic regions of the spectrum, providing further confirmation of the structure.

The Power of 2D NMR Techniques

For complex quinoline-8-sulfonamide derivatives with overlapping proton signals, 2D NMR experiments are indispensable for complete and unambiguous assignment of all ¹H and ¹³C signals.[5]

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the quinoline ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the position of the sulfonamide group.[6]

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is fundamental for accurate structural characterization. The following protocol outlines the key steps for preparing a quinoline-8-sulfonamide sample and setting up the NMR experiment.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Common choices include DMSO-d₆, CDCl₃, and Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the sulfonamide N-H.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Note that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions.[7] It is good practice to report the concentration at which the spectra were acquired.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape.

    • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Acquisition (if necessary):

    • Set up and run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the acquisition parameters as needed based on the sample concentration.

Visualizing the Characterization Workflow

The following diagrams illustrate the fundamental structure of a quinoline-8-sulfonamide and the logical workflow for its NMR characterization.

Caption: General structure and numbering of the quinoline-8-sulfonamide scaffold.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation prep1 Dissolve in Deuterated Solvent prep2 Filter into NMR Tube prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 2D NMR (COSY, HSQC, HMBC) acq2->acq3 an1 Analyze Chemical Shifts acq3->an1 an3 Assign Signals an1->an3 an2 Analyze Coupling Patterns an2->an3 struct1 Confirm Connectivity an3->struct1 struct2 Verify Substitution Pattern struct1->struct2

Caption: Workflow for the NMR characterization of quinoline-8-sulfonamides.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, often supplemented with 2D NMR techniques, is indispensable for the accurate characterization of quinoline-8-sulfonamides. A thorough understanding of the characteristic chemical shifts, coupling constants, and the influence of substituents allows for the unambiguous elucidation of their molecular structures. This guide provides a foundational framework for researchers to confidently apply NMR spectroscopy in their work with this important class of compounds, ultimately facilitating the discovery and development of new therapeutic agents.

References

A Comparative Guide to Amine Derivatization: Quinoline-8-sulfonyl Chloride vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of analytical chemistry, proteomics, and pharmaceutical development, the derivatization of primary and secondary amines is a foundational technique. It enhances detectability, improves chromatographic separation, and allows for the quantification of a vast array of molecules, from amino acids to drug metabolites. For decades, dansyl chloride has been a stalwart reagent for this purpose. However, alternative reagents like quinoline-8-sulfonyl chloride present a compelling case for specific applications.

This guide provides a detailed, evidence-based comparison of the reactivity and utility of this compound and dansyl chloride, designed to empower researchers, scientists, and drug development professionals to make an informed choice for their analytical workflows.

The Chemistry of Sulfonamide Formation

The core reaction for both reagents is a nucleophilic substitution. The unprotonated amino group of the target analyte acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond. The reaction is typically performed under alkaline conditions (pH 9-11) to ensure the amine is in its free, most nucleophilic state.[1]

Comparative Reactivity: An Electron-Driven Difference

The speed and efficiency of the derivatization reaction are dictated by the electrophilicity of the sulfonyl chloride's sulfur atom. This is where the fundamental difference between the two reagents lies.

  • Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): The naphthalene ring is substituted with a dimethylamino group, which is a potent electron-donating group. This group increases electron density on the aromatic system, which slightly reduces the electrophilicity of the sulfur atom. Consequently, the reaction with amines is robust but proceeds at a moderate rate.[1] The second-order rate constant for the reaction with primary amines is approximately 35 M⁻¹s⁻¹.[1]

  • This compound: The quinoline ring system contains a nitrogen heteroatom. This nitrogen atom is electron-withdrawing, which decreases the electron density across the aromatic rings. This inductive effect makes the attached sulfonyl sulfur significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine. While direct kinetic comparisons are not extensively published, this increased electrophilicity logically leads to a higher reaction rate compared to dansyl chloride under identical conditions.

This difference in reactivity means that derivatization with this compound may reach completion faster or under milder conditions than with dansyl chloride.

Properties of the Resulting Derivatives

The choice of reagent is not just about reaction speed; the properties of the final sulfonamide adduct are critical for downstream analysis.

Stability

Both dansyl and quinoline sulfonamides form exceptionally stable covalent bonds that are highly resistant to hydrolysis under typical analytical conditions, such as those used in reversed-phase HPLC.[2][3] This stability is crucial, ensuring that the derivatized product remains intact throughout sample preparation, separation, and detection, leading to accurate and reproducible quantification.

Spectroscopic and Detection Properties

The primary reason for derivatization is to attach a "tag" that can be easily detected.

  • Dansyl Derivatives: These adducts are renowned for their intense, blue-green fluorescence.[4][5] A key characteristic is that their fluorescence quantum yield and emission maxima are highly sensitive to the polarity of the local environment (solvatochromism).[4][5] This can be a powerful tool for studying protein folding or ligand binding but can also be a drawback if the solvent composition is not rigorously controlled during analysis. Dansyl derivatives are readily detected by fluorescence (Excitation: ~324-335 nm, Emission: ~522-559 nm) and also absorb UV light (214, 246, 325 nm).[2][6]

  • Quinoline Derivatives: The quinoline moiety is also a fluorophore.[7][8] Derivatives of 8-aminoquinoline, for instance, are well-established fluorescent probes.[7][9] Quinoline-8-sulfonamide derivatives can be used as fluorescent probes, making them suitable for sensitive detection in HPLC.[10] Furthermore, the quinoline ring system provides strong UV absorbance, making these derivatives easily quantifiable with standard HPLC-UV detectors, which are more common in laboratories than fluorescence detectors.

Table 1: Comparative Summary of Reagent and Derivative Properties

FeatureThis compoundDansyl Chloride
Reactivity High (more electrophilic sulfur)Moderate[1]
Key Structural Feature Electron-withdrawing quinoline ringElectron-donating dimethylamino group
Typical Reaction pH Alkaline (e.g., pH 9-10)[11]Alkaline (e.g., pH 9.5-10.5)[6]
Derivative Stability ExcellentExcellent[2][3]
Primary Detection Mode UV Absorbance, Fluorescence[10]Fluorescence
Excitation Wavelength Not broadly standardized~324-335 nm[6]
Emission Wavelength Not broadly standardized~522-559 nm[6]
Environmental Sensitivity LowerHigh (Solvatochromic)[4][5]

Experimental Protocol: A General Workflow for Amine Derivatization

The following protocol provides a robust starting point for the derivatization of primary or secondary amines. Optimization, particularly of incubation time and temperature, is recommended for specific applications.

Materials
  • Amine-containing sample

  • 100 mM Sodium bicarbonate or borate buffer (pH 9.8)

  • Derivatization Reagent Solution: 10 mg/mL of either this compound or dansyl chloride in anhydrous acetone or acetonitrile (ACN). Prepare fresh.

  • Quenching Solution: 2% (v/v) formic acid or 10% (v/v) ammonium hydroxide.

  • HPLC or LC-MS system.

Methodology
  • Sample Preparation: In a microcentrifuge tube, mix 50 µL of the sample with 100 µL of the pH 9.8 buffer.

  • Reagent Addition: Add 100 µL of the freshly prepared derivatization reagent solution.

  • Reaction: Vortex the mixture thoroughly. Incubate at 60°C for 45-60 minutes in the dark. (Note: Due to its higher reactivity, this compound may require a shorter incubation time).

  • Quenching: Add 50 µL of the quenching solution to stop the reaction by hydrolyzing the excess sulfonyl chloride.

  • Analysis: The sample is now ready for injection into the analytical system.

References

A Senior Application Scientist's Guide to Amine Derivatization: Exploring Alternatives to Quinoline-8-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a cornerstone of analytical workflows. Many amine-containing compounds, including amino acids, biogenic amines, and pharmaceutical agents, lack the intrinsic chromophores or fluorophores necessary for direct detection by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization elegantly circumvents this limitation by covalently attaching a tag to the amine functional group, thereby enhancing detectability and often improving chromatographic behavior.

While quinoline-8-sulfonyl chloride has its place in the analytical toolbox, a diverse array of alternative reagents offers distinct advantages in terms of sensitivity, stability, and selectivity. This guide provides an in-depth, objective comparison of prominent alternatives, complete with experimental insights and supporting data to inform your selection of the optimal derivatization strategy.

The Rationale for Derivatization: Beyond Simple Detection

The decision to employ a derivatization reagent is driven by several key analytical objectives:

  • Enhanced Sensitivity: Introduction of a highly responsive chromophore or fluorophore dramatically lowers the limits of detection.

  • Improved Chromatographic Resolution: Modification of the analyte's polarity can lead to better peak shape and separation from matrix components.

  • Increased Stability: Derivatization can protect unstable amine compounds from degradation during sample preparation and analysis.

  • Facilitated Chiral Separation: Chiral derivatizing agents enable the separation of enantiomers on achiral stationary phases.

This guide will explore a selection of widely adopted and effective derivatization reagents, providing a head-to-head comparison of their performance characteristics.

The Sulfonyl Chloride Family: Dansyl and Dabsyl Chloride

Dansyl chloride and dabsyl chloride are classic sulfonyl chloride reagents that react with primary and secondary amines to form stable sulfonamides.[1] Their enduring popularity stems from their reliability and the excellent stability of their derivatives.[2][3]

Dansyl Chloride (DNS-Cl)

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a fluorescent labeling reagent that has been a workhorse in amino acid analysis and proteomics for decades.[4][5]

Reaction Mechanism: The derivatization with Dansyl chloride is a nucleophilic substitution reaction. Under alkaline conditions (pH 9-10.5), the amino group is deprotonated, enhancing its nucleophilicity.[4] The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable, highly fluorescent sulfonamide adduct.[4]

Experimental Workflow: Dansyl Chloride Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis s1 Pipette 25 µL of amine-containing sample s2 Add 50 µL of 1:1 mixture of: - 100 mM Sodium Bicarbonate Buffer (pH 9.8) - 50 mM Dansyl Chloride in Acetonitrile s1->s2 r1 Vortex thoroughly s2->r1 r2 Incubate at 60°C for 60 minutes in the dark r1->r2 a1 Inject into HPLC or LC-MS system r2->a1 a2 Detection: Fluorescence (Ex: ~324 nm, Em: ~559 nm) or MS a1->a2

Caption: Workflow for amine derivatization using Dansyl Chloride.

Dabsyl Chloride (DABS-Cl)

4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, known as Dabsyl chloride, is a chromophoric reagent that yields stable, colored derivatives detectable in the visible region of the spectrum.[2] This property is particularly advantageous as it minimizes interference from many endogenous sample components that absorb in the UV range.[3]

Reaction Mechanism: Similar to Dansyl chloride, Dabsyl chloride reacts with primary and secondary amino groups via nucleophilic substitution under alkaline conditions to form a stable sulfonamide.[6] The reaction is typically carried out at an elevated temperature to ensure complete derivatization.[5]

Experimental Protocol: Dabsyl Chloride Derivatization

  • Sample Preparation: To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[2]

  • Reagent Addition: Add 200 µL of Dabsyl chloride solution (e.g., 4 nmol/µL in acetone).[2][7]

  • Incubation: Vortex the mixture and incubate in a heating block or water bath at 70°C for 15-30 minutes.[6][7]

  • Sample Cleanup: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.[7]

  • Analysis: Inject the filtered sample onto a C18 reversed-phase column and detect the derivatives using a UV-Vis detector at approximately 465 nm.[7]

Performance Comparison: Dansyl Chloride vs. Dabsyl Chloride

FeatureDansyl ChlorideDabsyl Chloride
Target Amines Primary & Secondary[8]Primary & Secondary[2]
Detection Method Fluorescence, UV-Vis, MS[8]Visible Absorbance[2]
Derivative Stability Stable[4]Very Stable[3][6]
Reaction Conditions Alkaline pH, 38-60°C, 60-90 min[6][8]Alkaline pH, 70°C, 15-30 min[6][7]
Advantages High sensitivity (picomole range)[8]High stability, detection in the visible range minimizes interference[2][3]
Disadvantages Reagent is fluorescent, requiring removal of excess[8]Requires elevated temperature for derivatization[9]

For Chiral Separations: Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent indispensable for the enantiomeric resolution of amino acids and other chiral amines.[10][11]

Reaction Mechanism: The reagent's reactive aromatic fluorine undergoes nucleophilic substitution with the free amino group of L- and D-amino acids.[12] This reaction creates diastereomers that can be separated on a non-chiral reversed-phase HPLC column.[12] The bulky dinitrophenyl group enhances the resolution of the resulting diastereomers.[12]

Experimental Workflow: Chiral Amine Derivatization with Marfey's Reagent

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis s1 Dissolve amine sample in aqueous buffer r1 Add Marfey's reagent solution (in acetone) s1->r1 r2 Incubate at elevated temperature r1->r2 a1 Inject onto a non-chiral reversed-phase HPLC column r2->a1 a2 UV Detection a1->a2

Caption: General workflow for chiral amine analysis using Marfey's Reagent.

Rapid and Sensitive Fluorogenic Reagents

For applications demanding high sensitivity and rapid reaction times, fluorogenic reagents like o-phthalaldehyde (OPA) and fluorescamine are excellent choices.

o-Phthalaldehyde (OPA)

OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives.[13][14] The reaction is rapid and occurs at room temperature.[9] A significant advantage of OPA is that the reagent itself is not fluorescent, leading to low background signals.[15] However, the derivatives can be unstable, and OPA does not react with secondary amines.[9][16]

Reaction Mechanism: The currently accepted mechanism involves the initial reaction of the primary amine with OPA, followed by the reaction with the thiol to form the fluorescent isoindole product.[17][18] The reaction proceeds optimally under basic conditions.[16]

Fluorescamine

Fluorescamine reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products.[13][19] Similar to OPA, fluorescamine itself is not fluorescent and the excess reagent is hydrolyzed to non-fluorescent products, resulting in a low background.[20] It is highly selective for primary amines.[21]

A Classic Colorimetric Method: Ninhydrin

Ninhydrin is a well-established reagent for the detection and quantification of amino acids.[22] It reacts with the alpha-amino group of primary and secondary amino acids to produce a deep purple-colored product known as Ruhemann's purple.[23][24]

Reaction Mechanism: The reaction involves the oxidative deamination of the amino acid by ninhydrin, leading to the formation of hydrindantin, an aldehyde, carbon dioxide, and ammonia.[22][23] The liberated ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form the colored Ruhemann's purple complex.[22]

Experimental Protocol: Ninhydrin Test

  • Reagent Preparation: Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[23]

  • Sample Preparation: Prepare a 1% solution of the analyte in distilled water.[23]

  • Reaction: Add a few drops of the 2% ninhydrin solution to the analyte solution in a test tube.[23]

  • Incubation: Place the test tube in a warm water bath for approximately 5 minutes.[23]

  • Observation: The development of a deep blue or violet color indicates the presence of amino acids.[23]

Comparative Overview of Alternative Derivatization Reagents

ReagentTarget AminesDetectionKey AdvantagesKey Disadvantages
Dansyl Chloride Primary & Secondary[8]Fluorescence, UV-Vis, MS[8]High sensitivity, stable derivatives[4][8]Slow reaction, fluorescent reagent[8]
Dabsyl Chloride Primary & Secondary[2]Visible Absorbance[2]Very stable derivatives, minimal interference[3][6]Requires heating[9]
Marfey's Reagent Chiral Primary Amines[10]UV-Vis[12]Enables chiral separation on achiral columns[12]Suboptimal for general amine quantification[25]
o-Phthalaldehyde (OPA) Primary only[9]Fluorescence[9]Very high sensitivity, rapid reaction at room temp.[9]Unstable derivatives, no reaction with secondary amines[9]
Fluorescamine Primary only[21]Fluorescence[19]Extremely rapid reaction, low background[13][20]Derivatives can be unstable, only for primary amines[21]
Ninhydrin Primary & Secondary Amines[24]Colorimetric (UV-Vis)Simple, well-established method[23][24]Lower sensitivity compared to fluorescent methods

Conclusion: Selecting the Right Tool for the Job

The choice of an amine derivatization reagent is a critical decision that profoundly impacts the success of an analytical method. There is no single "best" reagent; the optimal choice depends on the specific requirements of the analysis.

  • For robust, routine quantification of primary and secondary amines , Dabsyl chloride offers excellent stability and minimizes spectral interference.[2][3]

  • When utmost sensitivity is required for primary and secondary amines, Dansyl chloride remains a top contender, provided that excess reagent can be managed.[8][25]

  • For the chiral separation of amino acids and other chiral amines , Marfey's reagent is the gold standard.[10][26]

  • In applications demanding high-throughput and rapid analysis of primary amines , OPA and Fluorescamine provide exceptional speed and sensitivity.[9][13]

  • For simple, qualitative or semi-quantitative colorimetric detection , Ninhydrin offers a straightforward and reliable approach.[23][24]

By understanding the underlying chemistry, reaction conditions, and performance characteristics of these alternatives to this compound, researchers can confidently select and implement the most appropriate derivatization strategy to achieve their analytical goals.

References

A Comparative Guide to Coupling Chemistries in Oligonucleotide Synthesis: From Sulfonyl Chlorides to Modern Azole Activators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Engine of Synthesis is the Coupling Step

The automated chemical synthesis of oligonucleotides has been a cornerstone of molecular biology and drug development for decades, enabling everything from PCR primers and sequencing to the development of siRNA and ASO therapeutics. The success of synthesizing these vital molecules hinges on the near-perfect efficiency of a single repeating chemical reaction: the coupling step, where one nucleotide is added to the next.

While the modern phosphoramidite method is the undisputed gold standard, it is the culmination of decades of chemical refinement.[] Earlier approaches, such as the phosphotriester method, were foundational but relied on a different class of activating reagents. This guide provides a comparative analysis of the coupling reagents used in these distinct chemical paradigms, focusing on the historical use of Quinoline-8-sulfonyl chloride (QS-Cl) and its derivatives versus the highly optimized azole-based activators that dominate today's landscape. We will explore the mechanistic differences, performance trade-offs, and the evolutionary path that led to the high-speed, high-fidelity synthesis researchers rely on today.

The Phosphotriester Method: A Foundation Built on Sulfonyl Chlorides

The phosphotriester approach was among the first to allow for the routine synthesis of defined oligonucleotide sequences. In this method, the coupling reaction involves forming a new phosphotriester linkage between a nucleoside with a free 5'-hydroxyl group and another nucleoside bearing a 3'-phosphodiester. This reaction is not spontaneous and requires a powerful "coupling agent" or "condensing agent" to activate the phosphodiester component.

This is the chemical environment where arylsulfonyl chlorides, including this compound, found their application.[2]

Mechanism of Action of Sulfonyl Chlorides

The primary role of a reagent like QS-Cl is to act as a dehydrating agent that activates the phosphate group. The sulfonyl chloride reacts with the phosphodiester to form a highly reactive mixed phosphonic-sulfonic anhydride. This intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphotriester linkage.

The Challenge with this compound (QS-Cl)

While functional, QS-Cl in its unmodified form presented significant challenges that limited its utility. A key drawback is the generation of hydrochloric acid (HCl) as a byproduct during the activation step.[3] This is highly problematic in oligonucleotide synthesis because the 5'-hydroxyl is protected by an acid-labile group, most commonly the dimethoxytrityl (DMT) group.[4] The presence of a strong acid like HCl can prematurely cleave this protecting group, leading to non-specific side reactions and a catastrophic failure in sequence fidelity.[3] Consequently, direct use of QS-Cl often resulted in low yields of the desired full-length oligonucleotide.[3]

To overcome these limitations, researchers developed derivatives where the highly reactive chloride was replaced with a better leaving group, such as a tetrazole or 3-nitro-1,2,4-triazole. Reagents like 8-quinolinesulfonyltetrazolide (QS-te) proved to be much more efficient and gentle, reducing reaction times and increasing yields significantly (over 80%) compared to other coupling agents of the phosphotriester era.[3][5]

The Gold Standard: Phosphoramidite Chemistry and Weak Acid Activators

The development of phosphoramidite chemistry in the early 1980s revolutionized oligonucleotide synthesis and remains the dominant method today.[][6] This approach completely changed the nature of the coupling step. Instead of activating a stable phosphodiester, this method utilizes a highly reactive 3'-phosphoramidite monomer, which is stable under neutral conditions but can be rapidly "activated" for coupling.[]

The role of the "coupling reagent" in this chemistry is fundamentally different; here, it acts as a weak acid catalyst, referred to as an "activator."[]

Mechanism of Action of Azole Activators

The activator, typically a heterocyclic compound like a tetrazole or imidazole derivative, has a crucial dual function:

  • Proton Donation: It protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer.

  • Nucleophilic Attack: The protonated amine becomes an excellent leaving group, which is then displaced by the activator itself (e.g., the tetrazolide anion).

This creates a highly reactive phosphite-tetrazolide intermediate. This intermediate is exquisitely sensitive to nucleophilic attack by the free 5'-hydroxyl group of the solid-support-bound oligonucleotide, rapidly forming the desired phosphite triester linkage.[] This entire process is extremely fast and efficient, which is essential for the multi-step nature of automated synthesis.[9]

Leading Modern Activators:
  • 1H-Tetrazole: The original and classic activator. While highly effective, it has moderate solubility in acetonitrile and is explosive in its dry, solid form, posing a safety risk.[10]

  • 5-(Ethylthio)-1H-tetrazole (ETT): An activator with higher reactivity than tetrazole, allowing for faster coupling times and improved performance, especially for sterically hindered or RNA monomers.[10][11]

  • 4,5-Dicyanoimidazole (DCI): A major advancement in activator chemistry. DCI is highly effective, non-explosive, and very soluble in acetonitrile.[12][13] It provides coupling efficiencies that are as good or better than tetrazole with a significantly improved safety profile, making it one of the most widely used activators in modern synthesis.[11][13]

Comparative Analysis: Sulfonyl Chlorides vs. Azole Activators

The choice between these two classes of reagents is intrinsically linked to the choice of synthesis chemistry. The following table and diagram illustrate the fundamental differences in their performance and application.

FeatureThis compound & DerivativesModern Azole Activators (ETT, DCI)
Chemical Method Phosphotriester SynthesisPhosphoramidite Synthesis
Reagent Role Condensing Agent (Activates Phosphodiester)Catalytic Activator (Activates Phosphoramidite)
Mechanism Forms a mixed phosphonic-sulfonic anhydrideProtonates phosphoramidite, forming a reactive phosphite-activator intermediate
Typical Coupling Time 30 - 120 minutes[3]20 - 120 seconds[11][13]
Coupling Efficiency Moderate to Good (~80-90% with derivatives)[3]Excellent (>99.0%)[14]
Key Byproducts HCl (from QS-Cl), neutral inner salt (from derivatives)[3]Protonated diisopropylamine, excess activator
Major Side Reaction Premature detritylation (with QS-Cl), sulfonylation of 5'-OH[3]Formation of n-1 shortmers due to incomplete coupling
Automation Fitness Poor; long reaction times are unsuitable for rapid cyclingExcellent; fast, efficient reactions are ideal for automated synthesizers
Visualization of Activation Mechanisms

The following diagrams illustrate the distinct activation pathways for each class of reagent.

G cluster_0 A) Phosphotriester Activation (QS-Cl) cluster_1 B) Phosphoramidite Activation (DCI) P_OH R-O-P(O)(OH)-O-R' (Phosphodiester) Active_Intermediate R-O-P(O)(O-SO2-Quinoline)-O-R' (Mixed Anhydride) P_OH->Active_Intermediate + QS-Cl QSCl Quinoline-8-SO2Cl (QS-Cl) Coupled_Product R-O-P(O)(O-Chain)-O-R' (Phosphotriester) Active_Intermediate->Coupled_Product + HO-Chain HCl HCl (Byproduct) Active_Intermediate->HCl Chain_OH HO-Chain Amidite R-O-P(OR')-N(iPr)2 (Phosphoramidite) Active_Amidite R-O-P(OR')-DCI (Active Intermediate) Amidite->Active_Amidite + DCI-H DCI_H DCI-H (Activator) Coupled_Amidite R-O-P(OR')(O-Chain) (Phosphite Triester) Active_Amidite->Coupled_Amidite + HO-Chain Amine H-N(iPr)2 (Byproduct) Active_Amidite->Amine Chain_OH_2 HO-Chain

Caption: Contrasting activation pathways in oligonucleotide synthesis.

Experimental Protocols

To provide a practical perspective, below are representative protocols for the coupling step in both modern phosphoramidite synthesis and the historical phosphotriester method.

Protocol 1: Standard Coupling Cycle in Automated Phosphoramidite Synthesis

This protocol describes a single coupling cycle on an automated solid-phase synthesizer using DCI as the activator. The cycle is preceded by detritylation (deblocking) of the 5'-hydroxyl group.[4][15]

Reagents:

  • Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Phosphoramidite Solution: 0.1 M nucleoside phosphoramidite (A, C, G, or T) in anhydrous acetonitrile.

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached, contained within a synthesis column.

  • Wash Solvent: Anhydrous acetonitrile.

Methodology (Performed by an automated synthesizer):

  • Column Priming: The synthesis column containing the solid support is washed thoroughly with anhydrous acetonitrile to ensure an inert, moisture-free environment.

  • Co-delivery of Reagents: The Activator Solution and the specific Phosphoramidite Solution for the desired base are simultaneously delivered to the synthesis column. They mix at the head of the column immediately before passing through the solid support bed.

  • Coupling Reaction: The reagent mixture is allowed to pass through or incubate in the column for a prescribed time, typically 30-60 seconds . During this time, the phosphoramidite is activated by DCI and reacts with the free 5'-hydroxyl groups on the growing oligonucleotide chains.

  • Column Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the excess phosphoramidite, activator, and diisopropylamine byproduct.

  • Proceed to Next Step: The synthesizer proceeds to the capping and oxidation steps to terminate unreacted chains and stabilize the newly formed linkage, respectively.[14]

Protocol 2: Historical Phosphotriester Coupling (Conceptual)

This protocol is based on literature descriptions for the synthesis of a dinucleotide using a sulfonyl chloride derivative like QS-te.[3] This manual, solution-phase-like procedure highlights the significant differences in timescale and handling.

Reagents:

  • 5'-Protected Nucleoside: A nucleoside with a free 3'-phosphodiester and a DMT-protected 5'-hydroxyl group.

  • 3'-Protected Nucleoside: A nucleoside with a free 5'-hydroxyl group and a protected 3'-hydroxyl.

  • Coupling Agent: 8-quinolinesulfonyltetrazolide (QS-te).

  • Solvent: Anhydrous pyridine.

Methodology:

  • Reagent Preparation: The 5'-protected nucleoside (1.5 equivalents) and the 3'-protected nucleoside (1.0 equivalent) are rendered anhydrous by co-evaporation with dry pyridine multiple times in a flame-dried flask under an inert atmosphere.

  • Dissolution: The dried nucleosides are dissolved in anhydrous pyridine.

  • Coupling Agent Addition: The coupling agent, QS-te (2-3 equivalents), is added to the solution at room temperature with stirring.

  • Reaction Incubation: The reaction is monitored by thin-layer chromatography (TLC). The reaction is allowed to proceed for 1-2 hours at room temperature.[3]

  • Quenching and Workup: The reaction is quenched by the addition of water. The pyridine is removed under reduced pressure. The residue is then subjected to a laborious aqueous workup and silica gel column chromatography to isolate the desired fully-protected dinucleotide phosphotriester.

Conclusion and Future Outlook

The evolution from this compound in phosphotriester chemistry to DCI in phosphoramidite chemistry represents a quantum leap in the field of nucleic acid synthesis. While QS-Cl and its derivatives were instrumental in early oligonucleotide synthesis, they were ultimately limited by long reaction times, harsh byproducts, and incompatibility with automation.[3]

The development of phosphoramidite chemistry and its associated mild, rapid, and highly efficient azole activators directly enabled the high-throughput, automated synthesis that is foundational to modern biotechnology and medicine.[][9] The ability to achieve coupling efficiencies greater than 99% in under a minute is a testament to the power of this refined chemical system.[14] For researchers, scientists, and drug developers, understanding this evolution underscores the critical importance of the coupling activator and solidifies why reagents like DCI and ETT are the undisputed tools of choice for building the molecules that drive genetic research and therapeutic innovation.

References

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Quinoline-8-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Quinoline-8-Sulfonamides

The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional architecture, which dictates how they interact with biological targets like enzymes and receptors.[1][4] X-ray crystallography is the definitive method for elucidating this atomic-level detail, providing invaluable insights into molecular conformation, intermolecular interactions, and the subtle structural variations that can dramatically alter biological function.[5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a comparative analysis of quinoline-8-sulfonamide crystal structures, detailed experimental workflows from crystal growth to data refinement, and the expert-level rationale behind critical experimental choices.

Comparative Crystallographic Analysis of Quinoline-8-Sulfonamide Derivatives

The power of crystallography lies in its ability to reveal precise structural details. An analysis of the parent quinoline-8-sulfonamide and its derivatives reveals conserved interaction patterns and substituent-driven conformational changes. The parent compound, for instance, exhibits a crystal packing dominated by hydrogen bonds and π-π stacking interactions.[6][7][8]

In the crystal structure of quinoline-8-sulfonamide, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds involving the sulfonamide groups.[6][7][8] These dimers are then further organized into a one-dimensional polymer-like structure through π–π stacking of the quinoline rings, with a centroid-to-centroid distance of approximately 3.649 Å.[6][7][8] An intramolecular N—H⋯N hydrogen bond is also observed between the sulfonamide NH2 group and the quinoline nitrogen atom.[6][7]

When substituents are added to this core structure, such as in the synthesis of metal complexes or other derivatives, the fundamental hydrogen bonding and stacking motifs are often preserved but can be modulated. The coordination of metal ions, for example, introduces new geometric constraints and potential for different packing arrangements.[9] These subtle changes can have profound impacts on properties like solubility and bioavailability.[10]

Below is a comparative summary of crystallographic data for the parent quinoline-8-sulfonamide.

Parameter Quinoline-8-sulfonamide
Formula C₉H₈N₂O₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9431 (3)
b (Å) 10.4542 (2)
c (Å) 10.4648 (2)
β (°) ** 109.313 (2)
Volume (ų) **923.33 (4)
Z 4
R-factor (R1) 0.029
Key Interactions N-H···O Hydrogen Bonds (dimer formation), N-H···N Intramolecular H-Bond, π-π Stacking
Reference Marciniec, K., et al. (2012)[6][7][8]
The Crystallographic Workflow: From Compound to Crystal Structure

The journey from a synthesized powder to a refined 3D structure is a multi-stage process requiring precision and an understanding of the underlying principles.[5] This workflow provides a self-validating system with checkpoints to ensure high-quality results.

Phase 1: Achieving Diffraction-Quality Crystals

The adage "garbage in, garbage out" is paramount in crystallography. A high-quality crystal is the single most critical factor for a successful structure determination.

Expertise & Experience: The choice of crystallization method and solvent is not arbitrary. It is a targeted search for conditions that allow molecules to slowly and orderly arrange themselves into a crystalline lattice. For sulfonamides, which often have strong hydrogen bonding capabilities, solvents must be chosen to balance solubility and promote the formation of these key interactions between molecules rather than with the solvent itself.[10][11]

Detailed Protocol: Single-Solvent Recrystallization (Slow Evaporation)

  • Solvent Selection: Begin by testing the solubility of your quinoline-8-sulfonamide compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[10]

  • Dissolution: Place the purified compound (typically 5-10 mg) in a small, clean vial. Add the chosen solvent dropwise while gently warming and agitating until the solid is completely dissolved. Avoid using an excessive amount of solvent, as this will hinder crystallization.[10]

  • Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter (e.g., a pipette with a small cotton plug) into a clean crystallization vessel. This prevents impurities from acting as unwanted nucleation sites.

  • Crystal Growth: Cover the vessel with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several hours to days. Place the vessel in a location free from vibrations and temperature fluctuations.

  • Troubleshooting:

    • Oiling Out: If the compound separates as an oil, the solution is too supersaturated. Reheat the solution to redissolve the oil and add a small amount of additional solvent before attempting to cool it again more slowly.[10]

    • No Crystals: If no crystals form, the solution may be too dilute. Allow more solvent to evaporate. Alternatively, induce crystallization by gently scratching the inside of the vial with a glass rod or by adding a seed crystal from a previous successful attempt.[12]

Phase 2: X-ray Diffraction Data Collection

This phase involves irradiating the crystal with a focused beam of X-rays and recording the resulting diffraction pattern.[13] Modern diffractometers automate much of this process, but understanding the setup is key to acquiring high-quality data.

Detailed Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting: Using a microscope, select a suitable crystal (ideally 0.1-0.3 mm in size with well-defined faces and no visible cracks). Carefully pick up the crystal using a cryo-loop and mount it on the goniometer head of the diffractometer.[14]

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas.[14]

    • Causality: This step is crucial. It minimizes atomic vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage from the intense X-ray beam.

  • Initial Screening and Unit Cell Determination: Collect a few initial diffraction images to assess the crystal's quality. The software will use these images to determine the crystal's unit cell parameters and Bravais lattice.[15]

  • Data Collection Strategy: Based on the crystal's symmetry (space group), the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting hundreds of images at different orientations.[5][15] The goal is to measure the intensity of as many unique reflections as possible.[16]

  • Data Integration and Scaling: After collection, the raw images are processed. The software locates the diffraction spots on each image, integrates their intensities, and applies corrections (e.g., for Lorentz and polarization effects). The data from all images are then scaled and merged to produce the final reflection file.[5][16]

Phase 3: Structure Solution and Refinement

This is the computational phase where the measured diffraction data is transformed into a 3D atomic model.

Expertise & Experience: The diffraction pattern provides the intensities (related to structure factor amplitudes), but the phase information is lost. This is the "phase problem" of crystallography.[16][17] For small molecules like quinoline-8-sulfonamides, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[14]

Detailed Protocol: Structure Solution and Refinement

  • Structure Solution: Use a program like SHELXS to apply direct methods to the reflection file.[7] This will generate an initial electron density map.

  • Model Building: In a molecular graphics program (e.g., Olex2, Mercury), interpret the initial electron density map to build a preliminary model of the molecule. The strongest peaks in the map correspond to the positions of atoms.

  • Refinement: The initial model is then refined using a least-squares minimization process (e.g., with SHELXL).[14] This iterative process adjusts atomic parameters (positions, displacement parameters) to improve the agreement between the experimentally observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).

  • Validation: The quality of the final model is assessed using several metrics:

    • R1 (R-factor): A measure of the agreement between observed and calculated structure factor amplitudes. Values below 0.05 (5%) are considered very good for small molecules.[6]

    • wR2 (weighted R-factor): A more comprehensive R-factor based on F².

    • Goodness of Fit (Goof): Should be close to 1.0.

    • Difference Fourier Map: This map should be relatively flat, with no large positive or negative peaks, indicating that the model accounts for all the electron density.[17]

Visualization of Workflows and Interactions

Visualizing complex processes and molecular interactions is essential for comprehension and communication. Graphviz diagrams provide a clear, logical representation of these relationships.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Harvest Harvest Quality Crystal Crystallization->Harvest Mount Mount Crystal Harvest->Mount Screen Screen & Determine Unit Cell Mount->Screen Collect Collect Full Data Set Screen->Collect Process Integrate & Scale Data Collect->Process Solve Solve Phase Problem (Direct Methods) Process->Solve Build Build Initial Model Solve->Build Refine Least-Squares Refinement Build->Refine Validate Validate Model (R-factors) Refine->Validate Analysis Structural Analysis & Interpretation Validate->Analysis

Caption: The complete workflow from compound synthesis to final structural analysis.

G cluster_0 Molecule A cluster_1 Molecule B (Inversion Dimer) cluster_2 Molecule C (Stacking Interaction) mol_A Quinoline-8-Sulfonamide (A) mol_A->mol_A Intramolecular N-H···N H-Bond mol_B Quinoline-8-Sulfonamide (B) mol_A->mol_B N-H···O=S Hydrogen Bond mol_C Quinoline-8-Sulfonamide (C) mol_A->mol_C π-π Stacking (~3.6 Å)

Caption: Key intermolecular interactions in quinoline-8-sulfonamide crystals.

Conclusion

X-ray crystallographic analysis is an indispensable tool in the study of quinoline-8-sulfonamide compounds. It provides the ultimate proof of structure and offers a detailed map of the intermolecular forces that govern crystal packing and, by extension, influence physicochemical properties. The methodologies outlined in this guide—from rational crystallization strategies to rigorous data collection and refinement—provide a robust framework for obtaining high-quality structural data. This information is critical for establishing structure-activity relationships (SAR), guiding the design of next-generation derivatives, and accelerating the drug development process.

References

A Comparative Analysis of the Biological Activities of Quinoline-Sulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The fusion of quinoline and sulfonamide moieties has given rise to a versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various quinoline-sulfonamide derivatives, supported by experimental data and detailed protocols to assist researchers in their drug discovery endeavors.

Introduction: The Quinoline-Sulfonamide Hybrid Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2][3][4][5] Its rigid structure and ability to intercalate with DNA have made it a cornerstone in the development of antimicrobial and anticancer agents.[5][6] The sulfonamide group, a key pharmacophore in various drugs, is known for its ability to mimic the transition state of enzymatic reactions, notably inhibiting carbonic anhydrase and dihydrofolate synthase.[6][7] The combination of these two pharmacophores into a single molecular entity has led to the development of novel derivatives with enhanced and sometimes multi-target biological activities.[6][8] This guide will delve into a comparative analysis of these activities, highlighting key structural features that dictate their therapeutic potential.

I. Anticancer Activity: Targeting Proliferation and Survival

Several quinoline-sulfonamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][7][8][9]

Comparative Anticancer Potency

A notable series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide has shown promising activity against various cancer cell lines.[1][9][10] A direct comparison of their efficacy, alongside other reported derivatives, is presented below.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)10.2Cisplatin11.5[1]
MDA-MB-231 (Breast)12.5Doxorubicin1.1[1]
A549 (Lung)15.1Cisplatin13.7[1]
Quinoline-pyrimido[4,5-b]quinoline sulfonamide derivativeMCF7 (Breast)Data not specifiedDoxorubicinData not specified[7]

Key Insights: The 8-hydroxyquinoline-5-sulfonamide derivative 3c exhibits anticancer activity comparable to the established chemotherapeutic agent cisplatin against melanoma and lung cancer cell lines.[1][9] Notably, this compound showed no toxicity to normal human dermal fibroblasts (HFF-1) up to a concentration of 100 µM, suggesting a favorable therapeutic window.[1][9][10]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular pathways. For instance, compound 3c has been shown to:

  • Increase the transcriptional activity of tumor suppressor proteins p53 and p21.[1][9][10]

  • Alter the expression of apoptosis-regulating genes, specifically decreasing the anti-apoptotic BCL-2 and increasing the pro-apoptotic BAX.[1][9][10]

  • Decrease the expression of histone H3, suggesting an impact on chromatin structure and gene expression.[1][9][10]

Other quinoline-sulfonamide derivatives are proposed to exert their anticancer effects through the inhibition of carbonic anhydrase isozymes, which are often overexpressed in tumors and contribute to their survival and proliferation.[7] More recent studies have also pointed towards the inhibition of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism, as a potential target.[11]

anticancer_mechanism cluster_drug Quinoline-Sulfonamide Derivative cluster_cell Cancer Cell drug Derivative 3c p53 p53 Activation drug->p53 upregulates bax BAX Expression drug->bax upregulates bcl2 BCL-2 Inhibition drug->bcl2 downregulates p21 p21 Expression p53->p21 cell_cycle Cell Cycle Arrest p21->cell_cycle apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Proposed anticancer mechanism of a quinoline-sulfonamide derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-sulfonamide derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline-sulfonamide derivatives have also emerged as promising antimicrobial agents, with some exhibiting potent activity against drug-resistant strains.[1][6][12][13]

Comparative Antimicrobial Potency

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)S. aureus (MRSA)8 - 16Oxacillin>256[1]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexS. aureus ATCC 259230.19Not specifiedNot specified[12][13]
E. coli ATCC 259226.09Not specifiedNot specified[12][13]
C. albicans ATCC 102310.19Not specifiedNot specified[12][13]

Key Insights: The acetylene derivative 3c demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Furthermore, metal complexes of quinoline-sulfonamides, particularly the cadmium (II) complex, exhibit excellent broad-spectrum antimicrobial activity against both bacteria and fungi.[12][13][14]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial action of quinoline-based compounds is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[6] The sulfonamide moiety can also contribute by inhibiting folate synthesis, an essential pathway for bacterial growth that is absent in humans.[6]

antimicrobial_workflow start Bacterial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculation Inoculate Microtiter Plate prepare_inoculum->inoculation serial_dilution Serial Dilution of Compound serial_dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation read_results Observe for Visible Growth incubation->read_results mic Determine MIC read_results->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a quantitative assay to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the quinoline-sulfonamide derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain quinoline-sulfonamide derivatives have also been investigated for their anti-inflammatory properties, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17]

Comparative Anti-inflammatory Potency

The anti-inflammatory activity of these compounds has been assessed by their ability to inhibit the production of reactive oxygen species (ROS) from phagocytes, a key event in the inflammatory cascade.[15]

DerivativeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
8-sulfonamide derivative 472.9 ± 0.5Ibuprofen11.2 ± 1.9[15]
8-sulfonamide derivative 363.2 ± 0.2Ibuprofen11.2 ± 1.9[15]
5-sulfonamide derivative 246.7 ± 0.3Ibuprofen11.2 ± 1.9[15]

Key Insights: Several sulfonamide derivatives of quinoline, particularly those with the sulfonamide group at the 8-position, exhibited significantly more potent inhibition of ROS production compared to the standard anti-inflammatory drug ibuprofen.[15]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives can be attributed to their ability to target various pharmacological targets, including:

  • Cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[16]

  • Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP), a key regulator of inflammatory responses.[16]

  • Tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), which releases the pro-inflammatory cytokine TNF-α.[16]

The observed inhibition of ROS production suggests that these compounds may also act as antioxidants or interfere with the signaling pathways that lead to oxidative burst in phagocytes.[15]

Experimental Protocol: ROS Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of ROS from activated phagocytes.

  • Cell Preparation: Isolate phagocytes (e.g., neutrophils) from whole blood.

  • Compound Incubation: Pre-incubate the isolated phagocytes with various concentrations of the quinoline-sulfonamide derivative for 15 minutes.

  • ROS Detection: Add a chemiluminescence probe (e.g., luminol) and an activator of ROS production (e.g., zymosan) to the cell suspension.

  • Luminescence Measurement: Immediately measure the light emission over time using a luminometer.

  • IC50 Calculation: Calculate the percentage of inhibition of ROS production for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-sulfonamide derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the sulfonamide moiety.[1][16][18]

  • 8-Hydroxy Group: An unsubstituted phenolic group at the 8-position of the quinoline ring appears to be crucial for both the anticancer and antibacterial activities of the acetylene derivatives.[1][9][10]

  • Sulfonamide Substitution: The nature of the substituent on the sulfonamide nitrogen can significantly influence potency. For instance, N-methylation in the acetylene derivative series enhanced anticancer activity.[1]

  • Metal Chelation: The introduction of metal ions to form complexes can dramatically enhance antimicrobial activity, with the specific metal playing a key role in the observed efficacy.[12][13]

  • Position of Sulfonamide Group: The position of the sulfonamide group on the quinoline ring influences anti-inflammatory activity, with 8-sulfonamide derivatives showing greater potency than 5-sulfonamide derivatives.[15]

Conclusion

Quinoline-sulfonamide derivatives represent a promising class of compounds with a remarkable diversity of biological activities. The data presented in this guide highlights their potential as leads for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds through structural modifications to enhance their potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling Quinoline-8-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with Quinoline-8-sulfonyl chloride. Moving beyond a simple checklist, we delve into the chemical principles that dictate our safety choices, ensuring that every procedural step is a self-validating component of a comprehensive safety system. Our objective is to provide a deep, actionable understanding of how to handle this reagent safely and effectively.

The 'Why': A Hazard Analysis of this compound

Understanding the reactivity of this compound is fundamental to appreciating the required Personal Protective Equipment (PPE). This compound is not merely a static solid; its hazards are activated by common laboratory conditions, primarily moisture.

  • Inherent Corrosivity: this compound is classified as a Category 1B corrosive substance, meaning it causes severe skin burns and eye damage upon contact.[1][2][3] The risk of permanent, serious eye injury is particularly high.[2]

  • Moisture-Activated Hazard: Like other sulfonyl chlorides, it reacts readily with water—including ambient humidity or moisture on the skin—in an exothermic hydrolysis reaction. This process generates Quinoline-8-sulfonic acid and, critically, hydrochloric acid (HCl) . The formation of HCl directly on tissue is the primary mechanism for the severe burns it causes.[4][5]

  • Respiratory Danger: The fine dust of the solid compound is easily aerosolized. Inhalation can cause severe respiratory tract irritation and may lead to delayed-onset pulmonary edema, a serious medical condition where fluid accumulates in the lungs.[1][2][3]

Therefore, all PPE and handling protocols are designed to create an absolute barrier between the operator and the chemical in its solid form, as well as against the corrosive byproducts of its potential reactions.

Core Protective Equipment Protocol

A risk assessment dictates that a multi-layered approach to PPE is mandatory. The following table summarizes the minimum requirements for handling this compound under various common laboratory scenarios.

Task / ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile gloves (single pair)Full-length lab coatNot required (in sealed containers)
Weighing Solid (<1g) Chemical splash goggles & Face shieldDouble-gloved (Nitrile)Full-length lab coatCertified Chemical Fume Hood
Weighing Solid (>1g) / Transfers Chemical splash goggles & Face shieldDouble-gloved (Nitrile)Chemical-resistant apron over lab coatCertified Chemical Fume Hood
Preparing Solutions Chemical splash goggles & Face shieldDouble-gloved (Nitrile)Chemical-resistant apron over lab coatCertified Chemical Fume Hood
Reaction Quenching / Workup Chemical splash goggles & Face shieldDouble-gloved (Nitrile)Chemical-resistant apron over lab coatCertified Chemical Fume Hood
Eye and Face Protection: The First Line of Defense

Due to the severe and potentially irreversible eye damage this compound can cause, eye and face protection is non-negotiable.[2]

  • Mandatory: Tight-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6] Standard safety glasses offer insufficient protection against dust and splashes and are not appropriate.[7]

  • Required Addition: A full-face shield must be worn over the chemical splash goggles whenever handling the solid outside of a glovebox or during any liquid transfer, workup, or quenching operation.[8][9] The fume hood sash is a primary barrier, but the face shield protects against splashes that may occur during manipulations within the hood.[9]

Hand Protection: Preventing Dermal Contact

Skin contact results in severe chemical burns.[10] The choice of gloves must account for both chemical resistance and the need for dexterity.

  • Protocol: Double-gloving with 100% nitrile gloves is the required standard.

  • Rationale: The outer glove absorbs any immediate contamination, protecting the inner glove. This allows for the safe removal of the contaminated outer glove without compromising the primary skin barrier. Given the fine, dusty nature of the solid, this practice is critical to prevent inadvertent contamination of equipment and surfaces. While specific breakthrough data for this compound is not widely published, nitrile provides excellent general resistance to acids and bases.[8]

  • Validation: Before use, visually inspect both pairs of gloves for any signs of damage or pinholes. If any splash contact occurs on the outer glove, remove it immediately in a fume hood, inspect the inner glove, and don a new outer glove before resuming work.

Body Protection: Shielding from Spills and Dust
  • Standard: A full-length, long-sleeved laboratory coat is required for all operations.

  • Enhanced: For any task involving more than 1 gram of solid or any liquid transfer (solution preparation, workup), a chemical-resistant apron must be worn over the lab coat.[7][8] This provides an additional impervious layer against splashes of the corrosive material.[7] Contaminated clothing must be removed immediately and laundered separately before reuse.[1]

Respiratory Protection: Controlling Inhalation Exposure

The primary method for controlling respiratory exposure is the use of engineering controls.

  • Mandatory Engineering Control: All handling of this compound solid and its solutions must be performed inside a certified, properly functioning chemical fume hood.[9][11] This captures dust and corrosive vapors at the source.

  • Supplemental Respiratory Protection: In the rare event of a fume hood failure or a large-scale spill cleanup, a full-face respirator with a combination P3 (particulate) and acid gas cartridge is required.[6]

Operational Guide: Integrating PPE into Workflow

This section provides step-by-step guidance that directly embeds the PPE requirements into the handling process.

Workflow for Weighing Solid this compound

This procedure is designed to minimize dust generation and ensure containment.

  • Preparation: Before bringing the chemical into the fume hood, don all required PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Staging: Place a weigh boat, spatula, and a sealable container for the weighed solid into the fume hood. Don your face shield and a second pair of nitrile gloves.

  • Weighing: Open the main reagent bottle inside the fume hood. Carefully dispense the required amount of solid into the weigh boat, avoiding any actions that could generate dust. Close the main reagent bottle immediately.

  • Transfer: Transfer the weighed solid to its destination vessel.

  • Initial Cleanup: Using a tissue dampened with an inert dry solvent (e.g., hexane), gently wipe the spatula and any surfaces with visible dust. Dispose of the tissue in a designated solid waste container within the hood.

  • Doffing Outer Layer: Remove the outer pair of contaminated gloves and dispose of them in the solid waste container.

  • Final Steps: With the inner gloves still on, close the fume hood sash. You may now exit the immediate work area. Remove the face shield and store it appropriately.

PPE Selection Decision Workflow

The following diagram outlines the logic for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow start Start: Assess Task with this compound is_sealed Is the container sealed at all times? start->is_sealed task_type What is the task? is_sealed->task_type No (Active Handling) ppe_transport PPE Level 1: - Lab Coat - Safety Glasses - Single Nitrile Gloves is_sealed->ppe_transport Yes (Storage/Transport) weighing Weighing Solid or Open-Container Transfer? task_type->weighing solution_work Preparing Solution or Reaction Workup? task_type->solution_work ppe_weighing PPE Level 2: - Fume Hood - Lab Coat - Double Nitrile Gloves - Splash Goggles - Face Shield weighing->ppe_weighing Yes ppe_solutions PPE Level 3: - Fume Hood - Lab Coat + Apron - Double Nitrile Gloves - Splash Goggles - Face Shield solution_work->ppe_solutions Yes

Caption: PPE selection flowchart for this compound.

Emergency and Disposal Protocols

Exposure Response

Immediate and decisive action is critical. An emergency eyewash and safety shower must be available and unobstructed.[12]

  • Eye Contact: Immediately hold eyelids open and flush with copious amounts of water for at least 15 minutes at an eyewash station.[1][12] Seek immediate medical attention without delay.[1]

  • Skin Contact: Immediately remove all contaminated clothing while activating the safety shower.[1] Flush the affected area with large amounts of water for at least 15 minutes.[12] Seek medical attention.

  • Inhalation: Remove the person to fresh air and keep them warm and at rest.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. Be aware that symptoms like pulmonary edema may be delayed.[1]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2][6] Seek immediate medical attention.

Spill Management
  • Minor Spill (in fume hood): Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials. Carefully sweep the material into a labeled, sealable container for hazardous waste.

  • Major Spill: Evacuate the laboratory immediately. Alert personnel and contact your institution's environmental health and safety office.

Waste Disposal Plan

This compound is reactive and must be neutralized before disposal. Never dispose of the active reagent directly into a waste stream.

  • Quenching Setup: In a fume hood, prepare a flask with a stirrer containing a cold (ice bath) solution of 10% sodium hydroxide or sodium carbonate.

  • Slow Addition: Slowly and portion-wise, add the waste this compound to the basic solution. The reaction is exothermic and will release gas.

  • Neutralization: Stir the mixture until the reaction is complete. Test the pH to ensure it is neutral or slightly basic.

  • Disposal: The resulting neutralized aqueous solution can be disposed of in the appropriate aqueous hazardous waste container, in accordance with local and institutional regulations.[2][6]

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, secure in the knowledge that their procedures are grounded in a thorough understanding of the chemical's properties and risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.